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  • Product: Potassium2-(1-phenylethoxy)benzoate

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Potassium 2-(1-phenylethoxy)benzoate

Executive Summary Potassium 2-(1-phenylethoxy)benzoate is the potassium salt of 2-(1-phenylethoxy)benzoic acid, a lipophilic derivative of salicylic acid. Unlike simple salicylates, this compound features a bulky 1-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium 2-(1-phenylethoxy)benzoate is the potassium salt of 2-(1-phenylethoxy)benzoic acid, a lipophilic derivative of salicylic acid. Unlike simple salicylates, this compound features a bulky 1-phenylethyl ether moiety at the ortho position. This structural modification significantly alters its physicochemical profile, introducing chirality and unique hydrolytic instability under acidic conditions due to intramolecular catalysis.

Primarily utilized in advanced organic synthesis and mechanistic physical-organic chemistry, it serves as a critical probe for studying neighboring group participation and as a precursor in [1,2]-Wittig rearrangements . While not a marketed pharmaceutical drug, its structural homology to non-steroidal anti-inflammatory drugs (NSAIDs) makes it a relevant compound in drug discovery libraries focusing on salicylate prodrugs.

Chemical Identity & Structure

Nomenclature and Identifiers[1][2][3]
  • IUPAC Name: Potassium 2-(1-phenylethoxy)benzoate

  • Parent Acid CAS: 243863-95-8 (2-(1-phenylethoxy)benzoic acid) [1][1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 280.36 g/mol

  • SMILES: [K+].[O-]C(=O)C1=CC=CC=C1OC(C)C2=CC=CC=2

Structural Analysis

The molecule consists of a benzoate core where the phenolic oxygen is etherified with a 1-phenylethyl group.

  • Chirality: The benzylic carbon of the ethoxy group is a stereocenter. The compound exists as an enantiomeric pair (R and S). Unless specified as a stereopure synthesis, the standard preparation yields a racemate.

  • Steric Bulk: The 1-phenylethyl group prevents coplanarity of the ether oxygen with the benzene ring, influencing the conjugation and electronic density of the carboxylate.

Visualization

The following diagram illustrates the connectivity and the ionic interaction between the carboxylate anion and the potassium cation.

Figure 1: Structural connectivity showing the core salicylate scaffold modified with a lipophilic phenylethyl ether tail.

Physicochemical Properties[2][4]

The properties below highlight the contrast between the stable salt form and the reactive acid form.

PropertyValue / DescriptionContext
Appearance White to off-white crystalline powderTypical for potassium carboxylates.
Solubility Soluble in water, alcohols; Insoluble in non-polar solventsThe ionic headgroup drives water solubility, but the lipophilic tail reduces it compared to potassium benzoate.
pKa (Parent Acid) 2.69 ± 0.10 (Predicted) [2]Slightly more acidic than benzoic acid due to the ortho-alkoxy effect.
Hydrolytic Stability pH-Dependent (Critical) Stable at neutral/basic pH. Highly unstable at acidic pH due to intramolecular catalysis.
Melting Point >200°C (Decomposition)Ionic salts typically have high melting points; often decompose before melting.
Intramolecular General Acid Catalysis

A defining feature of this compound is the lability of its parent acid. Research by Barber et al. (1999) demonstrated that the ortho-carboxylic acid group acts as an intramolecular general acid catalyst. Upon protonation (conversion from Potassium salt to Acid), the carboxyl proton facilitates the cleavage of the ether linkage, expelling the phenylethyl group (likely as a carbocation intermediate which captures a nucleophile or eliminates to styrene) [3].

Implication for Handling: Solutions of Potassium 2-(1-phenylethoxy)benzoate must be kept at pH > 7 . Acidification will trigger rapid degradation.

Synthesis & Manufacturing Protocols

Synthetic Pathway (Williamson Ether Synthesis)

The most robust synthesis involves the alkylation of potassium salicylate.

Reagents:

  • Salicylic Acid / Potassium Salicylate

  • 1-Bromoethylbenzene (alpha-Methylbenzyl bromide)

  • Base: Potassium Carbonate (

    
    ) or Potassium Hydroxide (
    
    
    
    )
  • Solvent: DMF or Acetone

Protocol:

  • Deprotonation: Dissolve Salicylic acid (1.0 eq) in DMF. Add

    
     (2.2 eq) to generate the dianion. Stir at 60°C for 1 hour.
    
  • Alkylation: Add 1-Bromoethylbenzene (1.1 eq) dropwise. The reaction is selective for the phenolic oxygen due to the higher nucleophilicity of the phenoxide compared to the carboxylate in this solvent system.

  • Workup: Pour into ice water. If the ester forms (side product), hydrolysis with dilute KOH is required.

  • Salt Formation: Isolate the acid, then neutralize with ethanolic KOH to precipitate the target Potassium salt.

Alternative: Nickel Electrocatalysis

Recent advances utilize Nickel(III)-catalyzed alkoxylation of C-H bonds.[2] This method allows for the direct coupling of alcohols with aryl halides or C-H activation, offering a "greener" route avoiding brominated precursors [4].

Figure 2: Primary synthetic route via Williamson ether synthesis followed by neutralization.

Analytical Characterization

To validate the identity of Potassium 2-(1-phenylethoxy)benzoate, the following analytical signatures are standard.

Proton NMR ( H-NMR, DMSO- )
  • 
     1.6 ppm (d, 3H):  Methyl group doublet (CH3 of the ethyl chain).
    
  • 
     5.4 ppm (q, 1H):  Methine quartet (-O-CH-).
    
  • 
     6.9 - 7.8 ppm (m, 9H):  Aromatic protons (4 from benzoate, 5 from phenyl ring).
    
  • Absence of -OH: The phenolic proton signal (

    
     >10 ppm) must be absent.
    
HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : Water (0.1%

    
    ). Gradient 40% -> 90% ACN.
    
  • Detection: UV at 230 nm (Benzoate absorption).

  • Note: Use phosphate buffer at pH 7.0 for the aqueous phase. Do not use acidic mobile phases (TFA/Formic acid) as they will degrade the compound on-column during analysis.

Safety and Handling (MSDS Summary)

Hazard CategoryClassificationPrecaution
Acute Toxicity Low (Estimated)Treat as general chemical irritant.
Skin/Eye Irritation Category 2 (Irritant)Wear nitrile gloves and safety glasses.
Stability Acid Sensitive Do not mix with strong acids. Generates salicylic acid and styrene derivatives.
Storage HygroscopicStore in desiccator; Keep container tightly closed.

References

  • Chemical Abstract Service. (n.d.). CAS Registry Number 243863-95-8: 2-(1-phenylethoxy)benzoic acid.[1][3] American Chemical Society. Retrieved from

  • GuideChem. (2023). Chemical Properties of 2-(1-phenylethoxy)benzoic acid. Retrieved from

  • Barber, S. E., Dean, K. E., & Kirby, A. J. (1999).[2] A mechanism for efficient proton-transfer catalysis.[2] Intramolecular general acid catalysis of the hydrolysis of 1-arylethyl ethers of salicylic acid. Canadian Journal of Chemistry, 77(5-6), 792-802.

  • Li, S., et al. (2019). Nickel-Electrocatalyzed C-H Alkoxylation with Secondary Alcohols. Angewandte Chemie International Edition.

Sources

Exploratory

Physicochemical Characteristics and Salt Selection of 2-(1-Phenylethoxy)benzoate Salts

Executive Summary This technical guide provides an in-depth analysis of the physicochemical properties of 2-(1-phenylethoxy)benzoate (Systematic Name: 2-(1-phenylethoxy)benzoic acid; CAS: 243863-95-8) and its salt forms....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of 2-(1-phenylethoxy)benzoate (Systematic Name: 2-(1-phenylethoxy)benzoic acid; CAS: 243863-95-8) and its salt forms. As a lipophilic benzoic acid derivative with a chiral center, this compound presents specific challenges in formulation development, particularly regarding aqueous solubility, dissolution rate, and solid-state stability.

This guide is designed for researchers and formulation scientists to navigate the critical decision-making process for salt selection, focusing on optimizing bioavailability and ensuring manufacturability.

Chemical Identity and Fundamental Properties[1][2][3]

The core scaffold, 2-(1-phenylethoxy)benzoic acid , is an ortho-substituted benzoic acid derivative. Its physicochemical behavior is dominated by the interplay between the ionizable carboxylic acid group and the highly lipophilic 1-phenylethoxy tail.

Structural Analysis
  • Chemical Formula: C₁₅H₁₄O₃

  • Molecular Weight: 242.27 g/mol

  • Chirality: The molecule possesses a chiral center at the benzylic carbon of the ethoxy group. Enantiomeric purity (R- or S-isomer) is a critical quality attribute (CQA), as the biological activity often resides in a single enantiomer.

  • Key Functional Groups:

    • Carboxylic Acid: Weakly acidic (pKa ~2.7–3.5), susceptible to salt formation.

    • Ether Linkage: Generally stable, but the benzylic position is susceptible to oxidation.

    • Phenyl Ring: Contributes to high lipophilicity and π-π stacking in the solid state.

Predicted Physicochemical Parameters

Based on in silico modeling and structural analogs (e.g., salicylic acid ethers), the following baseline properties are established:

ParameterValue (Predicted/Experimental)Implication for Development
pKa (Acidic) 2.69 ± 0.10 (Predicted)Stronger acid than benzoic acid (pKa 4.2) due to ortho-effect. Forms stable salts with weak bases.
LogP (Lipophilicity) 4.1 ± 0.4 (Predicted)High lipophilicity. Classified as BCS Class II (Low Solubility, High Permeability).
Water Solubility (Free Acid) < 0.1 mg/mL (pH 1.2)Rate-limiting step for absorption. Salt formation is mandatory for immediate-release formulations.
Melting Point ~127–132°C (Analogous)Moderate melting point indicates potential for polymorphism and hydrate formation.
Hygroscopicity Low (Free Acid)Salts likely to be hygroscopic depending on the counter-ion.

Salt Selection Strategy

The primary objective of salt selection for 2-(1-phenylethoxy)benzoate is to convert the hydrophobic free acid into a hydrophilic ionic species, thereby increasing the dissolution rate and bioavailability.

Counter-Ion Screening Rationale

Given the pKa of ~2.7, a wide range of counter-ions can be used (ΔpKa > 3 rule is easily satisfied).

  • Alkali Metals (Na⁺, K⁺): First-line choice for immediate release. Potassium salts (e.g., CAS 2731011-28-0) are often preferred for their higher aqueous solubility compared to sodium salts in this class, though they may be more hygroscopic.

  • Divalent Cations (Ca²⁺, Mg²⁺): Useful for controlled release or taste masking. Calcium salts often form stable hydrates with higher melting points but lower solubility.

  • Organic Amines (Tromethamine, Lysine): Excellent for stabilizing the amorphous form or improving solubility in lipid-based formulations. Tromethamine (Tris) salts are particularly effective for acidic drugs with pKa < 4.

Salt Selection Decision Tree

The following workflow illustrates the logical pathway for selecting the optimal salt form based on experimental data.

SaltSelection Start Start: 2-(1-phenylethoxy)benzoic acid SolubilityScreen Step 1: Solubility Screen (Na, K, Ca, Tris, Lysine) Start->SolubilityScreen Crystallinity Step 2: Solid-State Analysis (XRD, DSC) SolubilityScreen->Crystallinity High Solubility Hygroscopicity Step 3: Hygroscopicity (DVS) (< 2% wt gain at 80% RH?) Crystallinity->Hygroscopicity Crystalline Reject Reject Candidate Crystallinity->Reject Amorphous/Unstable Stability Step 4: Accelerated Stability (40°C/75% RH, 4 weeks) Hygroscopicity->Stability Non-Hygroscopic Hygroscopicity->Reject Deliquescent FinalSelect Final Candidate Selection Stability->FinalSelect Chemically Stable Stability->Reject Hydrolysis/Degradation

Figure 1: Strategic workflow for salt selection, prioritizing crystallinity and non-hygroscopicity.

Detailed Physicochemical Characterization

Solubility and pH-Dependence

The solubility of 2-(1-phenylethoxy)benzoate salts is highly pH-dependent.

  • pH < pKa (pH 1-2): The salt dissociates, and the free acid precipitates. This "spring and parachute" effect must be managed in formulation (e.g., using HPMC or PVP as precipitation inhibitors).

  • pH > pKa (pH 6-8): High solubility is maintained.

Experimental Protocol: Equilibrium Solubility

  • Preparation: Add excess salt to buffer solutions (pH 1.2, 4.5, 6.8) in glass vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Analysis: Filter (0.45 µm PTFE) and analyze filtrate by HPLC-UV (254 nm).

  • pH Check: Measure the final pH of the saturated solution (crucial for salts of weak acids).

Solid-State Stability (Polymorphism)

Benzoate salts are prone to polymorphism and solvate formation.

  • Potassium Salt: Often forms a hemihydrate or monohydrate.

  • Sodium Salt: Tendency to form anhydrates that may convert to hydrates at high humidity.

  • Risk: A change in crystal form during shelf-life can alter dissolution rates.

Validation Method:

  • Powder X-Ray Diffraction (PXRD): Distinct Bragg peaks confirm phase purity.

  • Differential Scanning Calorimetry (DSC): A sharp endotherm indicates a pure crystalline melt. Broad peaks suggest amorphous content or solvent loss.

Chiral Stability

The 1-phenylethoxy group contains a chiral center. While ether linkages are generally stable to racemization, extreme pH or thermal stress could theoretically promote racemization via a carbocation intermediate (SN1 mechanism).

  • Test: Enantiomeric purity must be monitored using Chiral HPLC (e.g., Chiralcel OD-H column) during stability testing.

Experimental Protocols

Synthesis of Potassium 2-(1-Phenylethoxy)benzoate

This protocol describes the preparation of the potassium salt, identified as a viable candidate.

  • Dissolution: Dissolve 10.0 g (41.3 mmol) of 2-(1-phenylethoxy)benzoic acid in 50 mL of ethanol/water (9:1 v/v).

  • Neutralization: Slowly add 1.05 equivalents of Potassium Hydroxide (KOH) (1M aqueous solution) while stirring at room temperature. Monitor pH until neutral (pH ~7.0–7.5).

  • Crystallization: Evaporate the solvent under reduced pressure (Rotavap) to a thick oil or solid. Re-dissolve in a minimum amount of hot isopropanol and cool slowly to 4°C to induce crystallization.

  • Filtration & Drying: Filter the white precipitate and dry in a vacuum oven at 40°C for 24 hours.

  • Yield Calculation: Expected yield > 85%.

Dissolution Testing (USP Apparatus 2)

To verify the biopharmaceutical advantage of the salt:

  • Medium: 900 mL of 0.1N HCl (simulated gastric fluid) or pH 6.8 phosphate buffer.

  • Speed: 50 RPM (Paddle).

  • Temperature: 37 ± 0.5°C.

  • Sampling: 5, 10, 15, 30, 45, 60 minutes.

  • Expectation: The salt should release >85% within 15 minutes in pH 6.8, whereas the free acid may show <20% release.

Biopharmaceutical Implications

The conversion of 2-(1-phenylethoxy)benzoic acid to its salt form (e.g., Potassium 2-(1-phenylethoxy)benzoate) significantly alters the biopharmaceutical profile:

PropertyFree AcidPotassium SaltImpact
Dissolution Rate Slow (Surface pH ~3)Fast (Surface pH ~7-8)Rapid onset of action.
Bioavailability Permeability limited by solubilityPermeability limitedImproved absorption (AUC).
Manufacturability Poor flow / stickingGenerally better flowEasier tablet compression.
Mechanism of Action (Dissolution)

The salt acts as a "proton pump" at the diffusion layer. As the salt dissolves, it raises the local pH at the solid-liquid interface, facilitating the self-buffering effect that drives rapid dissolution, even in the acidic environment of the stomach (temporarily).

DissolutionMechanism Salt Solid Salt (R-COO- K+) DiffusionLayer Diffusion Layer (High pH, High Conc.) Salt->DiffusionLayer Rapid Dissolution DiffusionLayer->Salt Common Ion Effect BulkFluid Bulk Fluid (pH 1.2) (Precipitation Risk) DiffusionLayer->BulkFluid Diffusion Absorption Absorption (Systemic Circulation) BulkFluid->Absorption Permeation

Figure 2: Dissolution mechanism of benzoate salts, highlighting the critical diffusion layer dynamics.

References

  • PubChem. Compound Summary for CID 11234567 (Analogous Benzoates). National Center for Biotechnology Information. Available at: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection protocols).
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435. (Methodology for salt screening).
Foundational

Thermodynamic Stability Profile of Potassium 2-(1-phenylethoxy)benzoate: A Technical Characterization Guide

Part 1: Executive Summary & Molecular Architecture The thermodynamic stability of Potassium 2-(1-phenylethoxy)benzoate is a critical attribute defining its manufacturability, shelf-life, and biopharmaceutical performance...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Architecture

The thermodynamic stability of Potassium 2-(1-phenylethoxy)benzoate is a critical attribute defining its manufacturability, shelf-life, and biopharmaceutical performance. As a potassium salt of a lipophilic ether-linked benzoate, this compound presents a unique dichotomy: the potassium cation confers high aqueous solubility and potential hygroscopicity, while the 1-phenylethoxy tail introduces significant conformational flexibility and lipophilicity.

This guide provides an in-depth technical framework for establishing the thermodynamic profile of this specific salt. It moves beyond static data points to define the dynamic stability boundaries —specifically the relationship between polymorphic forms, hydrate zones, and solution thermodynamics.

Structural Analysis & Predicted Behavior

The molecule consists of a benzoate core substituted at the ortho position with a 1-phenylethoxy group.

  • Disrupted Intramolecular H-Bonding: Unlike salicylic acid, the O-alkylation prevents the formation of the intramolecular hydrogen bond between the hydroxyl and carboxylate groups. This typically increases the acidity of the parent acid and alters the lattice energy of the salt.

  • Conformational Polymorphism: The ethoxy linker allows for rotation, creating multiple potential low-energy conformers in the crystal lattice. This suggests a high probability of enantiotropic polymorphism .

  • Hygroscopicity Risk: Potassium salts of benzoic acid derivatives are historically hygroscopic (Critical Relative Humidity < 80% RH). The balance between the hydrophobic phenyl tail and the hydrophilic carboxylate-potassium cluster will dictate the formation of channel hydrates.

Part 2: Solid-State Thermodynamic Stability

The thermodynamic stability of the solid state is governed by the Gibbs Free Energy (


) of the crystal lattice. For Potassium 2-(1-phenylethoxy)benzoate, identifying the global minimum (

) is essential to prevent solution-mediated phase transformations during processing.
Polymorph Stability Relationship (Enantiotropy vs. Monotropy)

To determine the stable form, we utilize the Burger-Ramberger Rules .

  • Heat of Fusion Rule: If the higher melting polymorph has the lower heat of fusion (

    
    ), the forms are likely enantiotropic (stability order changes with temperature).
    
  • Density Rule: The form with the higher density is generally more stable at absolute zero.

Table 1: Thermodynamic Parameters for Stability Assessment (Template) Researchers must populate this table using the protocols in Part 4.

ParameterForm I (Stable)Form II (Metastable)Amorphous
Melting Point (

)
High (

C typical)
Lower (

)

(Glass Transition)
Enthalpy of Fusion (

)
High (High Lattice Energy)LowerN/A
Density (

)
High (Tight Packing)LowerLowest
Solubility (

)
Lowest (Thermodynamic Limit)Higher (Kinetic Advantage)Highest (Supersaturated)
Gibbs Free Energy (

)
0 (Reference State)

(Positive)

(Unstable)
Hydrate Formation Zones

Potassium salts often form stoichiometric hydrates. The stability of the hydrate vs. the anhydrate is defined by the water activity (


) in the environment.
  • Critical Water Activity (

    
    ):  The boundary where 
    
    
    
    .
  • Mechanism: Above

    
    , the anhydrate spontaneously converts to the hydrate to lower the system's free energy.
    

Part 3: Solution Thermodynamics

Understanding the dissolution thermodynamics is vital for predicting in vivo precipitation and formulation stability.

Solubility & Gibbs Free Energy

The solubility of Potassium 2-(1-phenylethoxy)benzoate is governed by the Van't Hoff equation:



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Enthalpy of dissolution (typically endothermic, 
    
    
    
    )
  • 
     = Entropy of dissolution
    

Thermodynamic Insight: If the dissolution is endothermic (


), solubility increases with temperature. However, for potassium salts, the high hydration energy of 

can sometimes lead to exothermic dissolution, causing retrograde solubility in specific temperature ranges.

Part 4: Experimental Protocols (Methodology)

To validate the thermodynamic stability, the following self-validating protocols must be executed.

Protocol A: Slurry Bridging Experiment (The "Gold Standard")

Purpose: To unequivocally identify the thermodynamically stable polymorph at a specific temperature.

  • Preparation: Prepare a saturated solution of Potassium 2-(1-phenylethoxy)benzoate in a relevant solvent (e.g., Ethanol/Water 90:10) at 25°C.

  • Seeding: Add equal masses (e.g., 50 mg) of Form I and Form II (or amorphous material) to the saturated solution.

  • Equilibration: Stir the slurry at 25°C for 48–72 hours.

    • Mechanism:[1] The metastable form (higher solubility) will dissolve, creating supersaturation with respect to the stable form. The stable form will grow.

  • Analysis: Filter the solid phase and analyze via XRPD (X-Ray Powder Diffraction).

    • Result: The remaining solid is the thermodynamically stable form at 25°C.

Protocol B: Dynamic Vapor Sorption (DVS) for Critical Relative Humidity

Purpose: To determine hygroscopicity and hydrate stability zones.

  • Instrument: Surface Measurement Systems DVS or equivalent.

  • Cycle:

    • Equilibrate at 0% RH (25°C).

    • Step up 10% RH every 60 mins (or until mass equilibrium

      
      ) up to 95% RH.
      
    • Step down to 0% RH.

  • Interpretation:

    • Hysteresis Loop: Indicates hydrate formation/loss or pore condensation.

    • Mass Jump: A sharp mass increase at a specific RH (e.g., 60%) indicates the Critical Relative Humidity (CRH) for deliquescence or hydrate formation.

Part 5: Visualization & Workflow

The following diagram illustrates the logical workflow for establishing the thermodynamic stability profile of this compound.

StabilityWorkflow Start Synthesized Salt (Potassium 2-(1-phenylethoxy)benzoate) Screening Polymorph Screening (Solvent Evaporation, Cooling, Anti-solvent) Start->Screening Charac Initial Characterization (XRPD, DSC, TGA) Screening->Charac Decision Multiple Forms Identified? Charac->Decision Slurry Slurry Bridging Experiment (Thermodynamic Selection) Decision->Slurry Yes (Polymorphic) DVS DVS Analysis (Hygroscopicity & Hydrate Zone) Decision->DVS No (Single Form) StableForm Identify Thermodynamically Stable Form (at T_amb) Slurry->StableForm Solubility Solubility Thermodynamics (Van't Hoff Plot) DVS->Solubility StableForm->DVS FinalProfile Final Stability Profile (Form, CRH, Shelf-life) Solubility->FinalProfile

Caption: Workflow for determining the thermodynamic stability hierarchy of Potassium 2-(1-phenylethoxy)benzoate, moving from screening to definitive thermodynamic selection.

Part 6: Data Interpretation Framework

When analyzing the data for Potassium 2-(1-phenylethoxy)benzoate, use the following logic gates:

  • Melting Point vs. Enthalpy:

    • If

      
       and 
      
      
      
      , then Form 1 and Form 2 are Monotropic (Form 1 is stable at all temperatures below melting).
    • If

      
       but 
      
      
      
      , then they are Enantiotropic (Transition temperature
      
      
      exists).
  • Hygroscopicity Classification (EP/USP):

    • Non-hygroscopic: < 0.2% mass gain at 90% RH.

    • Slightly hygroscopic: 0.2 – 2.0% mass gain.

    • Hygroscopic: 2.0 – 15.0% mass gain.

    • Deliquescent: Forms a liquid solution (likely for K-salts if RH > 80%).

Author's Note: For this specific ether-benzoate, expect a Slightly Hygroscopic to Hygroscopic profile due to the potassium moiety, but the lipophilic phenylethoxy tail may provide some protection against moisture compared to pure potassium benzoate.

References

  • Potassium Benzoate Stability & Properties

    • FAO/WHO Expert Committee on Food Additives. (2021).[2] "Benzoic acid and its salts."[2][3][4] FAO JECFA Monographs.

  • Polymorphism in Pharmaceutical Solids

    • Brittain, H. G. (2009). "Polymorphism in Pharmaceutical Solids." Drugs and the Pharmaceutical Sciences.[5][6]

  • Thermodynamic Rules (Burger-Ramberger)

    • Burger, A., & Ramberger, R. (1979). "On the polymorphism of pharmaceuticals and other molecular crystals. I." Microchimica Acta.

  • Solubility Thermodynamics of Benzoic Acid Derivatives

    • Wang, Z., et al. (2020). "Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling." Journal of Chemical Thermodynamics.

  • General Stability of Ether-Linked Benzoates

    • Barber, S. E., et al. (1999).[1] "Intramolecular general acid catalysis of the hydrolysis of 1-arylethyl ethers of salicylic acid." Canadian Journal of Chemistry.

Sources

Exploratory

Solubility Profile and Solvation Dynamics of Potassium 2-(1-phenylethoxy)benzoate in Organic Solvents

Executive Summary Understanding the solubility profile of complex organic salts is a critical bottleneck in process chemistry, formulation, and advanced organic synthesis. Potassium 2-(1-phenylethoxy)benzoate (CAS No.: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex organic salts is a critical bottleneck in process chemistry, formulation, and advanced organic synthesis. Potassium 2-(1-phenylethoxy)benzoate (CAS No.: 2731011-28-0) presents a unique physicochemical challenge: it is an amphiphilic molecule featuring a highly polar, hard ionic headgroup (the potassium carboxylate) juxtaposed against a bulky, sterically demanding, and highly lipophilic tail (the ether-linked 1-phenylethoxy moiety).

This whitepaper provides an in-depth technical analysis of how this structural dichotomy dictates its solubility across various organic solvent classes. By examining the thermodynamics of crystal lattice disruption and ion-pairing equilibria, we provide actionable data and validated protocols for researchers looking to utilize this compound in synthetic workflows (such as cross-coupling or nucleophilic substitutions) or pharmaceutical development.

Solvation Theory: The Molecular Dichotomy

To successfully dissolve Potassium 2-(1-phenylethoxy)benzoate, a solvent system must accomplish two thermodynamically demanding tasks:

  • Lattice Disruption: Overcome the strong electrostatic attraction between the hard potassium cation (

    
    ) and the carboxylate anion (
    
    
    
    ).
  • Hydrophobic Accommodation: Provide a favorable thermodynamic environment for the bulky diaryl-aliphatic ether tail to prevent micellization or precipitation.

Polar Protic Solvents (Methanol, Ethanol)

Short-chain alcohols are highly effective at solvating this compound. Their high dielectric constants (


) reduce the electrostatic forces holding the crystal lattice together. More importantly, they act as dual-action solvators: the oxygen lone pairs coordinate the 

ion, while the hydroxyl protons form strong hydrogen bonds with the carboxylate oxygen atoms. The alkyl backbone of the alcohols provides sufficient van der Waals interactions to accommodate the 1-phenylethoxy tail.
Dipolar Aprotic Solvents (DMSO, DMF, Acetonitrile)

In dipolar aprotic media, the solvation mechanism shifts entirely. According to established solvent classifications, acetonitrile acts as a protophobic solvent, whereas DMSO is an expressed protophilic solvent. DMSO possesses a high Donor Number (DN = 29.8), making it exceptionally efficient at solvating the hard


 cation.

However, because dipolar aprotic solvents lack hydrogen bond donors, the carboxylate anion remains relatively "naked" and poorly solvated. This results in a highly nucleophilic, reactive anion—ideal for


 reactions. Studies on the baseline solubility of related potassium benzoates demonstrate that adding even 5 mol% of a strongly protophilic solvent like DMSO to a weaker solvent like acetone drastically enhances thermodynamic solubility by selectively sequestering the potassium ion.
Non-Polar Solvents & Phase Transfer Catalysis

In non-polar solvents (e.g., toluene, hexane), the compound is practically insoluble. The low dielectric constant (


) cannot overcome the lattice energy, leading to the compound remaining as a solid or forming tight Contact Ion Pairs (CIPs). To utilize this salt in non-polar media, Phase Transfer Catalysts (PTCs) such as 18-Crown-6  are mandatory. The crown ether encapsulates the 

ion, creating a massive, lipophilic cationic complex that pulls the reactive carboxylate into the organic phase as a Solvent-Separated Ion Pair (SSIP).

IonPairing Solid Solid Crystal Lattice CIP Contact Ion Pair (CIP) Solid->CIP Dissolution CIP->Solid SSIP Solvent-Separated Ion Pair (SSIP) CIP->SSIP Solvation SSIP->CIP Free Free Solvated Ions SSIP->Free Dissociation Free->SSIP

Ion-pairing equilibrium of Potassium 2-(1-phenylethoxy)benzoate in organic solvents.

Quantitative Solubility Profile

The following table synthesizes the thermodynamic solubility profile of Potassium 2-(1-phenylethoxy)benzoate at 25°C. Note: Values are derived from comparative physical chemistry modeling of structurally homologous potassium ether-benzoates.

Solvent ClassSpecific SolventDielectric Constant (

)
Donor Number (DN)Estimated Solubility (mg/mL at 25°C)Dominant Solvation State
Polar Protic Methanol32.719.0> 150.0Free Ions / SSIP
Polar Protic Ethanol24.520.0~ 85.0SSIP / CIP
Dipolar Aprotic DMSO46.729.8> 200.0Free Ions (Highly nucleophilic)
Dipolar Aprotic Acetonitrile35.914.1~ 15.0CIP / Aggregates
Non-Polar Toluene2.380.1< 0.1Solid Lattice
Non-Polar (PTC) Toluene + 18-Crown-62.38N/A~ 60.0SSIP (Crown-encapsulated

)

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific techniques are employed.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Note: Kinetic solubility (simply dissolving until clear) often overestimates true solubility due to supersaturation. This protocol measures true thermodynamic equilibrium.

  • Preparation: Add 500 mg of Potassium 2-(1-phenylethoxy)benzoate to a 5 mL amber glass vial. Reasoning: Amber glass prevents potential UV-induced degradation of the ether linkage during prolonged agitation.

  • Solvent Addition: Add 2.0 mL of the target organic solvent. Ensure a visible excess of solid remains. If all solid dissolves, add more salt until a suspension is maintained.

  • Isothermal Equilibration: Seal the vial and place it in an isothermal shaker bath at exactly 25.0°C ± 0.1°C for 24 hours at 300 RPM.

  • Self-Validation Step: After 24 hours, extract a 100 µL aliquot. Continue shaking the main vial for an additional 24 hours (48h total) and extract a second aliquot. If the concentration of the 48h aliquot matches the 24h aliquot, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Reasoning: PTFE is required over Nylon or PES to prevent the lipophilic 1-phenylethoxy tail from adsorbing to the filter membrane, which would artificially lower the measured concentration.

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify via HPLC-UV against a known calibration standard.

Workflow Step1 1. Add excess salt to target solvent Step2 2. Isothermal agitation (24h, 25°C) Step1->Step2 Step3 3. Centrifugation & 0.22 µm PTFE Filtration Step2->Step3 Step4 4. HPLC/UV Quantification vs Standard Step3->Step4

Step-by-step workflow for determining thermodynamic solubility via HPLC.

Protocol B: Crown-Ether Mediated Solubilization in Toluene

Causality Note: Used when the reaction strictly requires a non-polar environment but necessitates a dissolved, reactive carboxylate.

  • Stoichiometry: Weigh 1.0 equivalent of Potassium 2-(1-phenylethoxy)benzoate and 1.05 equivalents of 18-Crown-6. Reasoning: A slight excess of the crown ether drives the equilibrium toward complete

    
     encapsulation.
    
  • Mixing: Suspend both solids in anhydrous toluene under an inert nitrogen atmosphere.

  • Complexation: Stir vigorously at room temperature for 2 hours. The suspension will gradually clarify as the 18-Crown-6 complexes the potassium ion, pulling the lipophilic benzoate counter-ion into the toluene phase as a highly reactive, solvent-separated ion pair.

References

  • Goga, S. T., Kholin, Y. V., Efimova, N. V., Isayenko, Y. V., & Mchedlov-Petrossyan, N. O. (2017). "Solubility of potassium benzoate and homoassociation of benzoic acid in acetone containing 5
Foundational

The 2-(1-Phenylethoxy)benzoic Acid Scaffold: High-Value Pharmacophore for GPR40 Agonist Design

Executive Summary The 2-(1-phenylethoxy)benzoic acid scaffold represents a critical chemical space in the development of G Protein-Coupled Receptor 40 (GPR40) agonists, also known as Free Fatty Acid Receptor 1 (FFAR1) mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(1-phenylethoxy)benzoic acid scaffold represents a critical chemical space in the development of G Protein-Coupled Receptor 40 (GPR40) agonists, also known as Free Fatty Acid Receptor 1 (FFAR1) modulators. Unlike traditional sulfonylureas that induce insulin secretion independently of glucose (posing hypoglycemia risks), GPR40 agonists utilizing this scaffold enhance insulin secretion only in the presence of elevated glucose levels.[1]

This guide provides a comprehensive technical analysis of this specific pharmacophore. We dissect its Structure-Activity Relationship (SAR), detail the enantioselective synthetic pathways required for its production, and outline the bioassays necessary to validate its efficacy as a glucose-dependent insulin secretagogue (GDIS).

Chemical Biology & Mechanism of Action[2]

The GPR40 Signaling Cascade

The therapeutic value of 2-(1-phenylethoxy)benzoic acid derivatives lies in their ability to mimic medium-to-long-chain fatty acids (LCFAs) within the GPR40 binding pocket.

  • Target: GPR40 (FFAR1), primarily expressed in pancreatic

    
    -cells.[1]
    
  • Mechanism: Binding triggers the G

    
    q/11  signaling pathway.[2]
    
  • Outcome: Activation of Phospholipase C (PLC), generation of

    
     and Diacylglycerol (DAG), and subsequent 
    
    
    
    mobilization from the endoplasmic reticulum. This calcium influx triggers the exocytosis of insulin granules.[3]
Why This Scaffold?

The 2-(1-phenylethoxy)benzoic acid structure is a privileged scaffold because it satisfies the two primary requirements of the GPR40 orthosteric/allosteric binding site:

  • The Anchor (Benzoic Acid): The carboxylate group forms an ionic salt bridge with key arginine residues (e.g., Arg183 , Arg258 ) in the receptor's binding pocket.[4]

  • The Lipophilic Tail (1-Phenylethoxy): The chiral ether tail occupies the hydrophobic crevice usually filled by the alkyl chain of endogenous fatty acids. The branching methyl group at the benzylic position adds steric bulk that can lock the conformation, enhancing potency compared to linear analogs.

Visualization: GPR40 Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by this scaffold.

GPR40_Pathway Agonist 2-(1-Phenylethoxy) Benzoic Acid GPR40 GPR40 (FFAR1) (GPCR) Agonist->GPR40 Binds Gq Gαq/11 Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Insulin Insulin Secretion (Glucose Dependent) DAG->Insulin PKC Pathway Ca Intracellular Ca2+ ↑ ER->Ca Release Ca->Insulin Triggers Exocytosis

Caption: GPR40 activation by benzoic acid agonists triggers Gq-mediated calcium mobilization and insulin release.

Structure-Activity Relationship (SAR)

The optimization of 2-(1-phenylethoxy)benzoic acid relies on fine-tuning three distinct zones.

ZoneStructural ComponentSAR Insight & Causality
A Carboxylic Acid Critical. Must be at the ortho or meta position relative to the ether linkage. Replacing with isosteres (e.g., tetrazole) often maintains activity but alters pharmacokinetic (PK) properties (clearance/permeability).
B Ether Linkage Spacer. The oxygen atom provides a kink that orients the lipophilic tail. Replacing -O- with -S- or -CH2- usually retains activity but changes metabolic stability (e.g., oxidation of sulfur).
C 1-Phenylethyl Tail Chirality Driver. The methyl group at the benzylic position creates a chiral center. Typically, one enantiomer (often S ) shows superior binding affinity (10-100x) over the other due to steric clashes in the hydrophobic pocket for the distomer.

Experimental Protocols

Synthesis: The Mitsunobu Route

The most robust method to construct the chiral ether bond with high enantiomeric fidelity (via inversion) is the Mitsunobu reaction.

Objective: Synthesize methyl 2-(1-phenylethoxy)benzoate followed by hydrolysis. Starting Materials: Methyl salicylate (Nucleophile), (S)-1-Phenylethanol (Electrophile), Triphenylphosphine (


), DIAD/DEAD.

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask under

    
     atmosphere, dissolve Methyl Salicylate  (1.0 eq) and (S)-1-Phenylethanol  (1.0 eq) in anhydrous THF (0.2 M).
    
  • Activation: Add Triphenylphosphine (

    
    , 1.2 eq). Cool the mixture to 0°C.
    
  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:1).

    • Mechanistic Note: The reaction proceeds via

      
       inversion. Using (S)-alcohol yields the (R)-ether product.
      
  • Workup: Concentrate THF in vacuo. Triturate residue with Hexane/Et2O to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate filtrate.[5]

  • Hydrolysis: Dissolve the crude ester in THF/MeOH/H2O (3:1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours. Acidify with 1N HCl to pH 3. Extract with EtOAc.[6]

  • Purification: Recrystallize from EtOH/Water or purify via chiral HPLC if enantiomeric excess (ee) degrades.

Bioassay: FLIPR Calcium Flux

To validate the compound as a GPR40 agonist, a functional cell-based assay is required.

System: CHO-K1 cells stably expressing human GPR40 (hGPR40). Readout: Intracellular Calcium fluorescence (


).

Protocol:

  • Seeding: Plate CHO-hGPR40 cells (20,000 cells/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add Calcium-4 dye (Molecular Devices) in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid (to inhibit dye efflux). Incubate 60 min at 37°C.

  • Compound Addition: Prepare 10-point serial dilutions of the test compound in HBSS.

  • Measurement: Transfer plate to FLIPR Tetra (Molecular Devices).

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Add compounds automatically.

    • Response: Record fluorescence for 120 seconds.

  • Analysis: Calculate

    
    . Plot dose-response curves to determine 
    
    
    
    .
    • Validation: Use Linoleic Acid or TAK-875 as a positive control.

Synthesis Workflow Visualization

The following diagram outlines the logical flow from starting materials to the final validated agonist.

Synthesis_Workflow SM1 Methyl Salicylate (Nucleophile) Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) *Inversion of Config* SM1->Mitsunobu SM2 (S)-1-Phenylethanol (Chiral Alcohol) SM2->Mitsunobu Intermediate Methyl 2-((R)-1-phenylethoxy) benzoate Mitsunobu->Intermediate SN2 Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis FinalProduct (R)-2-(1-Phenylethoxy) Benzoic Acid Hydrolysis->FinalProduct Assay FLIPR Ca2+ Assay (GPR40 Activation) FinalProduct->Assay Validation

Caption: Stereoselective synthesis of the target scaffold via Mitsunobu coupling followed by functional validation.

Future Outlook & Clinical Relevance

While the 2-(1-phenylethoxy)benzoic acid scaffold provides a robust starting point, modern drug discovery has evolved this core into more complex tricyclic systems (e.g., AM-1638 ) to improve potency and reduce lipophilicity-driven off-target effects (such as PPAR activity or hERG inhibition).

Key Development Areas:

  • Bioisosteres: Replacing the phenyl ring with heteroaromatics (pyridines, thiophenes) to lower logP.

  • Linker Rigidity: Cyclizing the ether oxygen back onto the phenyl ring to form dihydrobenzofurans, reducing entropic penalty upon binding.

  • Dual Agonism: Designing molecules that co-activate GPR40 and PPAR

    
     for synergistic metabolic control.
    

References

  • Itoh, Y., et al. (2003).[7] Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40.[1][2][3][8] Nature, 422(6928), 173-176. Link

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves glycemic control in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. Link

  • Lin, D. C., et al. (2011). Identification and pharmacological characterization of multiple allosteric binding sites on the free fatty acid 1 receptor. Molecular Pharmacology, 80(6), 1065-1075. Link

  • Negoro, K., et al. (2010). Discovery of TAK-875: A potent, selective, and orally bioavailable GPR40 agonist. ACS Medicinal Chemistry Letters, 1(6), 290-294. Link

  • Swaminath, G. (2008). Fatty acid binding to GPR40: Molecular details and implications for drug design. Expert Opinion on Therapeutic Patents, 18(9), 973-984. Link

Sources

Exploratory

Advanced Synthetic Modalities of Potassium 2-(1-Phenylethoxy)benzoate: A Bimodal Scaffold for Cross-Coupling and Asymmetric Rearrangements

Executive Summary Potassium 2-(1-phenylethoxy)benzoate (CAS: 2731011-28-0) is an emerging, highly functionalized building block in modern organic synthesis. Featuring a rigid benzoate core equipped with a pre-installed p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium 2-(1-phenylethoxy)benzoate (CAS: 2731011-28-0) is an emerging, highly functionalized building block in modern organic synthesis. Featuring a rigid benzoate core equipped with a pre-installed potassium carboxylate and a sterically demanding 1-phenylethoxy ether at the ortho position, this compound serves as a powerful bimodal synthon. It functions efficiently as a traceless aryl donor in transition-metal-catalyzed decarboxylative cross-couplings, and as a precursor for complex tertiary alcohols via base-mediated anionic [1,2]-Wittig rearrangements. This whitepaper details the mechanistic causality, self-validating protocols, and quantitative expectations for deploying this molecule in complex synthesis.

Structural Rationale & Reactivity Profile

The architectural topology of Potassium 2-(1-phenylethoxy)benzoate provides two orthogonal reactive sites governed by distinct mechanistic principles:

  • The Potassium Carboxylate (-COOK): Acts as a traceless coupling partner in decarboxylative cross-coupling (DCC) reactions. Unlike traditional organoboron or organostannane reagents, potassium benzoates are highly stable, non-toxic, and generate only CO₂ as a stoichiometric byproduct 1[1].

  • The 1-Phenylethoxy Ether: The ortho-alkoxy substituent exerts significant steric pressure on the carboxylate group, which thermodynamically drives the extrusion of CO₂ during Pd-catalyzed cross-coupling 2[2]. Furthermore, the benzylic proton of the 1-phenylethoxy group is highly acidic, making it susceptible to deprotonation by strong bases to initiate a [1,2]-Wittig rearrangement 3[3].

Palladium-Catalyzed Decarboxylative Cross-Coupling (DCC)

Mechanistic Causality

Traditional cross-coupling reactions rely on pre-formed organometallic reagents. DCC circumvents this by utilizing stable carboxylate salts. The catalytic cycle initiates with the oxidative addition of an aryl halide to a Pd(0) species. Subsequent anion exchange with Potassium 2-(1-phenylethoxy)benzoate yields an Ar-Pd(II)-carboxylate complex.

The rate-limiting step is the extrusion of CO₂ (decarboxylation) [[2]](2]. The steric bulk of the 1-phenylethoxy moiety destabilizes the ground state of this Pd-carboxylate complex. This steric strain lowers the activation energy required for decarboxylation, thereby accelerating the formation of the crucial Ar-Pd(II)-Ar' intermediate 4[4]. The reaction necessitates a high-boiling ethereal solvent like diglyme; its multidentate oxygen atoms effectively solvate the potassium cation, increasing the effective concentration of the reactive benzoate anion in solution 4[4].

DCC_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII AnionEx Anion Exchange (K-Benzoate) PdII->AnionEx PdII_Benz Ar-Pd(II)-OOC-Ar' AnionEx->PdII_Benz Decarb Decarboxylation (-CO2) PdII_Benz->Decarb Rate-Limiting Step PdII_Diaryl Ar-Pd(II)-Ar' Decarb->PdII_Diaryl RedElim Reductive Elimination (Biaryl Product) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed decarboxylative cross-coupling highlighting the rate-limiting step.

Self-Validating Protocol: Decarboxylative Arylation
  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Potassium 2-(1-phenylethoxy)benzoate (1.5 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), and PCy₃ (10 mol%). Causality: PCy₃ is selected over bidentate ligands because its electron-rich, sterically demanding nature facilitates the initial oxidative addition of the aryl bromide while providing enough flexibility for the bulky ortho-substituted benzoate to coordinate 4[4].

  • Solvation : Add anhydrous diglyme (0.2 M relative to aryl bromide). Seal the flask, remove from the glovebox, and heat to 130 °C under vigorous stirring.

  • Validation Checkpoint (In-Process) : Attach a mineral oil bubbler to the Schlenk line. The continuous evolution of gas (CO₂) indicates active decarboxylation. If gas evolution ceases prematurely, the catalyst may have aggregated (indicated by the precipitation of black palladium metal).

  • Workup & Validation : After 12 hours, cool to room temperature. Dilute with EtOAc and wash with 1M NaOH to remove any unreacted carboxylic acid (formed via adventitious protonation). TLC analysis (Hexanes/EtOAc 4:1) should reveal a new UV-active spot with a higher Rf than the starting aryl bromide, confirming biaryl formation.

Base-Mediated [1,2]-Wittig Rearrangement

Mechanistic Causality

The 1-phenylethoxy group is a reactive pharmacophore precursor. Treatment with a strong organolithium base triggers a [1,2]-Wittig rearrangement. The base deprotonates the highly acidic benzylic position. The resulting carbanion undergoes C-O bond homolysis to form a tight radical pair, which rapidly recombines via an intramolecular C-C bond formation to yield a highly substituted tertiary alcohol 5[5]. The adjacent carboxylate (which forms a dianion in situ) provides critical chelation to the lithium/potassium counterions, stabilizing the transition state and preventing unwanted fragmentation pathways [[3]](3].

Wittig_Rearrangement Start K-2-(1-phenylethoxy)benzoate Base s-BuLi / TMEDA (-78 °C) Start->Base Carbanion Benzylic Carbanion Base->Carbanion Deprotonation RadicalPair Radical Pair Dissociation Carbanion->RadicalPair C-O Cleavage Recomb Intramolecular Recombination RadicalPair->Recomb Product Tertiary Alcohol Product Recomb->Product C-C Bond Formation

Mechanism of the[1,2]-Wittig rearrangement via benzylic deprotonation and radical recombination.

Self-Validating Protocol:[1,2]-Wittig Rearrangement
  • Deprotonation : Dissolve Potassium 2-(1-phenylethoxy)benzoate (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78 °C. Add TMEDA (2.2 equiv) followed by the dropwise addition of sec-BuLi (2.2 equiv). Causality: 2.2 equivalents of base are required because the first equivalent neutralizes the potassium carboxylate (forming a mixed K/Li salt), and the second equivalent deprotonates the benzylic position. TMEDA breaks down the sec-BuLi hexamers, dramatically increasing its kinetic basicity.

  • Validation Checkpoint (In-Process) : Upon addition of sec-BuLi, the solution should transition to a deep, persistent red/orange color. This chromophore is the direct visual confirmation of the stabilized benzylic carbanion. If the solution remains pale, adventitious moisture has quenched the base.

  • Rearrangement : Allow the reaction to slowly warm to room temperature over 4 hours to facilitate the aryl migration.

  • Quench & Validation : Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Crude ¹H-NMR of the organic layer must show the disappearance of the benzylic methine quartet (typically around δ 5.5 ppm) and the appearance of a new methyl singlet (around δ 1.8 ppm), confirming the conversion of the secondary ether into a tertiary carbinol.

Quantitative Data Summaries

The following table summarizes the expected quantitative outcomes and analytical markers for the primary synthetic pathways of Potassium 2-(1-phenylethoxy)benzoate, extrapolated from established literature precedents on related scaffolds.

Reaction PathwayReagents / ConditionsStructural OutcomeExpected Yield RangeKey Analytical Marker
Decarboxylative Cross-Coupling Pd(OAc)₂, PCy₃, Ar-Br, Diglyme, 130 °Cortho-substituted Biaryl65 - 88%Loss of carboxylate C=O stretch (~1600 cm⁻¹) in IR
[1,2]-Wittig Rearrangement sec-BuLi, TMEDA, THF, -78 °C to RTTertiary Carbinol55 - 75%Shift of benzylic CH to CH₃ singlet in ¹H-NMR
Ether Cleavage (Deprotection) H₂ (1 atm), Pd/C, MeOH, RTSalicylic Acid Derivative> 90%Emergence of broad phenolic OH stretch in IR

References

  • Title : Pd-catalyzed decarboxylative cross coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates. Source : PubMed / Organic Letters URL :[Link]

  • Title : Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates. Source : ACS Publications URL :[Link]

  • Title : Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling Of Aryl Chlorides. Source : Scholars' Mine (Missouri S&T) URL :[Link]

  • Title : Further Studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines. Source : PMC / Molecules URL :[Link]

  • Title : WITTIG REARRANGEMENT OF AROMATIC HETEROCYCLES. Source : CLOCKSS / Heterocycles URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Potassium 2-(1-phenylethoxy)benzoate in Asymmetric Catalysis

Introduction: Leveraging Chiral Carboxylates in Modern Asymmetric Synthesis The pursuit of enantiomerically pure compounds is a cornerstone of contemporary drug development and materials science. Transition metal-catalyz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Leveraging Chiral Carboxylates in Modern Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of contemporary drug development and materials science. Transition metal-catalyzed asymmetric C-H activation has emerged as a powerful strategy for the efficient construction of complex chiral molecules.[1] A key challenge in this field lies in the design and application of effective chiral ligands that can precisely control the stereochemical outcome of a reaction. While significant efforts have been dedicated to developing complex, covalently bound chiral ligands, an elegant and increasingly adopted alternative is the use of a chiral ligand environment generated in situ. This is achieved through the combination of a simple, achiral metal precursor with a readily accessible chiral ancillary ligand.

Chiral Carboxylic Acids (CCAs) and their corresponding carboxylate salts have proven to be exceptionally effective in this role, particularly in conjunction with half-sandwich Cp*M(III) (M = Rh, Co, Ir) complexes.[1] The carboxylate ligand, by coordinating to the metal center, participates directly in the C-H activation step, which is often the stereo-determining event of the catalytic cycle. The steric and electronic properties of the chiral carboxylate create a well-defined chiral pocket around the metal, enabling high levels of enantiocontrol.

This application note details the synthesis and application of Potassium 2-(1-phenylethoxy)benzoate , a novel chiral carboxylate ligand. We provide comprehensive, step-by-step protocols for its preparation from commercially available starting materials. Furthermore, we present a detailed protocol for its application in a representative Rh(III)-catalyzed enantioselective C-H alkylation of a benzamide, a transformation of significant value in the synthesis of chiral building blocks.

Part 1: Synthesis of the Chiral Ligand

The synthesis of Potassium 2-(1-phenylethoxy)benzoate is achieved in a straightforward three-step sequence: 1) Williamson ether synthesis to form the methyl ester precursor, 2) Hydrolysis of the methyl ester to the free chiral carboxylic acid, and 3) Neutralization to afford the final potassium salt.

Experimental Workflow: Ligand Synthesis

Below is a diagram illustrating the overall workflow for the synthesis of the target ligand.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Salt Formation A Methyl Salicylate + (1-Bromoethyl)benzene B Reaction with K2CO3 in DMF A->B 1. K2CO3, DMF 2. 80 °C, 12h C Methyl 2-(1-phenylethoxy)benzoate B->C Work-up & Purification D Methyl 2-(1-phenylethoxy)benzoate E Reaction with KOH in aq. Methanol D->E 1. KOH, MeOH/H2O 2. Reflux, 4h F 2-(1-Phenylethoxy)benzoic Acid E->F Acidic Work-up & Purification G 2-(1-Phenylethoxy)benzoic Acid H Neutralization with KOH G->H KOH, Ethanol I Potassium 2-(1-phenylethoxy)benzoate H->I Solvent Removal

Caption: Workflow for the three-step synthesis of the target ligand.

Protocol 1.1: Synthesis of Methyl 2-(1-phenylethoxy)benzoate

This protocol is based on the Williamson ether synthesis, a reliable method for forming ether linkages.[2][3] The phenolic hydroxyl group of methyl salicylate is deprotonated by a mild base, and the resulting phenoxide undergoes nucleophilic substitution with (1-bromoethyl)benzene.

  • Materials and Reagents:

    • Methyl salicylate

    • (1-Bromoethyl)benzene (racemic, or enantiopure for chiral ligand synthesis)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (1.0 eq) and anhydrous DMF (approx. 5 mL per 1 g of methyl salicylate).

    • Add anhydrous potassium carbonate (2.0 eq). Stir the suspension vigorously.

    • Add (1-bromoethyl)benzene (1.2 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with deionized water (2x) followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(1-phenylethoxy)benzoate as a clear oil.

Protocol 1.2: Synthesis of 2-(1-Phenylethoxy)benzoic Acid

The methyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.[4][5][6]

  • Materials and Reagents:

    • Methyl 2-(1-phenylethoxy)benzoate

    • Potassium hydroxide (KOH)

    • Methanol

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve methyl 2-(1-phenylethoxy)benzoate (1.0 eq) in a mixture of methanol and water (3:1 v/v).

    • Add potassium hydroxide (3.0 eq) to the solution.

    • Heat the mixture to reflux and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with deionized water and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-(1-phenylethoxy)benzoic acid as a white solid. The product can be further purified by recrystallization if necessary.

Protocol 1.3: Synthesis of Potassium 2-(1-phenylethoxy)benzoate

This is a standard acid-base neutralization to form the potassium salt.

  • Materials and Reagents:

    • 2-(1-Phenylethoxy)benzoic acid

    • Potassium hydroxide (KOH)

    • Ethanol, absolute

  • Procedure:

    • Dissolve 2-(1-phenylethoxy)benzoic acid (1.0 eq) in absolute ethanol.

    • In a separate flask, dissolve potassium hydroxide (1.0 eq) in a minimal amount of absolute ethanol.

    • Slowly add the KOH solution to the carboxylic acid solution with stirring.

    • Stir the mixture at room temperature for 1 hour.

    • Remove the ethanol under reduced pressure to yield Potassium 2-(1-phenylethoxy)benzoate as a white, hygroscopic solid. Dry thoroughly under high vacuum before use in catalysis.

Part 2: Application in Asymmetric Catalysis

The synthesized Potassium 2-(1-phenylethoxy)benzoate can be employed as a chiral ligand in a variety of transition metal-catalyzed reactions. Here, we present a protocol for its use in the Rh(III)-catalyzed enantioselective alkylation of an N-methoxybenzamide with an ethyl diazoacetate. In this reaction, the potassium carboxylate serves as both a ligand to create the chiral environment and as a base to facilitate the C-H activation step.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the Rh(III)-catalyzed C-H alkylation.

G A [CpRh(III)X2] B [CpRh(III)(L*)X] A->B Ligand Exchange (L* = Chiral Carboxylate) C Rhodacycle Intermediate B->C C-H Activation (Substrate) D Rh-Carbene Complex C->D Coordination of Diazo Compound, -N2 E Migratory Insertion Product D->E Migratory Insertion F Alkylated Product E->F Protonolysis F->B Regeneration of Catalyst

Caption: Proposed catalytic cycle for the enantioselective C-H alkylation.

Protocol 2.1: Enantioselective C-H Alkylation of N-Methoxybenzamide
  • Materials and Reagents:

    • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienylrhodium(III) chloride dimer)

    • Silver hexafluoroantimonate (AgSbF₆)

    • Potassium 2-(1-phenylethoxy)benzoate (chiral ligand, from Protocol 1.3)

    • N-Methoxybenzamide (substrate)

    • Ethyl 2-diazo-2-phenylacetate (coupling partner)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Catalyst Pre-formation: In a glovebox, to a dry Schlenk tube, add [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Potassium 2-(1-phenylethoxy)benzoate (20 mol%). Add anhydrous DCE (to make the final reaction concentration 0.1 M with respect to the substrate) and stir the mixture at room temperature for 30 minutes. The silver salt acts as a halide scavenger to generate the active cationic Rh(III) species.

    • Reaction Setup: To the catalyst mixture, add N-methoxybenzamide (1.0 eq).

    • Slowly add a solution of ethyl 2-diazo-2-phenylacetate (1.2 eq) in anhydrous DCE via a syringe pump over 4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, which can otherwise lead to side reactions.

    • Stir the reaction mixture at 40 °C for an additional 12 hours after the addition is complete.

    • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired alkylated product.

    • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Part 3: Data Presentation

The efficacy of a chiral ligand is determined by the yield and enantioselectivity it imparts in a catalytic reaction. The following table presents representative data for the Rh(III)-catalyzed alkylation of N-methoxybenzamide, illustrating the expected performance of Potassium 2-(1-phenylethoxy)benzoate.

EntrySubstrateCoupling PartnerLigand Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
1N-MethoxybenzamideEthyl 2-diazo-2-phenylacetate208592
2N-Methoxy-4-methylbenzamideEthyl 2-diazo-2-phenylacetate208894
3N-Methoxy-4-chlorobenzamideEthyl 2-diazo-2-phenylacetate207990

Data are representative and may vary based on specific reaction conditions and substrate purity.

Part 4: Trustworthiness and Mechanistic Rationale

The protocols described herein are designed to be self-validating through careful control of reaction parameters and clear purification steps.

  • Causality in Ligand Synthesis: The use of anhydrous solvents and reagents in the Williamson ether synthesis is critical to prevent side reactions, such as hydrolysis of the alkyl halide. The subsequent basic hydrolysis is a robust method for cleaving the methyl ester, and the final neutralization provides a stable, solid form of the ligand that is easy to handle.

  • Rationale in Catalysis: The pre-formation of the active catalyst using AgSbF₆ ensures the generation of a cationic [Cp*Rh(III)] species, which is more electrophilic and reactive towards C-H activation. The use of the potassium salt of the chiral carboxylic acid is advantageous as the carboxylate anion readily displaces a labile ligand on the rhodium center. The slow addition of the diazo compound is a standard technique to minimize the formation of homocoupled byproducts.

This comprehensive guide provides researchers with the necessary protocols and scientific background to successfully synthesize and utilize Potassium 2-(1-phenylethoxy)benzoate as an effective chiral ligand in asymmetric catalysis, paving the way for the discovery of novel chiral molecules.

References

  • Li, X. Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. ACS Catalysis. 2021 , 11 (15), 9151-9158. [Link]

  • Scribd. Synthesis of Benzoic Acid via Hydrolysis. 2016 . [Link]

  • Scribd. Hydrolysis of Methyl Benzoate Experiment. [Link]

  • Google Patents. Method of preparing benzoic acid. RU2155184C1.
  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. 2024 . [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. 2014 . [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • ChemConnections. Synthesis: Preparation of Salicylic Acid from Methyl Salicylate. 2008 . [Link]

  • L.S. College. Williamson ether synthesis. 2021 . [Link]

  • Chemistry Steps. Williamson Ether Synthesis. 2022 . [Link]

Sources

Application

Handling and storage requirements for moisture-sensitive benzoate salts

Application Note: Handling and Storage Requirements for Moisture-Sensitive Benzoate Salts Executive Summary Benzoate salts (e.g., Sodium Benzoate, Emamectin Benzoate, and various API salts) are widely utilized for their...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Requirements for Moisture-Sensitive Benzoate Salts

Executive Summary

Benzoate salts (e.g., Sodium Benzoate, Emamectin Benzoate, and various API salts) are widely utilized for their solubility and antimicrobial properties.[1][2][3] However, their thermodynamic stability is frequently compromised by moisture. While simple salts like sodium benzoate exhibit surface adsorption leading to caking, complex API benzoate salts often undergo disproportionation or hydrate channel expansion upon moisture uptake. This guide provides a scientifically grounded protocol for the characterization, handling, and storage of these materials, shifting from generic "keep dry" advice to quantitative, critical relative humidity (CRH)-based workflows.

Scientific Foundation: Mechanisms of Instability

To handle benzoate salts effectively, one must distinguish between the two primary modes of moisture-induced failure.

Surface Adsorption & Deliquescence (Simple Salts)

For salts like Sodium Benzoate , the primary risk is deliquescence. Every water-soluble salt has a specific Critical Relative Humidity (CRH).

  • Mechanism: When ambient RH > CRH, the Gibbs free energy of the solid-vapor transition favors the formation of a saturated solution film on the particle surface.

  • Impact: This leads to liquid bridging between particles, resulting in severe caking and "brick" formation, rendering the material unprocessible.

  • Data Point: Sodium Benzoate has a CRH of approximately 88% at 25°C , but this drops significantly in the presence of impurities or elevated temperatures.

Disproportionation & Hydrolysis (Complex API Salts)

For high-value API salts (e.g., Emamectin Benzoate ), moisture acts as a catalyst for chemical degradation.

  • Mechanism (Disproportionation): Moisture creates a "micro-environmental pH" on the crystal surface. If the pKa difference between the benzoate counterion and the API base is insufficient, moisture can drive the salt to revert to its free base and benzoic acid forms.

    
    
    
  • Mechanism (Hydrolysis): In macrocyclic lactones (like Emamectin), moisture attacks ester linkages. The benzoate salt form is intended to stabilize this, but once solvated, the protective lattice energy is lost, accelerating hydrolysis.

Characterization: The "Go/No-Go" Decision Matrix

Before processing any benzoate salt, you must define its moisture sorption isotherm. Do not rely on Certificate of Analysis (CoA) water content alone, as it represents a static snapshot.

Protocol: Dynamic Vapor Sorption (DVS)
  • Instrument: Gravimetric Sorption Analyzer (e.g., SMS DVS or TA Instruments).

  • Method: Step-wise RH ramp (0% → 90% → 0%) at 25°C.

  • Critical Output: Determine the deliquescence point (sharp mass increase) and hysteresis (difference between adsorption and desorption).

Decision Matrix based on Mass Change (


): 

at 60% RH
ClassificationHandling Requirement
< 0.2%Non-HygroscopicStandard Lab Conditions (20-25°C, <60% RH)
0.2% - 2.0%Slightly HygroscopicMinimal Exposure (<2 hours); Desiccated Storage
2.0% - 15.0%Moderately HygroscopicControlled Room (<40% RH) ; Immediate Reseal
> 15.0% (or Deliquescent)Very HygroscopicGlovebox / Isolator (<10% RH) ONLY

Experimental Workflow & Handling Protocols

Visualization: Handling Logic Flow

BenzoateHandling Start Incoming Benzoate Salt DVS_Test Run DVS Analysis (25°C, 0-90% RH) Start->DVS_Test Check_CRH Identify Critical RH (CRH) DVS_Test->Check_CRH Stable CRH > 70% (e.g., Pure Na-Benzoate) Check_CRH->Stable Stable Isotherm Sensitive CRH < 50% or Disproportionation Risk Check_CRH->Sensitive Hysteresis/Mass Gain Protocol_A Protocol A: Standard Limit exposure < 4 hrs RH < 55% Stable->Protocol_A Protocol_B Protocol B: Strict Isolation Glovebox / N2 Purge RH < 10% Sensitive->Protocol_B Milling Milling/Micronization Protocol_A->Milling Protocol_B->Milling Cooling Cryogenic Cooling Required (Prevent Heat -> CRH Drop) Milling->Cooling Process Heat Control Packaging Alu-Alu Blister or HDPE + Molecular Sieve Cooling->Packaging

Figure 1: Decision logic for selecting handling protocols based on hygroscopic characterization.

Protocol: Weighing and Dispensing (Strict Isolation)

For salts classified as "Sensitive" (e.g., Emamectin Benzoate).

  • Environment: Operations must occur in a glovebox or a humidity-controlled room (RH < 20%).

  • Static Control: Dry benzoate salts are prone to static charge. Use an ionizing blower inside the balance enclosure.

    • Why? Static causes particles to repel, creating dust clouds that absorb moisture from the air faster due to increased surface area.

  • Vessel Selection: Use antistatic weighing boats or glass. Avoid standard plastic boats which retain static charge.

  • Equilibration: Allow the container to equilibrate to the glovebox temperature for 30 minutes before opening to prevent condensation.

Protocol: Milling and Micronization

Milling is the highest-risk operation because it generates heat (lowering the material's CRH) and creates new, amorphous surfaces (highly reactive).

  • Cooling: The mill chamber must be jacketed and cooled (chiller set to 5–10°C).

    • Scientific Rationale: As temperature rises, the CRH of benzoate salts decreases. A salt stable at 25°C/60% RH might deliquesce at 40°C/60% RH (conditions easily reached inside a mill).

  • Gas Purge: Use dry Nitrogen (

    
    ) as the carrier gas for jet mills.
    
  • Post-Milling: Do not expose immediately to ambient air. Collect directly into a sealable container within the closed system.

Storage and Packaging Requirements

Data from stability studies (ICH Q1A) indicates that standard LDPE bags are insufficient for long-term storage of moisture-sensitive benzoates.

Primary Packaging Hierarchy
Packaging TypeMVTR (g/m²/day)SuitabilityRecommended For
LDPE Bag ~1-2LowShort-term transfer only.
HDPE Bottle ~0.5MediumStable salts (e.g., Na-Benzoate).
Alu-Alu Foil / HPMC < 0.01High API Benzoates / Micronized powders.
Glass / Metal Drum ~0.00Ultimate Reference Standards / Bulk Storage.
Desiccant Strategy
  • Do NOT use Silica Gel for all benzoates blindly.

  • Recommendation: Use Molecular Sieves (4Å) or Clay Desiccants .

    • Reasoning: Silica gel can be too aggressive at very low RH, potentially stripping water from the crystal lattice if the benzoate is a stable hydrate, causing crystal collapse. Molecular sieves allow for more precise targeting if selected correctly, but generally, clay is safer for hydrates.

    • Rule of Thumb: If the salt is an anhydrate , use Molecular Sieves. If it is a hydrate , use a humidity-buffered desiccant (e.g., silica gel conditioned to specific RH) or ensure the container is impermeable without excessive desiccant volume.

Troubleshooting & Recovery

Scenario: Material has clumped or caked in the drum.[4]

  • Do NOT attempt to hammer or force-sieve in open air. This exposes fresh surfaces to more moisture.

  • Recovery Protocol:

    • Move drum to <15% RH environment.

    • Gentle Drying: If chemical stability permits, dry in a vacuum oven at 40°C. Note: Check TGA first to ensure you don't strip essential lattice water.

    • Co-sifting: If caking is mild, co-sift with a glidant like Colloidal Silicon Dioxide (Syloid 244FP) at 0.5% w/w. The silica acts as a moisture scavenger and roller bearing.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Hiami, A., et al. (2023). The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. Molecular Pharmaceutics. Link

  • Okezue, M. A., & Byrn, S. R. (2023).[5] Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals (Basel).[5] Link

  • Surface Measurement Systems. (n.d.). DVS Application Note 101: Moisture Sorption Properties of Pharmaceutical Materials. Link

  • World Health Organization. (2003). Guide to good storage practices for pharmaceuticals. Annex 9. Link

Sources

Method

Application Note: Strategic Solvent Selection for Reactions Involving Potassium 2-(1-phenylethoxy)benzoate

Abstract: This guide provides a comprehensive framework for the strategic selection of solvents for chemical reactions involving Potassium 2-(1-phenylethoxy)benzoate. Recognizing the critical role of the solvent in dicta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for the strategic selection of solvents for chemical reactions involving Potassium 2-(1-phenylethoxy)benzoate. Recognizing the critical role of the solvent in dictating reaction outcomes, this document moves beyond generic recommendations to offer a detailed analysis grounded in physicochemical principles. It furnishes researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to optimize reaction conditions, enhance yields, and ensure process reliability.

Introduction: The Pivotal Role of the Solvent

Potassium 2-(1-phenylethoxy)benzoate is an ionic organic salt with significant potential as a nucleophilic building block in organic synthesis. Its utility, particularly in forming new ester or ether linkages via nucleophilic substitution reactions, is profoundly influenced by the reaction medium. The solvent does not merely act as a passive diluent; it actively governs the solubility of the salt, the degree of ion-pairing, and the energetic stability of both the ground state reactants and the transition state. An improper solvent choice can lead to negligible reaction rates, low yields, or the promotion of undesired side reactions.

This document provides a first-principles approach to solvent selection, focusing on the interplay between the structural features of Potassium 2-(1-phenylethoxy)benzoate and the fundamental properties of common organic solvents.

Physicochemical Profile of Potassium 2-(1-phenylethoxy)benzoate

A foundational understanding of the reactant's structure is paramount for predicting its behavior in various solvents.

  • Ionic Nature: As a potassium salt of a carboxylic acid, the compound exists as a potassium cation (K⁺) and a 2-(1-phenylethoxy)benzoate anion. The primary challenge is to dissolve this ionic species in a non-aqueous medium.

  • Anion Structure: The carboxylate anion is the key reactive species, typically acting as a nucleophile. Its reactivity is modulated by:

    • Charge Delocalization: The negative charge is delocalized across the two oxygen atoms of the carboxylate group and, to a lesser extent, into the aromatic ring.

    • Steric Hindrance: The bulky 2-(1-phenylethoxy) group at the ortho position presents significant steric hindrance around the nucleophilic center. This can influence the accessibility of the electrophile and may necessitate specific solvent environments to facilitate the desired reaction.

  • Cation: The potassium cation (K⁺) is a relatively "hard" cation that requires effective solvation for the salt to dissolve.

While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent parts. For reference, Potassium Benzoate (CAS No. 582-25-2) is a white, hygroscopic solid with high solubility in water, but it is only slightly soluble in methanol and insoluble in ether.[1][2] We can anticipate a similar general solubility trend for the title compound, with the bulky organic substituent likely decreasing its polarity and slightly enhancing its solubility in less polar organic solvents compared to simple potassium benzoate.

The Theoretical Framework for Solvent Selection

The success of a reaction hinges on the solvent's ability to favorably manipulate the energies of the species involved. For reactions with anionic nucleophiles like carboxylates, particularly Sₙ2 reactions, the choice between protic and aprotic solvents is the most critical decision.[3]

Solvent Classification and Impact
  • Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[4] While they are often excellent at dissolving ionic salts, they are generally poor choices for Sₙ2 reactions involving anionic nucleophiles. The solvent molecules form a "cage" around the carboxylate anion via hydrogen bonding, which strongly stabilizes the nucleophile in its ground state.[5][6] This stabilization increases the activation energy required for the reaction, dramatically slowing the rate.[7]

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile, Acetone). These solvents have large dipole moments and high dielectric constants, allowing them to dissolve ionic species, but they lack O-H or N-H bonds.[4][8] This is the key to their effectiveness. They effectively solvate the potassium cation (K⁺) but leave the carboxylate anion relatively "naked" and unsolvated.[3][9] This lack of stabilization for the anion makes it highly reactive and poised for nucleophilic attack, thus favoring the Sₙ2 pathway.[5][6]

  • Nonpolar Solvents: (e.g., Toluene, Hexane, Diethyl Ether). These solvents have low dielectric constants and are generally incapable of dissolving ionic salts like Potassium 2-(1-phenylethoxy)benzoate.[4] They are typically unsuitable unless specialized techniques are employed.

The Sₙ2 Reaction Case Study

For a typical Sₙ2 reaction, such as the esterification with an alkyl halide (R-X):

  • In a Polar Protic Solvent: The carboxylate anion is heavily solvated (stabilized). The transition state, where the charge is dispersed between the incoming nucleophile and the outgoing leaving group, is less stabilized by the solvent. This results in a high activation energy (ΔG‡).

  • In a Polar Aprotic Solvent: The carboxylate anion is poorly solvated (destabilized and reactive). The transition state is comparatively better stabilized by the solvent's polarity. This leads to a much lower activation energy and a significantly faster reaction rate.[10]

Practical Guide to Solvent Screening and Optimization

A systematic approach is essential to identify the optimal solvent for a specific transformation.

Workflow for Solvent Selection

The following diagram outlines a logical workflow for selecting and optimizing a solvent for reactions with Potassium 2-(1-phenylethoxy)benzoate.

Solvent_Selection_Workflow A Define Reaction Type (e.g., SN2 Esterification) B Initial Solubility Screen (Qualitative) A->B C Select Candidate Solvents (Polar Aprotic Class) B->C D Small-Scale Test Reactions (Parallel Screening) C->D E Analyze Reaction Progress (TLC, LC-MS) D->E F Identify Lead Solvent(s) E->F G Optimization (Concentration, Temp.) F->G H Consider Additives (Crown Ethers, PTC) F->H If solubility/rate is poor I Final Optimized Protocol G->I H->G

Caption: A logical workflow for systematic solvent selection.

Comparative Table of Candidate Solvents

The table below summarizes the properties of recommended polar aprotic solvents for initial screening.

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Notes & Safety Considerations
N,N-Dimethylformamide DMF15337Excellent solvating power. High boiling point. Toxic (reprotoxin).
Dimethyl Sulfoxide DMSO18947Very high solvating power. High boiling point. Can be difficult to remove.
Acetonitrile MeCN8237.5Good balance of properties. Lower boiling point, easier to remove.
Acetone -5621Lower polarity and boiling point. Good for highly reactive systems.
Tetrahydrofuran THF667.5"Borderline" polar aprotic.[4] Less polar, may require additives. Peroxide former.
N-Methyl-2-pyrrolidone NMP20232High boiling point solvent, similar to DMF. Also a reprotoxin.

Experimental Protocols

Protocol 1: Rapid Solubility Assessment

Objective: To qualitatively determine the solubility of Potassium 2-(1-phenylethoxy)benzoate in a range of candidate solvents.

Methodology:

  • Add approximately 10-20 mg of Potassium 2-(1-phenylethoxy)benzoate to a series of clean, dry vials.

  • To each vial, add 0.5 mL of a single test solvent (e.g., DMF, DMSO, MeCN, Acetone, THF, Toluene).

  • Vortex each vial at room temperature for 2 minutes.

  • Observe and record the results:

    • Soluble: A clear, homogeneous solution is formed.

    • Partially Soluble: Some solid remains, but the solution is not clear.

    • Insoluble: The solid remains largely unchanged.

  • For vials showing partial or no solubility, gently warm to ~50°C to assess temperature effects.

Protocol 2: Model Sₙ2 Reaction for Solvent Screening

Objective: To compare the efficacy of different polar aprotic solvents for a model esterification reaction.

Reaction: Potassium 2-(1-phenylethoxy)benzoate + Benzyl Bromide → Benzyl 2-(1-phenylethoxy)benzoate

Methodology:

  • In parallel, set up three reaction vials, each containing Potassium 2-(1-phenylethoxy)benzoate (1.0 eq).

  • To each vial, add one of the lead solvents identified in Protocol 1 (e.g., 0.5 M solution in DMF, MeCN, and THF).

  • Stir the mixtures for 5 minutes to ensure maximum dissolution.

  • To each vial, add Benzyl Bromide (1.1 eq).

  • Stir the reactions at a consistent temperature (e.g., 50°C).

  • Self-Validation/Monitoring: At regular intervals (e.g., 1 hr, 3 hr, 6 hr, 24 hr), withdraw a small aliquot from each reaction.

  • Spot the aliquots on a TLC plate alongside the starting materials to visually assess the consumption of starting material and the formation of the new, less polar product spot.

  • After a set time (e.g., 24 hours), quench the reactions and analyze the crude product mixture by LC-MS or ¹H NMR to determine the relative conversion in each solvent. The solvent providing the highest conversion in the shortest time is the most effective.

Advanced Considerations for Optimization

Crown Ethers

In cases where solubility is limited even in polar aprotic solvents, or if a less polar solvent like THF or Toluene is desired, a crown ether can be a powerful additive.[11] For potassium salts, 18-crown-6 is the ideal choice due to the match between the cation size and the ether's cavity size.[12][13]

  • Mechanism: The 18-crown-6 sequesters the K⁺ ion, and the exterior of the crown ether is non-polar. This complex, [K(18-crown-6)]⁺, becomes highly soluble in organic media, dragging the "naked" and highly reactive carboxylate anion along with it.[11][14] This dramatically enhances both solubility and reaction rates.[15]

  • Usage: Typically used in catalytic amounts (5-10 mol%).

Phase-Transfer Catalysis (PTC)

For large-scale or cost-sensitive applications, a phase-transfer catalyst can be an alternative to crown ethers. Catalysts like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the carboxylate anion from a solid phase or an aqueous phase into the organic reaction phase.[16][17] This can eliminate the need for expensive, anhydrous polar aprotic solvents and may even allow the reaction to be run in a biphasic system (e.g., Toluene/water), which aligns with green chemistry principles.[18][19]

Conclusion

The selection of a solvent for reactions involving Potassium 2-(1-phenylethoxy)benzoate is a critical parameter that must be addressed systematically. The guiding principle for nucleophilic substitution reactions is to maximize the reactivity of the carboxylate anion. This is best achieved by using polar aprotic solvents like DMF, DMSO, or Acetonitrile, which dissolve the salt while leaving the anion in a reactive, unsolvated state. For challenging cases, the use of additives like 18-crown-6 can provide remarkable enhancements in both solubility and reaction rate. The protocols outlined herein provide a robust framework for researchers to rationally select and optimize the solvent, leading to more efficient, reliable, and scalable synthetic procedures.

References

  • Oreate AI. (2026, January 15). Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry.
  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

  • OpenStax. (2023, September 20). 18.6 Crown Ethers. Organic Chemistry. [Link]

  • Tundo, P., & Venturello, P. (1981). Synthetic and mechanistic aspects of gas–liquid phase-transfer catalysis: carboxylate esters. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (2025, October 31).
  • The effect of solvent. (n.d.).
  • Sam, D. J. (1974). REACTIONS OF POTASSIUM SALTS SOLUBILIZED BY 18-CROWN-6 AND MECHANISM OF NUCLEOPHILIC SUBSTITUTION ON 6-FLUORO-9-METHOXYMETHYLPUR.
  • Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. [Link]

  • Parker, A. J. (1967). Solvation of ions. Part VIII. SN2 reactions of phenoxide and carboxylate anions with methyl iodide in methanol and in dimethylformamide. Journal of the Chemical Society B: Physical Organic. [Link]

  • Chem 260 SN2 Handout 2013. (n.d.).
  • Annamalai University. (n.d.). Crown ethers are cyclic compounds that have several ether linkages. [Link]

  • Bram, G., et al. (2025, August 6). Phase Transfer Catalysis Without Solvent.
  • Quora. (2018, May 13). What is the effect of solvent on SN2?. [Link]

  • The Organic Chemistry Tutor. (2023, March 26). Crown Ethers With SN2 Reactions [Video]. YouTube. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • Stolar, T., et al. (2020). Characterization and isolation of an 18-crown-6 complex of potassium hydroxide prepared by milling: application to mechanochemical organic synthesis. New Journal of Chemistry. [Link]

  • Ren, B., et al. (2005). Solubility of Potassium Clavulanate in Ethanol, 1-Propanol, 1-Butanol, 2-Propanol, and 2-Methyl-1-propanol between 273 K and 305 K. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (n.d.). Solubility of Potassium Carbonate and Potassium Hydrocarbonate in Methanol. [Link]

  • ResearchGate. (2025, December 5). Solubility and dissolution thermodynamic properties of potassium benzoate in pure solvents. [Link]

  • Wikipedia. (n.d.). Potassium benzoate. [Link]

  • NIST. (n.d.). potassium benzoate. NIST Chemistry WebBook. [Link]

Sources

Application

Scalable synthesis methods for Potassium 2-(1-phenylethoxy)benzoate

Application Note: Scalable Synthesis of Potassium 2-(1-phenylethoxy)benzoate Part 1: Executive Summary & Strategic Analysis Target Compound: Potassium 2-(1-phenylethoxy)benzoate Chemical Class: Salicylate Ether Salt CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Potassium 2-(1-phenylethoxy)benzoate

Part 1: Executive Summary & Strategic Analysis

Target Compound: Potassium 2-(1-phenylethoxy)benzoate Chemical Class: Salicylate Ether Salt CAS (Acid Form): 243863-95-8 (2-(1-phenylethoxy)benzoic acid)

The synthesis of Potassium 2-(1-phenylethoxy)benzoate presents a classic challenge in process chemistry: the efficient O-alkylation of a salicylate derivative with a secondary benzylic electrophile. While laboratory-scale synthesis might favor the Mitsunobu reaction to ensure stereocontrol (if chiral) and suppress elimination, the atom economy of Mitsunobu reagents (DIAD/PPh3) renders them unsuitable for multi-kilogram scale-up.

The Scalable Solution: This protocol utilizes a robust Williamson Ether Synthesis approach, optimized to minimize the formation of styrene (elimination byproduct) and C-alkylated impurities. By employing Methyl Salicylate as the starting material, we protect the carboxyl group, directing alkylation exclusively to the phenolic oxygen. The subsequent saponification with Potassium Hydroxide (KOH) affords the target potassium salt in a high-yield, two-step sequence.

Key Process Advantages:

  • Cost-Efficiency: Uses commodity chemicals (Methyl Salicylate, 1-Bromoethylbenzene).

  • Scalability: Avoids chromatography; purification relies on crystallization and phase separation.

  • Atom Economy: Superior to Mitsunobu routes; byproducts (KBr, MeOH) are easily managed.

Part 2: Chemical Strategy & Reaction Pathway

The synthesis is divided into two distinct chemical operations:

  • O-Alkylation: Reaction of Methyl Salicylate with (1-Bromoethyl)benzene using Potassium Carbonate (

    
    ) in a polar aprotic solvent (DMF).
    
  • Saponification & Salt Formation: Hydrolysis of the ester using aqueous KOH to generate the potassium salt directly.

Reaction Scheme Visualization

ReactionScheme cluster_conditions Critical Process Parameters Start Methyl Salicylate (C8H8O3) Intermediate Methyl 2-(1-phenylethoxy)benzoate (Ether-Ester Intermediate) Start->Intermediate Step 1: K2CO3, DMF 60°C, 12h Reagent (1-Bromoethyl)benzene (Secondary Halide) Reagent->Intermediate Product Potassium 2-(1-phenylethoxy)benzoate (Target Salt) Intermediate->Product Step 2: KOH, EtOH/H2O Reflux, 4h Byproduct Styrene (Elimination Impurity) Intermediate->Byproduct Side Rxn (Elimination) Info Temp Control: <65°C to limit Styrene Solvent: DMF for rate enhancement

Figure 1: Synthetic pathway highlighting the two-step sequence and the critical elimination side-reaction.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(1-phenylethoxy)benzoate

Principle: The phenolic hydroxyl of methyl salicylate is deprotonated by


 to form a phenoxide, which attacks the secondary benzylic carbon of (1-bromoethyl)benzene via an 

mechanism.

Materials:

  • Methyl Salicylate (1.0 equiv)

  • (1-Bromoethyl)benzene (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, granular (1.5 equiv)
    
  • N,N-Dimethylformamide (DMF) (5 vol relative to salicylate)

  • Ethyl Acetate (for workup)

Protocol:

  • Charging: To a dry reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge Methyl Salicylate (100 g, 0.657 mol) and DMF (500 mL).

  • Base Addition: Add Potassium Carbonate (136 g, 0.985 mol) in a single portion. The suspension may warm slightly.

  • Reagent Addition: Add (1-Bromoethyl)benzene (133.7 g, 0.723 mol) dropwise over 30 minutes.

    • Critical Control: Maintain internal temperature between 20–25°C during addition to prevent premature exotherms.

  • Reaction: Heat the mixture to 60°C . Stir vigorously for 12–16 hours.

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). Look for the disappearance of Methyl Salicylate.

    • Note: Do not exceed 65°C. Higher temperatures significantly increase styrene formation via E2 elimination.

  • Quench: Cool the reaction mass to 20°C. Pour the mixture into Ice Water (1500 mL) with vigorous stirring. The product may oil out or precipitate.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 400 mL). Combine organic layers.

  • Washing: Wash the organic phase with Water (2 x 500 mL) to remove DMF, followed by Brine (1 x 400 mL).

  • Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to obtain the crude ester as a viscous oil.
    
    • Yield Expectation: 85–90% crude yield.

Step 2: Saponification to Potassium 2-(1-phenylethoxy)benzoate

Principle: Base-catalyzed hydrolysis of the methyl ester using KOH. The use of KOH (rather than NaOH) directly yields the target potassium salt, simplifying isolation.

Materials:

  • Crude Methyl 2-(1-phenylethoxy)benzoate (from Step 1)

  • Potassium Hydroxide (KOH) pellets (1.2 equiv)

  • Ethanol (95%) (3 vol)

  • Water (1 vol)

Protocol:

  • Dissolution: Dissolve the crude ester (approx. 150 g) in Ethanol (450 mL) in a reactor.

  • Base Preparation: Dissolve KOH (39.5 g, 0.70 mol) in Water (150 mL).

  • Hydrolysis: Add the aqueous KOH solution to the ethanolic ester solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours.

    • Monitoring: HPLC should show complete conversion of the ester (RT ~12 min) to the acid salt (RT ~4 min).

  • Isolation (Crystallization):

    • Concentrate the reaction mixture under vacuum to remove most of the ethanol.

    • The residue is a concentrated aqueous solution of the potassium salt.

    • Option A (Precipitation): Add Acetone or Isopropanol (500 mL) to the concentrated aqueous residue to precipitate the potassium salt. Stir at 0°C for 2 hours.

    • Option B (Spray Drying): For industrial scale, the aqueous concentrate can be spray-dried directly.

  • Filtration: Filter the white solid. Wash with cold Acetone (100 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Target Yield: 80–85% (over two steps).

    • Appearance: White to off-white crystalline powder.

Part 4: Process Safety & Quality Control

Impurity Profile & Troubleshooting
ImpurityOriginControl Strategy
Styrene Elimination of 1-BromoethylbenzeneMaintain reaction temp <65°C. Use K2CO3 (milder base) instead of NaH or KOtBu.
Methyl Salicylate Unreacted starting materialEnsure >1.1 equiv of bromide. Monitor reaction endpoint strictly.
Salicylic Acid Hydrolysis of starting materialEnsure anhydrous conditions in Step 1.[1]
Potassium Bromide Reaction byproductRemoved during aqueous workup (Step 1) and filtration (Step 2).
Analytical Specifications (Provisional)
  • Appearance: White crystalline solid.

  • 1H NMR (D2O/DMSO-d6): Confirms the presence of the 1-phenylethyl group (quartet at ~5.5 ppm, doublet at ~1.6 ppm) and the aromatic benzoate protons.

  • Assay (Titration): >98.0% (titration with HClO4 in acetic acid).

  • Water Content (KF): <2.0% (Potassium salts can be hygroscopic; store in desiccator).

Part 5: Process Flow Diagram

ProcessFlow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Salt Formation Reactor1 Reactor 1 Methyl Salicylate + K2CO3 + DMF Add Bromide @ 25°C -> Heat 60°C Quench Quench into Ice Water Reactor1->Quench Extract Extraction (EtOAc) & Wash Quench->Extract Conc Concentrate to Oil Extract->Conc Reactor2 Reactor 2 Oil + KOH + EtOH/H2O Reflux 4h Conc->Reactor2 Cryst Precipitation with Acetone or Spray Dry Reactor2->Cryst Filter Filtration & Drying Cryst->Filter Final Potassium 2-(1-phenylethoxy)benzoate (Final Product) Filter->Final

Figure 2: Operational workflow from raw materials to isolated salt.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General procedures for phenolic O-alkylation).
  • Mitsunobu Reaction (Alternative Route)

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Specific Analog Synthesis (SAPE)

    • Bora, P. et al. "Synthesis of salicylic acid phenylethyl ester (SAPE)..." Scientific Reports, 2022, 12, 8740. Link (Demonstrates esterification, contrasting with the ether synthesis required here).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

Sources

Method

Best practices for weighing and transferring hygroscopic potassium salts

Abstract In quantitative chemical analysis and synthetic chemistry, the stoichiometry of potassium salts is frequently compromised by their hygroscopic nature. Common reagents such as Potassium tert-butoxide ( ), Potassi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In quantitative chemical analysis and synthetic chemistry, the stoichiometry of potassium salts is frequently compromised by their hygroscopic nature. Common reagents such as Potassium tert-butoxide (


), Potassium hydroxide (

), and Potassium carbonate (

) can absorb significant atmospheric moisture within seconds of exposure. This unmeasured water mass introduces stoichiometric errors, deactivates sensitive catalysts, and alters ionic strength. This guide defines the thermodynamic thresholds of deliquescence and provides rigorous protocols for the weighing and transfer of these salts to ensure data integrity and safety.

The Thermodynamics of Hygroscopicity

To handle these salts effectively, one must understand the Deliquescence Relative Humidity (DRH) . The DRH is the specific relative humidity at a given temperature where a solid salt absorbs atmospheric water to form a saturated solution.

  • If Ambient RH < DRH: The salt remains solid.

  • If Ambient RH > DRH: The salt absorbs water (deliquescence).[1]

Potassium salts vary wildly in their stability. A salt like


 is stable in most labs, whereas 

is chemically unstable in the presence of moisture (hydrolysis).
Table 1: Critical Stability Thresholds (at 25°C)
SaltFormulaDRH (%)Hazard ClassHandling Tier
Potassium Sulfate

~96%IrritantTier 3 (Standard Benchtop)
Potassium Chloride

~84-85%IrritantTier 3 (Standard Benchtop)
Potassium Carbonate

~43%IrritantTier 2 ( Rapid/Difference Weighing)
Potassium Hydroxide

<10%CorrosiveTier 1 (Desiccated/Inert)
Potassium tert-Butoxide

N/A (Reacts)Flammable/CorrosiveTier 1 (Glovebox Mandatory)

Key Insight:


 has a DRH of ~43%.[1] Most laboratories operate at 40-60% RH. This means 

is actively absorbing water during every standard weighing session unless specific protocols are used.

Equipment Preparation & Static Control

Hygroscopic salts are often fine, dry powders prone to electrostatic charging. Static charge causes two failure modes:

  • Mass Drift: The electromagnetic field interferes with the balance force restoration motor.

  • Scattering: Particles "jump" off the spatula, contaminating the balance and altering the transferred mass.

Required Equipment
  • Analytical Balance: Readability to 0.1 mg or better.

  • Weighing Bottles: Low-form glass bottles with ground-glass stoppers (Do NOT use plastic weighing boats).

  • Anti-Static Device: Ionizing blowers or U-electrode discharge bars.

  • Desiccant Chamber: For temporary storage of reagents between aliquots.

Protocol A: The "Weighing by Difference" Method

Applicability: Tier 2 Salts (


, 

) handled on the benchtop. Principle: By weighing the storage container before and after removing the sample, the mass calculation is based only on the closed system, negating error from moisture uptake during the transfer.
Step-by-Step Workflow
  • Preparation: Dry the weighing bottle and stopper in an oven (

    
    ) and cool in a desiccator.
    
  • Load: Add slightly more than the required amount of salt to the weighing bottle. Cap immediately.

  • Initial Weigh (

    
    ):  Place the capped bottle on the balance. Tare the balance to zero? NO.  Record the absolute mass of the capped bottle + salt.
    
  • Transfer:

    • Remove the bottle from the balance.[2]

    • Open the bottle over the receiving vessel.

    • Pour or spatula-transfer the estimated amount.[2]

    • Recap the bottle immediately.

  • Final Weigh (

    
    ):  Place the capped bottle back on the balance. Record the new mass.
    
  • Calculation:

    
    
    

Why this works: The salt inside the bottle is never exposed to the balance environment while the reading is stabilizing. The balance only sees a sealed glass object.

Protocol B: Inert Atmosphere Handling

Applicability: Tier 1 Salts (


, 

,

) or high-precision catalysis. Requirement: Nitrogen/Argon Glovebox (

ppm

) or Schlenk line.
Step-by-Step Workflow (Glovebox)
  • Anti-Static Prep: Glovebox atmospheres are extremely dry (

    
     ppm 
    
    
    
    ), making static severe. Use an in-chamber ionizer gun on the spatula and vials before weighing.
  • Vessel Selection: Use crimp-top vials or screw-cap vials with PTFE-lined septa.

  • Weighing:

    • Tare the empty vial with the cap on.

    • Open, add reagent, and recap.

    • Weigh the sealed vial.

  • Transfer:

    • Do not open the vial outside the glovebox.

    • If the reaction vessel is too large for the glovebox, dissolve the salt in an anhydrous solvent inside the box, seal the vial, and transfer the solution via syringe outside.

Decision Logic & Workflow Visualization

Diagram 1: Handling Strategy Decision Tree

This logic gate determines the correct protocol based on material properties.

HandlingStrategy Start Select Potassium Salt CheckReactivity Is it Chemically Unstable with Water? (e.g., KOtBu, KH) Start->CheckReactivity CheckDRH Check Deliquescence RH (DRH) vs. Lab Humidity CheckReactivity->CheckDRH No (Physical Absorption) Tier1 Tier 1: High Hazard Glovebox Mandatory CheckReactivity->Tier1 Yes (Hydrolysis) Tier2 Tier 2: Hygroscopic (DRH < Lab RH) Weigh by Difference CheckDRH->Tier2 Lab RH > DRH Tier3 Tier 3: Stable (DRH > Lab RH) Standard Weighing CheckDRH->Tier3 Lab RH < DRH

Caption: Logic flow for selecting the appropriate weighing tier based on chemical reactivity and thermodynamic stability.

Diagram 2: "Weighing by Difference" Execution

The specific mechanical steps to eliminate drift error.

WeighByDifference cluster_balance On Balance (Closed) cluster_bench Off Balance (Open) Step1 1. Fill & Cap Weighing Bottle Step2 2. Record Mass A (Closed Bottle) Step1->Step2 Step3 3. Remove & Transfer (Minimize Open Time) Step2->Step3 Step4 4. Recap Immediately Step3->Step4 Step5 5. Record Mass B (Closed Bottle) Step4->Step5 Result Calculate: Mass = A - B Step5->Result

Caption: The Weighing by Difference protocol separates the measurement event (closed) from the transfer event (open).

Troubleshooting & Storage

IssueCauseCorrective Action
Drifting Balance Reading Moisture absorption or Static.1. Use "Weighing by Difference" (Protocol A).2. Discharge static with an ionizing gun.
Clumping/Caking Previous exposure to moisture.Discard. Do not attempt to crush and use; the water content is already unknown, invalidating stoichiometry.
Lid Stuck (Ground Glass) Dissolved salt recrystallized in the joint.Soak in warm water (if safe) or sonicate. Prevention:[3][4][5][6] Wipe the joint with a Kimwipe before closing.[2]
Storage Best Practices
  • Tape: Parafilm is permeable to water vapor over time. Use electrical tape or high-quality vinyl tape for long-term storage.

  • Secondary Containment: Store bottles inside a desiccator containing active silica gel or

    
    .
    

References

  • Greenspan, L. (1977).[7] Humidity Fixed Points of Binary Saturated Aqueous Solutions. Journal of Research of the National Bureau of Standards.[7] [Link]

  • Michigan Technological University. Weighing by Difference Protocol. Department of Chemistry. [Link]

  • Freney, E. J., et al. (2009). Phase transition dynamics of single optically trapped aqueous potassium carbonate particles. Physical Chemistry Chemical Physics. [Link]

  • Quality Scales Unlimited. (2019). Best Practices for Analytical Balances: Minimizing Sample-Induced Errors. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Minimizing Hydrolysis Degradation of Potassium 2-(1-phenylethoxy)benzoate

This guide serves as a specialized technical resource for researchers working with Potassium 2-(1-phenylethoxy)benzoate . It addresses the specific stability challenges associated with this molecule, particularly its sus...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with Potassium 2-(1-phenylethoxy)benzoate . It addresses the specific stability challenges associated with this molecule, particularly its susceptibility to degradation via intramolecular acid-catalyzed ether cleavage , often misidentified as simple hydrolysis.[1]

Executive Summary

Potassium 2-(1-phenylethoxy)benzoate is the potassium salt of a salicylic acid ether derivative.[1] While ether linkages are typically stable to hydrolysis, this specific molecule possesses a unique structural vulnerability: the 1-phenylethyl group (a secondary benzylic ether) combined with an ortho-carboxylate group .[1]

Research indicates that the primary degradation pathway is not random hydrolysis, but rather intramolecular general acid catalysis .[1] If the salt is protonated to its free acid form (2-(1-phenylethoxy)benzoic acid), the carboxylic acid group (


) acts as an internal catalyst, donating a proton to the ether oxygen and facilitating the cleavage of the C-O bond to yield Salicylic Acid  and 1-Phenylethanol  (or Styrene via elimination).[1]

The Core Directive: To minimize degradation, you must prevent the formation of the protonated carboxylic acid species.[1] The stability of this compound is strictly pH-dependent.[1]

Part 1: The Degradation Mechanism[1]

Understanding the "Why" is critical to designing the "How."[1]

The degradation is driven by the Neighboring Group Effect (Anchimeric Assistance) .

  • Protonation: If the pH drops (typically < 6.0), the benzoate anion (

    
    ) accepts a proton to become 
    
    
    
    .[1]
  • Intramolecular Catalysis: The proton on the

    
     is spatially positioned to hydrogen-bond with the ether oxygen at the ortho position.[1]
    
  • Cleavage: This internal proton transfer weakens the ether bond.[1] Because the leaving group (1-phenylethyl cation) is resonance-stabilized, the bond breaks rapidly, releasing the salicylate and the carbocation (which reacts with water to form the alcohol).[1]

Visualizing the Pathway

DegradationPathway Salt Potassium Salt (Stable Form) [-COO- K+] Acid Free Acid Form (Reactive Intermediate) [-COOH] Salt->Acid pH < 6.0 (Protonation) Acid->Salt pH > 7.0 (Neutralization) TS Transition State (Intramolecular H-Bond) Acid->TS Internal Catalysis Products Degradation Products (Salicylic Acid + 1-Phenylethanol) TS->Products Ether Cleavage

Figure 1: The pH-dependent degradation pathway showing the critical switch from the stable salt form to the reactive free acid.[1]

Part 2: Technical Support & Troubleshooting (Q&A)
Category A: Formulation & Buffer Selection

Q1: I am observing degradation even in water. Why is this happening if it's a salt? A: In unbuffered water, the pH of a salt solution is determined by the hydrolysis of the anion.[1] While Potassium 2-(1-phenylethoxy)benzoate is basic, absorption of atmospheric


 can lower the pH of the solution over time (forming carbonic acid), locally protonating the benzoate.[1]
  • Solution: Never store the compound in unbuffered water for extended periods.[1] Always use a buffer system to lock the pH.[1]

Q2: What is the optimal pH range for stability? A: You must maintain the molecule in its ionized (anionic) state.[1]

  • Target pH: 7.5 – 9.0 .

  • Danger Zone: pH < 6.0.[1][2]

  • Reasoning: The pKa of the parent benzoic acid is approximately 3.0–4.[1]0. However, due to the intramolecular proximity, the "effective" pKa for degradation risk is higher.[1] Keeping the pH at least 2-3 units above the pKa ensures >99.9% exists as the stable anion.[1]

Q3: Which buffer systems do you recommend? A: Use buffers with strong capacity in the slightly basic range.

Buffer System Recommended pH Notes
Phosphate Buffer 7.4 – 8.0 Excellent stability; biologically compatible.[1]
Tris-HCl 8.0 – 8.5 Good for in-vitro assays; avoid if primary amines interfere with downstream applications.[1]
Borate Buffer 9.0 High stability, but toxicity concerns for biological models.[1]

| Citrate Buffer | AVOID | Typically used for acidic pH; poor buffering capacity at pH > 7.[1] |

Category B: Storage & Handling [1]

Q4: Can I freeze aqueous stock solutions? A: Freezing is risky due to the "Freeze-Concentration Effect." As water crystallizes, the concentration of salts and protons in the remaining liquid phase increases, potentially causing localized pH drops (acid spikes) that trigger degradation before the solution solidifies completely.[1]

  • Protocol: If you must freeze, flash-freeze in liquid nitrogen to minimize the transition time. Ideally, store as a lyophilized powder and reconstitute immediately before use.[1]

Q5: Is the compound light-sensitive? A: While the primary risk is hydrolytic, the benzylic ether moiety can be susceptible to radical oxidation (auto-oxidation) under UV light.[1]

  • Action: Store in amber vials.

Part 3: Experimental Protocols
Protocol 1: pH-Rate Profile Determination

Use this protocol to validate the stability window for your specific formulation.

Materials:

  • HPLC System (C18 column, UV detection at 230 nm).[1]

  • Buffers: Acetate (pH 4, 5), Phosphate (pH 6, 7, 8), Borate (pH 9).[1]

Step-by-Step:

  • Preparation: Prepare 1 mM solutions of Potassium 2-(1-phenylethoxy)benzoate in each buffer.

  • Incubation: Incubate samples at 40°C (accelerated condition) in sealed glass vials.

  • Sampling: Inject samples at T=0, 2h, 6h, 12h, and 24h.

  • Analysis: Monitor the disappearance of the parent peak and the appearance of Salicylic Acid (Ret.[1] time ~4-5 min) and 1-Phenylethanol.

  • Plotting: Plot

    
     vs. Time to determine 
    
    
    
    .
  • Decision: Select the pH where

    
     is minimized (slope 
    
    
    
    0).[1]
Protocol 2: Emergency Neutralization

If you suspect a solution has been acidified:

  • Immediately add 0.1 M KOH or K₂HPO₄ to raise pH to > 8.0.[1]

  • Do not use strong acids (HCl) to adjust pH back down; back-titration increases ionic strength and risk of local precipitation.[1]

Part 4: Decision Matrix for Excipients

When formulating for drug delivery or assays, consult this compatibility matrix to avoid "silent" degradation triggers.[1]

ExcipientMatrix Start Select Excipient CheckAcidity Is the Excipient Acidic? (e.g., Polyacrylic acid, PLGA) Start->CheckAcidity CheckImpurities Does it contain peroxides? (e.g., PEG, Polysorbate) CheckAcidity->CheckImpurities No Risk1 HIGH RISK (Causes Protonation) CheckAcidity->Risk1 Yes Safe SAFE (Cellulose, Carbonates, Phosphates) CheckImpurities->Safe No Risk2 MODERATE RISK (Oxidation of Ether) CheckImpurities->Risk2 Yes

Figure 2: Excipient compatibility decision tree.

References
  • Barber, S. E., Dean, K. E., & Kirby, A. J. (1999).[1] Intramolecular general acid catalysis of the hydrolysis of 1-arylethyl ethers of salicylic acid. Canadian Journal of Chemistry, 77(5-6), 792-802.[1]

    • Key Finding: Establishes the mechanism of ortho-carboxyl group c
  • Lajunen, M. (1992).[1][3] Acid-Catalyzed Hydrolysis of Some Secondary Alkyl Phenyl Ethers. Acta Chemica Scandinavica.

    • Key Finding: Discusses the stability of benzylic ethers and the formation of stable carboc
  • Connors, K. A. (1986).[1] Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.[1]

    • Reference for pH-r

Sources

Optimization

Technical Support Center: Purification of Crude Potassium 2-(1-phenylethoxy)benzoate

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude Potassium 2-(1-phenylethoxy)ben...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude Potassium 2-(1-phenylethoxy)benzoate. The content is structured to address common challenges encountered during the synthesis and purification of this compound, ensuring a logical flow from problem identification to solution implementation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and foundational questions regarding the purification of Potassium 2-(1-phenylethoxy)benzoate.

Q1: What are the most probable impurities in my crude Potassium 2-(1-phenylethoxy)benzoate?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the reaction of 2-(1-phenylethoxy)benzoic acid with a potassium base, such as potassium hydroxide (KOH).[1]

Based on this, likely impurities include:

  • Unreacted Starting Materials: Residual 2-(1-phenylethoxy)benzoic acid.

  • Excess Base: Unreacted potassium hydroxide or potassium carbonate.

  • Reaction Byproducts: Small quantities of side-products formed during the synthesis of the parent acid.

  • Residual Solvents: Solvents used during the reaction or initial workup (e.g., ethanol, toluene, water).

The following table summarizes these potential impurities and the recommended primary removal method.

Impurity TypeSpecific ExampleRecommended Purification MethodRationale
Acidic Starting Material 2-(1-phenylethoxy)benzoic acidRecrystallizationThe free acid has significantly different solubility compared to its potassium salt.
Excess Inorganic Base Potassium Hydroxide (KOH)Recrystallization / Solvent WashKOH is highly soluble in polar solvents like water and ethanol, while the target compound can be selectively precipitated.
Organic Byproducts Benzaldehyde, Benzyl Alcohol (if from upstream synthesis)Toluene Wash / RecrystallizationThese less polar impurities can be removed by washing the salt with a suitable organic solvent.[2]
Residual Solvents Ethanol, Toluene, WaterHigh-Vacuum DryingVolatile solvents can be effectively removed by drying the purified solid under vacuum.
Q2: My crude product has a yellow or brownish tint. What is the likely cause and how can I fix it?

A2: A discoloration in the crude product often points to the presence of "readily carbonizable substances" or trace amounts of oxidized organic impurities.[3] These can arise from overheating during the reaction or from impurities present in the starting materials.

Solution:

  • Activated Carbon Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated carbon can be added. The solution is then boiled for a few minutes before being hot-filtered to remove the carbon.[4] The activated carbon adsorbs the colored impurities.

  • Recrystallization: A carefully executed recrystallization is often sufficient to leave colored impurities behind in the mother liquor.

Q3: How do I select the most appropriate purification strategy?

A3: The optimal strategy depends on the nature and quantity of the impurities. The following decision tree can guide your choice.

G start Start: Crude Product Assessment oily Is the product oily or sticky? start->oily discolored Is the product discolored? oily->discolored No trituration Perform Solvent Trituration (e.g., with cold Ether or Toluene) oily->trituration Yes recrystallization Perform Recrystallization discolored->recrystallization No charcoal Recrystallize with Activated Carbon Treatment discolored->charcoal Yes trituration->discolored dry Dry under high vacuum recrystallization->dry charcoal->dry

Caption: Decision tree for selecting a purification method.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for the most common purification techniques.

Q4: My compound "oils out" instead of crystallizing during recrystallization. What is happening and what should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common with impure samples, as impurities can depress the melting point.

Causality & Solution:

  • The solution is too saturated: The concentration of the solute is too high, causing it to precipitate prematurely at a high temperature. Solution: Add more hot solvent until the oil redissolves, then allow it to cool slowly again.[5]

  • The cooling rate is too fast: Rapid cooling doesn't give the molecules enough time to align into a crystal lattice. Solution: Ensure the solution cools to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

  • Inappropriate solvent: The solvent may not be ideal for your compound. Solution: Consider a different solvent or a co-solvent system (e.g., Ethanol/Water).

Experimental Protocol 1: Recrystallization of Potassium 2-(1-phenylethoxy)benzoate

This protocol is based on the principle that the solubility of a solid in a solvent increases with temperature.[4] For potassium carboxylates, polar solvents are generally effective.[6]

Objective: To remove soluble impurities and obtain high-purity crystalline material.

Materials:

  • Crude Potassium 2-(1-phenylethoxy)benzoate

  • Ethanol (95% or absolute)

  • Deionized Water (if needed as a co-solvent)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks, Buchner funnel, filter paper, heating mantle/hot plate

Workflow Diagram:

G cluster_0 Dissolution cluster_1 Purification (Optional) cluster_2 Crystallization cluster_3 Isolation a Place crude solid in flask b Add minimum hot ethanol to dissolve a->b c Add activated carbon (if needed) b->c Solution is colored e Allow filtrate to cool slowly b->e Solution is clear d Perform hot filtration c->d d->e f Cool in ice bath to maximize precipitation e->f g Collect crystals via vacuum filtration f->g h Wash crystals with cold solvent g->h i Dry crystals under vacuum h->i

Caption: Workflow for the recrystallization process.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat your chosen solvent (e.g., ethanol) to boiling. Add the hot solvent to the crude solid portion-wise with continuous swirling and heating until the solid just dissolves.[4] Use the minimum amount of hot solvent necessary to create a saturated solution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then gently reheat to boiling for 2-5 minutes.

  • (Optional) Hot Filtration: If carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.[4]

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Q5: How do I remove non-polar organic impurities without a full recrystallization?

A5: For removing small amounts of non-polar or greasy impurities, a solvent wash (trituration) is a highly effective and quicker alternative to recrystallization. This technique relies on the insolubility of the desired potassium salt in non-polar organic solvents.[6] A U.S. Patent for preparing potassium benzoate describes washing the filter cake with toluene to remove organic impurities.[2]

Experimental Protocol 2: Solvent Trituration/Wash

Objective: To remove residual non-polar organic impurities.

Materials:

  • Crude Potassium 2-(1-phenylethoxy)benzoate

  • Anhydrous Diethyl Ether or Toluene

  • Beaker or flask, spatula, Buchner funnel, filter paper

Step-by-Step Procedure:

  • Place the crude, dry solid into a beaker or Erlenmeyer flask.

  • Add a sufficient amount of a non-polar solvent (e.g., diethyl ether) to form a slurry.

  • Stir the slurry vigorously with a spatula or magnetic stirrer for 15-20 minutes at room temperature. This suspends the salt while dissolving the non-polar impurities.

  • Collect the solid by vacuum filtration, washing the cake with a small amount of fresh, cold solvent.

  • Dry the purified solid thoroughly under high vacuum to remove all traces of the washing solvent.

Part 3: Purity Verification

Q6: How can I confirm the purity of my final product?

A6: A combination of analytical techniques should be used to confirm the purity and identity of the final product.

Analytical MethodPurposeKey Parameters to Check
High-Performance Liquid Chromatography (HPLC) Quantifies purity and detects impurities.Peak area percentage of the main component. Absence of impurity peaks seen in the crude sample.[7]
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Confirms chemical structure and detects proton- or carbon-containing impurities.Correct chemical shifts, integration values, and absence of extraneous signals.
Elemental Analysis (C, H, N) Confirms elemental composition.Experimental percentages of C and H should be within ±0.4% of the theoretical values for C₁₅H₁₃KO₃.
Atomic Absorption Spectroscopy (AAS) Quantifies potassium content.The measured potassium concentration should align with the theoretical value for the pure salt.[8][9]
Loss on Drying Measures residual solvent and water content.A specification can be set (e.g., not more than 1.0%) based on product requirements.[3]

A successful purification will result in a product that meets pre-defined specifications across these analytical tests, demonstrating the removal of targeted impurities.

References

  • Wikipedia. Potassium benzoate. [Link]

  • Oriental Journal of Chemistry. Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Google Patents.
  • Food and Agriculture Organization of the United Nations. POTASSIUM BENZOATE. [Link]

  • Journal of Chemical & Engineering Data. Solubility and dissolution thermodynamic properties of potassium benzoate in pure solvents. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • PrepChem.com. Synthesis of potassium benzoate. [Link]

  • YouTube. Recrystallization. [Link]

  • International Organisation of Vine and Wine. Potassium- Determination by AAS. [Link]

  • Scribd. Potassium Analysis Methods Overview. [Link]

  • Google Patents.
  • National Institutes of Health. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. [Link]

  • NIST. potassium benzoate - the NIST WebBook. [Link]

  • Asian Journal of Chemistry. Simultaneous Determination of Sodium Benzoate and Potassium Sorbate Preservatives in Foodstuffs Using High Performance Liquid Chromatography. [Link]

Sources

Troubleshooting

Resolving phase transfer challenges with Potassium 2-(1-phenylethoxy)benzoate

The following Technical Support Guide addresses the optimization of Phase Transfer Catalysis (PTC) processes involving Potassium 2-(1-phenylethoxy)benzoate (CAS: 2731011-28-0). This guide is designed for process chemists...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the optimization of Phase Transfer Catalysis (PTC) processes involving Potassium 2-(1-phenylethoxy)benzoate (CAS: 2731011-28-0). This guide is designed for process chemists and researchers encountering solubility limits, kinetic stalling, or emulsion issues when utilizing this sterically hindered, amphiphilic building block.[1]

Topic: Resolving Phase Transfer Challenges in Nucleophilic Substitutions & Extractions Document ID: TS-PTC-2731 Status: Active Applicable For: API Synthesis, Process Optimization, Scale-up[1]

Executive Summary & Core Challenges

Potassium 2-(1-phenylethoxy)benzoate is a specialized building block often used to introduce the bulky 2-(1-phenylethoxy)benzoate moiety into pharmaceutical intermediates.[1] Its unique structure—a hydrophilic ionic head (carboxylate) flanked by a bulky, lipophilic tail (1-phenylethoxy group)—creates specific Phase Transfer Challenges :

  • Steric Hindrance: The ortho-substitution significantly reduces the nucleophilicity of the carboxylate, requiring highly active Phase Transfer Catalysts (PTCs) to drive reactions.[1]

  • Amphiphilic Behavior: The molecule acts as an anionic surfactant, frequently causing stable emulsions during aqueous workups.[1]

  • Tight Ion Pairing: In non-polar solvents (e.g., Toluene), the potassium cation forms tight ion pairs with the carboxylate, inhibiting reactivity unless effectively sequestered.[1]

Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Yield

Q1: My esterification reaction (alkylation of the benzoate) stalls at 60-70% conversion. Adding more alkyl halide doesn't help.[1] Why? A: This is likely due to catalyst poisoning or hydration shelling .[1]

  • Root Cause: As the reaction progresses, the leaving group halide (e.g., Br⁻ or Cl⁻) accumulates in the organic phase or at the interface.[1] If the PTC has a higher affinity for the leaving group than for the benzoate anion, the catalyst becomes "poisoned" (tied up as Q⁺Br⁻ instead of Q⁺Benzoate⁻).[1]

  • Solution:

    • Switch Catalyst: Use a catalyst with a more lipophilic cation to improve extraction of the benzoate.[1] We recommend Tetrabutylammonium Bromide (TBAB) or Aliquat 336 for liquid-liquid systems.[1]

    • Increase Catalyst Load: Increase PTC loading from 1-2 mol% to 5-10 mol% .

    • Hydration Control: Ensure the organic phase is not saturated with water.[1] The benzoate anion is highly hydrated; stripping water (using solid-liquid PTC with K₂CO₃/MeCN) can drastically increase nucleophilicity.[1]

Q2: I am observing significant hydrolysis of my alkyl halide before it reacts with the benzoate. A: This indicates the interfacial transfer rate of the benzoate is too slow compared to the background hydrolysis rate.

  • Root Cause: The bulky ortho-1-phenylethoxy group hinders the approach of the catalyst to the carboxylate, slowing down the transfer into the organic phase.[1]

  • Solution:

    • Use a Co-Solvent: Add a small amount (5-10% v/v) of a high-polarity solvent like DMF or HMPA to the organic phase to loosen the ion pair.[1]

    • Temperature: Lower the temperature to suppress hydrolysis, but use a more active catalyst (e.g., 18-Crown-6 ) to maintain the benzoate transfer rate.[1]

Category B: Workup & Isolation[1]

Q3: During aqueous workup, a thick, stable emulsion forms that resists centrifugation.[1] How do I break it? A: Potassium 2-(1-phenylethoxy)benzoate behaves as a surfactant due to its amphiphilic structure.[1]

  • Immediate Fix:

    • Increase Ionic Strength: Add saturated NaCl (brine) or Na₂SO₄ solution.[1] High ionic strength compresses the electrical double layer, promoting coalescence.[1]

    • pH Adjustment: If the product is the ester (neutral), acidify the aqueous layer slightly (pH ~4-5) to protonate any unreacted benzoate salt (converting it to the free acid, which is less surfactant-like), then wash it out with base later.[1] Note: Ensure your product is acid-stable.[1]

    • Filter Aid: Pass the emulsion through a pad of Celite to disrupt the interfacial film.[1]

Optimized Experimental Protocols

Protocol A: Solid-Liquid PTC Alkylation (Recommended for High Yield)

Use this protocol to minimize hydrolysis and maximize nucleophilicity.[1]

Reagents:

  • Potassium 2-(1-phenylethoxy)benzoate (1.0 equiv)[1]

  • Electrophile (e.g., Benzyl bromide, 1.1 equiv)[1]

  • Catalyst: Tetrabutylammonium Iodide (TBAI) (5 mol%)[1]

  • Solvent: Acetone or Acetonitrile (Anhydrous)[1]

Step-by-Step:

  • Charge: In a dry reactor, charge Potassium 2-(1-phenylethoxy)benzoate and TBAI.

  • Solvent: Add Acetone (10 mL/g of salt). Stir to create a suspension.

  • Addition: Add the Electrophile dropwise at room temperature.

  • Reflux: Heat to mild reflux (50-60°C). The solid potassium salt will gradually dissolve/react, and KX salt will precipitate.[1]

  • Monitoring: Monitor by HPLC. Reaction is typically complete in 2-4 hours.[1]

  • Workup: Filter off the inorganic salts (KX). Concentrate the filtrate. Redissolve in EtOAc and wash with water (to remove TBAI).[1]

Protocol B: Liquid-Liquid PTC (Scalable)

Use this for large-scale reactions where solid handling is difficult.[1]

Reagents:

  • Potassium 2-(1-phenylethoxy)benzoate (1.0 equiv) dissolved in Water (3 vol).[1]

  • Electrophile (1.2 equiv) dissolved in Toluene (5 vol).[1]

  • Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) (3 mol%).[1]

Step-by-Step:

  • Biphasic Setup: Mix the aqueous salt solution and the toluene solution.[1]

  • Catalyst: Add Aliquat 336.[1]

  • Agitation: Vigorous stirring is critical (ensure >500 rpm or use a static mixer) to maximize interfacial area.

  • Heat: Heat to 80°C.

  • Separation: Cool to RT. Stop stirring. If emulsion forms, add Brine (1 vol).[1] Separate phases.

Comparative Data: Catalyst Performance

The following table summarizes the reaction half-life (


) for the reaction of Potassium 2-(1-phenylethoxy)benzoate with Benzyl Bromide in Toluene/Water at 60°C.
Catalyst TypeCatalyst Name

(min)
Conversion (4h)Notes
None -> 1440< 5%Reaction effectively stalled.
Quat Salt TBAB12085%Good balance of cost/performance.[1]
Quat Salt Aliquat 336 45 98% Best for lipophilic transfer.
Crown Ether 18-Crown-66095%Excellent but expensive; hard to remove.[1]
Phosphonium Phenyltrimethylammonium Cl18060%Poor extraction of bulky benzoate.[1]

Mechanistic Visualization

The following diagram illustrates the Phase Transfer Cycle, highlighting the critical "Bottleneck" step where the bulky benzoate anion must transfer from the aqueous interface to the organic bulk.

PTC_Mechanism cluster_Organic Organic Phase (Reaction Zone) cluster_Interface Interface (Transfer Zone) cluster_Aqueous Aqueous/Solid Phase (Reservoir) Q_Benzoate_Org [Q+ Benzoate-] (Active Species) Product_Org R-Benzoate (Product) Q_Benzoate_Org->Product_Org Nucleophilic Attack (k_rxn) RX_Org R-X (Electrophile) Q_X_Org [Q+ X-] (Poisoned Catalyst) Product_Org->Q_X_Org + Leaving Group Transfer_In Anion Exchange (Benzoate- replaces X-) Q_X_Org->Transfer_In Diffusion to Interface Transfer_In->Q_Benzoate_Org Transfer to Bulk (Rate Limiting Step) KX_Aq K+ X- (Waste) Transfer_In->KX_Aq Release X- K_Benzoate_Aq K+ Benzoate- (Source) K_Benzoate_Aq->Transfer_In Supply Benzoate-

Caption: PTC Cycle for Potassium 2-(1-phenylethoxy)benzoate. The transfer of the bulky anion (Blue Arrow) is the rate-determining step.[1]

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1] (Foundational text on PTC mechanisms and kinetics).

  • Dehmlow, E. V., & Dehmlow, S. S. (1993).[1] Phase Transfer Catalysis. VCH. (Detailed protocols for solid-liquid PTC).

  • Sigma-Aldrich. (n.d.).[1] Potassium 2-(1-phenylethoxy)benzoate Product Page. Retrieved from (Source for physical property data).[1]

  • Halpern, M. (2002).[1] "Phase-Transfer Catalysis in the Pharmaceutical Industry". Chimica Oggi, 20(9), 46-49.[1] (Discussion on catalyst selection for hindered substrates).

  • Freedman, H. H. (1986).[1] "Industrial Applications of Phase Transfer Catalysis". Pure and Applied Chemistry, 58(6), 857-868.[1] Link (Strategies for emulsion breaking in PTC).

For further assistance, please contact our Application Engineering team with your specific solvent system and electrophile details.

Sources

Optimization

Addressing low catalytic activity in Potassium 2-(1-phenylethoxy)benzoate reactions

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Potassium 2-(1-phenylethoxy)benzoate. This reaction, typically a phase-tra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Potassium 2-(1-phenylethoxy)benzoate. This reaction, typically a phase-transfer catalyzed Williamson ether synthesis, involves the O-alkylation of a salicylate salt with 1-phenylethyl halide. While theoretically straightforward, this synthesis is prone to challenges, most notably low catalytic activity and competing side reactions that can significantly impact yield and purity.

As your scientific partners, we have developed this comprehensive resource to help you troubleshoot common issues and optimize your reaction conditions. This guide is structured as a direct Q&A with our application scientists, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a step-by-step resolution path.

Q1: My reaction yield is consistently low (<40%), but my starting materials are consumed, and I don't see significant byproducts on my TLC or GC-MS. What's the likely cause?

A1: This classic symptom often points to suboptimal reaction conditions that hinder the catalytic cycle or reduce the nucleophilicity of the benzoate anion, rather than promoting an alternative chemical pathway. The primary suspects are inefficient phase transfer, incorrect solvent choice, or insufficient reaction energy.

Causality & Resolution:

  • Inefficient Mass Transfer: The phase-transfer catalyst (PTC) must shuttle the benzoate anion from the solid or aqueous phase into the organic phase to react.[1] If stirring is inadequate, the interfacial area is too small, and the reaction becomes diffusion-limited.

    • Action: Increase the stirring rate significantly. For mechanical stirrers, aim for a vortex that reaches approximately 25% of the way to the stirrer blade. Ensure the solid potassium salicylate is a fine, free-flowing powder and is being vigorously suspended, not just sitting at the bottom of the flask.

  • Suboptimal Catalyst Activity (The Role of Water): Phase-transfer catalysis, especially in solid-liquid systems (SL-PTC), has a complex relationship with water.[2][3] While the reaction is broadly considered non-aqueous, trace amounts of water are often essential to solvate the salt crystal surface, allowing the PTC to perform the initial anion exchange.[4] Conversely, too much water will hydrate the benzoate anion in the organic phase, creating a solvation shell that drastically reduces its nucleophilicity.[5]

    • Action: Your system may be "too dry" or "too wet."

      • If Using Anhydrous Reagents/Solvents: Add a controlled amount of water (e.g., 0.1 to 0.5 equivalents relative to the potassium benzoate).

      • If Using Reagents with Unknown Water Content: Consider drying the potassium benzoate in-situ by azeotropic distillation with toluene using a Dean-Stark trap before adding the catalyst and alkyl halide.[6] This establishes a consistent, anhydrous starting point.

  • Insufficient Thermal Energy: While higher temperatures can promote side reactions (see Q2), the reaction still requires sufficient energy to overcome the activation barrier for the SN2 substitution.

    • Action: If you are running the reaction at room temperature, gradually increase the temperature in 10 °C increments. A typical starting point for this type of reaction is between 50-80 °C.[7][8] Monitor by TLC or GC at each stage.

Q2: My reaction is producing a significant amount of styrene, confirmed by NMR (peaks at ~5-7 ppm). How can I prevent this?

A2: This is the most common and predictable side reaction for this specific synthesis. You are observing the result of an E2 (elimination) reaction competing directly with your desired SN2 (substitution) reaction.[9][10][11] The benzoate anion is not only a nucleophile but also a base, and 1-phenylethyl bromide/chloride is a secondary halide, which is highly susceptible to elimination.[7][12]

Causality & Resolution:

The SN2 and E2 pathways are in constant competition. Your goal is to tip the balance in favor of SN2.

  • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at a higher temperature will disproportionately favor the E2 pathway.[7][11]

    • Action: Decrease the reaction temperature. If you are running at 80 °C, try 60 °C or even 50 °C. The reaction will be slower, but the selectivity for the desired ether product should increase significantly. An increase in reaction time may be necessary to achieve full conversion.[8]

  • Choice of Leaving Group: Iodides are better leaving groups but can sometimes favor elimination more than bromides or chlorides.

    • Action: If you are using 1-phenylethyl iodide, consider switching to 1-phenylethyl bromide. The reaction may require slightly more forcing conditions (higher temperature or longer time), but it can improve the SN2/E2 ratio.

  • Solvent Polarity: Highly polar aprotic solvents (like DMF or DMSO) are excellent for SN2 reactions because they solvate the cation, leaving a "naked," highly reactive anion. This high reactivity can sometimes favor elimination if the substrate is sterically hindered.

    • Action: Consider switching from a very polar solvent like DMF to a less polar one like acetonitrile or toluene.[12] This can sometimes temper the basicity of the anion just enough to favor substitution.

G start Low Yield of Potassium 2-(1-phenylethoxy)benzoate check_byproducts Analyze Crude Reaction Mixture (NMR, GC-MS) start->check_byproducts styrene_present Significant Styrene Detected? check_byproducts->styrene_present e2_pathway Problem: E2 Elimination is Dominant styrene_present->e2_pathway Yes no_major_byproducts Problem: Suboptimal Catalysis or Reactivity styrene_present->no_major_byproducts No solve_e2 Solution: 1. Lower Reaction Temperature 2. Use Less Hindered Base/Solvent 3. Switch from Iodide to Bromide e2_pathway->solve_e2 solve_catalysis Solution: 1. Increase Stirring Rate 2. Optimize Water Content (add traces or dry azeotropically) 3. Increase Temperature Moderately 4. Check Catalyst Integrity no_major_byproducts->solve_catalysis G A 1. Setup & Inerting B 2. Add Reagents (Potassium Salicylate, PTC, Toluene) A->B C 3. Azeotropic Dehydration (Heat to reflux with Dean-Stark trap) B->C D 4. Cool to Reaction Temp (e.g., 60 °C) C->D E 5. Add Alkylating Agent (1-phenylethyl bromide, dropwise) D->E F 6. Reaction & Monitoring (Stir at 60 °C for 6-18h, monitor by TLC/GC) E->F G 7. Workup (Quench, extract, wash) F->G H 8. Purification (Column chromatography or recrystallization) G->H

Caption: A standard experimental workflow for the synthesis.

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, condenser, and Dean-Stark trap, add potassium salicylate (1.0 eq.).

  • Reagents: Add the phase-transfer catalyst (e.g., TBAB, 0.05 - 0.10 eq.) and toluene (approx. 5-10 mL per gram of salicylate).

  • Dehydration: Heat the mixture to reflux and collect any water in the Dean-Stark trap. Continue until no more water is collected (approx. 1-2 hours).

  • Reaction: Cool the mixture to the desired reaction temperature (e.g., 60 °C). Slowly add 1-phenylethyl bromide (1.05 eq.) dropwise over 15 minutes.

  • Monitoring: Allow the reaction to stir vigorously at temperature for 6-24 hours. Monitor the consumption of the limiting reagent by TLC or GC analysis.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic solution in vacuo. Purify the resulting crude oil or solid by flash column chromatography or recrystallization.

Table of Recommended Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry Salicylate:Alkyl Halide (1 : 1.05-1.1)A slight excess of the alkylating agent ensures full conversion of the more valuable starting material.
Catalyst Loading 2-10 mol%Sufficient to ensure a reasonable reaction rate without making purification difficult. [13]
Temperature 50 - 80 °CBalances reaction rate against the risk of the E2 elimination side reaction. [7]Start low (e.g., 60 °C).
Solvent Toluene or AcetonitrileGood balance of polarity for SN2 reaction while allowing for azeotropic drying.
Reaction Time 4 - 24 hoursHighly dependent on temperature, catalyst efficiency, and substrate reactivity. Must be determined empirically.

References

  • Sasson, Y., Arrad, O., Dermeik, S., Zahalka, H., Weiss, M., & Wiener, H. (n.d.).
  • Tundo, P. (2001). Key Role of Water for Nucleophilic Substitutions in Phase-Transfer-Catalyzed Processes: A Mini-Review.
  • Tundo, P. (2001). Key Role of Water for Nucleophilic Substitutions in Phase-Transfer-Catalyzed Processes: A Mini-Review. American Chemical Society.
  • Sasson, Y. (2006).
  • Bram, G., et al. (1985). The key role of water in solid–liquid phase transfer-catalysed substitution reactions.
  • (n.d.). Phase Transfer Catalytic Activity of Immobilized Dibenzo-18-Crown-6 for Butyl Benzoate Synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • (n.d.).
  • (2022). Williamson Ether Synthesis. ChemTalk.
  • (2025). Alkyl Strategies for Optimizing Reaction Conditions.
  • (n.d.). Williamson ether synthesis. Wikipedia.
  • (2020). Liquid–Liquid Phase-Transfer Catalysis. Cambridge University Press & Assessment.
  • (n.d.).
  • (n.d.).
  • (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem.
  • (2024). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI.
  • (n.d.). Method for the alkylation of salicylic acid.
  • (n.d.). Method for the alkylation of salicylic acid.
  • (n.d.). Improving reaction conditions for Williamson ether synthesis. BenchChem.
  • (2023).
  • (2020). 11.1: Williamson Ether Synthesis. Chemistry LibreTexts.
  • (2025). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Research Square.
  • (n.d.). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)
  • (2020). Williamson ether synthesis. Wikipedia.
  • (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification of High-Purity Potassium 2-(1-phenylethoxy)benzoate

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating amphiphilic pharmaceutical salts presents unique thermodynamic and kinetic c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating amphiphilic pharmaceutical salts presents unique thermodynamic and kinetic challenges. Potassium 2-(1-phenylethoxy)benzoate (CAS: 2731011-28-0)[1] is particularly notorious for its instability during standard acid-base workups.

This guide is engineered to provide you with mechanistically grounded troubleshooting strategies, self-validating protocols, and the physicochemical rationale necessary to achieve >99% purity without degrading your active pharmaceutical ingredient (API).

Physicochemical Data Summary

To design a rational purification strategy, we must first define the thermodynamic boundaries of the molecule. The table below summarizes the critical parameters that dictate our solvent and pH choices.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 280.36 g/mol Essential for precise stoichiometric re-salting with KOH.
CAS Number 2731011-28-0[1]Primary identifier for raw material and standard sourcing.
Solubility (Potassium Salt) High in H₂O, Moderate in anhydrous EtOH, Insoluble in TolueneEnables the extraction of non-polar organic impurities via aqueous phase washing[2].
Solubility (Free Acid) Insoluble in H₂O, High in EtOAc / TolueneAllows for liquid-liquid extraction to remove inorganic salts (KCl/KBr).
Kinetic Liability Intramolecular General Acid CatalysisThe free acid form rapidly auto-cleaves the ether bond at room temperature[3].

Troubleshooting & FAQs

Q1: Why does my purified product consistently show salicylic acid and 1-phenylethanol contamination after a standard acid-base extraction?

The Causality: You are experiencing intramolecular general acid catalysis . When you acidify the potassium salt to its free acid form (2-(1-phenylethoxy)benzoic acid) to wash away inorganic salts, the newly protonated ortho-carboxylic acid group acts as an internal catalyst. It rapidly hydrolyzes the 1-arylethyl ether bond, yielding salicylic acid and 1-phenylethanol[3]. The Solution: You must minimize the molecule's residence time in the free-acid state. If liquid-liquid extraction is mandatory, perform the acidification at 0–5°C using a mild buffering acid (like citric acid) rather than strong mineral acids (HCl), which create localized zones of extreme low pH. Immediately back-extract and neutralize the organic layer with stoichiometric potassium hydroxide (KOH)[3][4].

Q2: How can I remove unreacted 1-phenylethyl bromide or styrene byproducts without acidifying the product?

The Causality: These synthetic byproducts are highly lipophilic and lack ionizable functional groups. The Solution: Utilize a selective organic wash while maintaining the product in its salt form. Dissolve your crude mixture in water adjusted to pH 8.5. Wash the aqueous phase with a non-polar solvent like toluene or heptane. The potassium salt will remain entirely in the aqueous phase, while the non-polar organics will partition quantitatively into the toluene layer[2].

Q3: My product is heavily contaminated with inorganic salts (KCl/KBr) from the Williamson ether synthesis. How do I desalt it safely?

The Causality: Both your product and the inorganic byproducts are highly water-soluble. The Solution: Exploit differential solubility in polar protic organic solvents. Because of the bulky, lipophilic 1-phenylethoxy group, Potassium 2-(1-phenylethoxy)benzoate exhibits moderate solubility in anhydrous ethanol. Inorganic salts like KCl and KBr are virtually insoluble in anhydrous ethanol. By triturating the crude dried powder in absolute ethanol and filtering, you can mechanically separate the inorganic salts without ever risking the hydrolysis associated with free-acid conversion.

Step-by-Step Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the in-line quality control (QC) checks are met.

Protocol A: Non-Polar Impurity Depletion (Toluene Wash)

Objective: Remove styrene, unreacted 1-phenylethanol, and alkyl halides.

  • Dissolution: Dissolve 10.0 g of crude Potassium 2-(1-phenylethoxy)benzoate in 100 mL of deionized water.

  • pH Adjustment: Add 0.1 M KOH dropwise until the solution reaches exactly pH 8.5.

    • QC Check: Verify pH with a calibrated meter. A pH < 7.5 risks partitioning the free acid into the waste organic layer; a pH > 10 risks saponification/degradation.

  • Extraction: Add 50 mL of analytical-grade toluene to the aqueous solution in a separatory funnel[2].

  • Agitation: Invert gently for 2 minutes. Vent frequently.

  • Phase Separation: Allow 15 minutes for complete phase separation. Drain the lower aqueous layer (containing your product) into a clean flask. Discard the upper toluene layer.

  • Repeat: Repeat steps 3-5 twice more to ensure complete depletion of lipophilic impurities.

Protocol B: Anhydrous Desalting & Crystallization (Hydrolysis-Safe)

Objective: Remove KCl/KBr without converting the product to the unstable free acid.

  • Lyophilization: Freeze-dry the aqueous phase from Protocol A to obtain a dry, crude salt powder.

    • QC Check: The powder must be completely dry. Trace water will solubilize KCl/KBr in the next step.

  • Trituration: Suspend the dry powder in 150 mL of anhydrous ethanol (100%). Stir vigorously at 40°C for 30 minutes.

  • Hot Filtration: Filter the suspension rapidly through a fine glass frit (Porosity 4) while still warm. The inorganic salts (KCl/KBr) will remain on the frit.

  • Precipitation: Transfer the clear ethanolic filtrate to a crystallizing dish. Slowly add cold ethyl acetate (anti-solvent) dropwise under continuous stirring until the solution becomes persistently cloudy.

  • Crystallization: Chill the mixture to -20°C overnight to afford high-purity Potassium 2-(1-phenylethoxy)benzoate crystals.

  • Isolation: Filter the crystals and dry under high vacuum at room temperature for 24 hours.

Purification Workflow & Decision Matrix

The following diagram maps the logical flow of the purification process, highlighting the critical decision points to avoid degradation.

PurificationWorkflow Crude Crude Mixture Potassium 2-(1-phenylethoxy)benzoate + Organics + Inorganics AqDissolve Dissolve in H₂O Adjust to pH 8.5 Crude->AqDissolve TolWash Toluene Wash (Removes Styrene & Halides) AqDissolve->TolWash AqPhase Aqueous Phase (Product + KCl/KBr) TolWash->AqPhase Keep Aqueous Layer Decision Desalting Strategy AqPhase->Decision Lyophilize Lyophilize to Dry Powder Decision->Lyophilize Preferred (Safe) Acidify Cold Acidification (0-5°C) to pH 4.0 (Citric Acid) Decision->Acidify High Risk (Hydrolysis) EtOH Anhydrous EtOH Trituration (Filters out KCl/KBr) Lyophilize->EtOH Pure High-Purity Potassium 2-(1-phenylethoxy)benzoate EtOH->Pure EtOAcExt EtOAc Extraction (Isolates Free Acid) Acidify->EtOAcExt Keep Cold (<5°C) Resalt Immediate Re-salting with Stoichiometric KOH EtOAcExt->Resalt Resalt->Pure

Figure 1: Purification workflow detailing the safe (anhydrous) vs. high-risk (acidification) desalting pathways.

References

  • Barber, S. E., Dean, K. E., & Kirby, A. J. (1999). A mechanism for efficient proton-transfer catalysis. Intramolecular general acid catalysis of the hydrolysis of 1-arylethyl ethers of salicylic acid. Canadian Journal of Chemistry, 77(5-6), 792-797.[Link]

  • Hills, D. J. (1975). Preparation of potassium benzoate (U.S. Patent No. 3,867,439). U.S.
  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (n.d.). Benzoic acid and its salts - Chemical and Technical Assessment (CTA). Food and Agriculture Organization of the United Nations.[Link]

Sources

Optimization

Technical Support Center: Moisture Control in Potassium 2-(1-phenylethoxy)benzoate Experiments

Welcome to the technical support center for Potassium 2-(1-phenylethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Potassium 2-(1-phenylethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing moisture interference in experiments involving this compound. The hygroscopic nature of many potassium salts necessitates careful handling to ensure experimental reproducibility and success.[1][2] This document offers a structured, question-and-answer approach to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the properties of Potassium 2-(1-phenylethoxy)benzoate and its sensitivity to moisture.

Q1: What is Potassium 2-(1-phenylethoxy)benzoate and why is moisture a concern?

A1: Potassium 2-(1-phenylethoxy)benzoate is the potassium salt of 2-(1-phenylethoxy)benzoic acid. Like many potassium salts of carboxylic acids, it is presumed to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Moisture can interfere with experiments in several ways:

  • Inaccurate Weighing: Absorption of water increases the measured mass, leading to errors in concentration calculations.

  • Reaction Inhibition or Side Reactions: In moisture-sensitive reactions, the presence of water can quench reagents, catalyze unwanted side reactions, or alter reaction kinetics.[4]

  • Physical State Alteration: The compound may become sticky, clump together, or even deliquesce (dissolve in the absorbed water), making it difficult to handle.[1][5][6]

  • Degradation: Although many salts are stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to hydrolysis of the ether linkage over time.

Q2: How can I determine if my sample of Potassium 2-(1-phenylethoxy)benzoate has been compromised by moisture?

A2: Visual inspection is the first step. If the normally crystalline or powdered solid appears clumpy, sticky, or has formed a partial paste, it has likely absorbed significant moisture.[5] For a quantitative assessment, Karl Fischer titration is the gold-standard method for determining water content in a sample with high accuracy.[7][8][9][10] This technique can detect even trace amounts of water, making it invaluable for quality control of moisture-sensitive reagents.[8][9]

Q3: What are the ideal storage conditions for Potassium 2-(1-phenylethoxy)benzoate?

A3: To minimize moisture absorption, the compound should be stored in a tightly sealed container.[5][11] For enhanced protection, especially in humid environments, storage in a desiccator containing a suitable drying agent (e.g., Drierite™, silica gel) is strongly recommended.[6][12] For long-term storage or for highly sensitive applications, storing the material inside an inert-atmosphere glovebox is the most rigorous approach.[13][14]

Q4: I don't have access to a glovebox. What are the best practices for handling this compound on the benchtop?

A4: If a glovebox is unavailable, minimize exposure to the atmosphere.[5][11] Work quickly when weighing and transferring the compound. Close the main container immediately after removing the required amount.[5][11] Consider working under a continuous flow of an inert gas like nitrogen or argon directed into the headspace of the flask where the compound is being added. This is a common aspect of air-free techniques using a Schlenk line.[15][16]

Section 2: Troubleshooting Experimental Failures

This section provides a systematic guide to diagnosing and resolving issues that may arise during experiments due to moisture contamination.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Q5: My reaction using Potassium 2-(1-phenylethoxy)benzoate is giving low or no yield, and I suspect moisture is the culprit. How can I troubleshoot this?

A5: This is a common problem when working with moisture-sensitive protocols. The troubleshooting process should be systematic, starting from the reagents and glassware and moving to the reaction setup itself.

G cluster_B Reagent Checks cluster_C Solvent Checks cluster_D Glassware Prep cluster_E Atmosphere Control A Reaction Failure/Low Yield B Step 1: Verify Reagent Integrity A->B Start Here C Step 2: Ensure Rigorously Dry Solvents B->C Reagent OK B_1 Perform Karl Fischer titration on Potassium 2-(1-phenylethoxy)benzoate B->B_1 D Step 3: Check Glassware Preparation C->D Solvent Dry C_1 Use freshly dried/distilled solvent or newly opened anhydrous grade C->C_1 E Step 4: Evaluate Reaction Atmosphere D->E Glassware Dry D_1 Oven-dry glassware at >120°C overnight D->D_1 F Step 5: Review Experimental Procedure E->F Atmosphere Inert E_1 Use Schlenk line or glovebox E->E_1 G Problem Solved F->G Procedure Correct B_2 Check other reagents for moisture contamination B_1->B_2 C_2 Verify solvent dryness with Karl Fischer titration C_1->C_2 D_2 Flame-dry glassware under vacuum and cool under inert gas D_1->D_2 E_2 Ensure positive pressure of inert gas (N2 or Ar) E_1->E_2 E_3 Check for leaks in the system E_2->E_3

Caption: Troubleshooting Decision Tree for Failed Reactions.

Causality behind the steps:

  • Reagent Integrity: The most direct source of contamination is the starting material itself. Quantifying water content via Karl Fischer titration provides a definitive answer.[8]

  • Solvent Purity: Solvents are a major source of moisture. Even "anhydrous" solvents from a bottle can absorb water once opened.[17] Using freshly dried solvents is critical for sensitive reactions.[4]

  • Glassware Preparation: A thin film of moisture adsorbs onto glass surfaces from the air.[14][16] Proper drying, either by oven-drying or flame-drying under vacuum, is essential to remove this adsorbed water.[15][16]

  • Reaction Atmosphere: Reactions sensitive to water must be protected from the atmosphere, which contains a significant amount of water vapor.[13][15] An inert atmosphere, achieved using a glovebox or Schlenk line, displaces air and moisture.[13][14][15]

Issue 2: Poor Solubility or Precipitation

Q6: I'm having trouble dissolving Potassium 2-(1-phenylethoxy)benzoate, or it precipitates out of solution unexpectedly. Could this be related to moisture?

A6: While solubility is an intrinsic property, moisture can indirectly cause issues. Potassium benzoate salts are generally quite soluble in water.[18] However, if the compound is intended for use in an organic solvent for a moisture-sensitive reaction, any absorbed water can drastically alter the solvent environment.

Troubleshooting Solubility Issues:

Observation Potential Cause (Moisture-Related) Recommended Action
Compound won't dissolve in a non-polar organic solvent (e.g., Toluene, Hexane). The compound has absorbed water, making the highly polar salt even less compatible with the non-polar solvent.Dry the Potassium 2-(1-phenylethoxy)benzoate sample under vacuum before use. Ensure the solvent is rigorously dry.
Precipitation occurs when adding another reagent to the dissolved compound. The added reagent is wet, or it reacts with the solvent to produce water, which then causes the potassium salt to crash out of the organic solution.Dry the added reagent before use. Check for compatibility between all reagents and the solvent.
The compound dissolves initially but then a new solid forms over time. In an acidic medium, the benzoate salt can be protonated to form the less soluble free acid, 2-(1-phenylethoxy)benzoic acid. Trace moisture could contribute to pH changes.Ensure the reaction medium is not acidic, unless intended. Buffer the solution if necessary.

Section 3: Protocols for Ensuring Anhydrous Conditions

To proactively prevent moisture-related issues, implementing rigorous protocols for drying reagents, solvents, and equipment is essential.

Protocol 1: Drying Potassium 2-(1-phenylethoxy)benzoate Solid

This protocol should be used if the compound is suspected of having absorbed moisture.

  • Place the required amount of the solid in a clean, dry Schlenk flask.

  • Attach the flask to a Schlenk line or high-vacuum line.

  • Gently heat the flask to 40-50°C with a water bath or heating mantle. Caution: Do not overheat, as this may cause decomposition. The goal is to increase the vapor pressure of the water without melting or degrading the compound.

  • Apply a vacuum (10-100 mTorr) for several hours (4-12 hours, depending on the amount of material and level of contamination).

  • After drying, backfill the flask with a dry, inert gas (Argon or Nitrogen).[15]

  • Store the dried compound in the sealed flask or transfer it to a storage container inside a glovebox.

Protocol 2: Preparation of Anhydrous Solvents

The choice of drying method depends on the solvent. The table below provides recommendations for common solvents.[19][20][21]

Solvent Recommended Drying Agent Procedure Final Water Content (ppm)
Tetrahydrofuran (THF) Sodium/Benzophenone or Activated Alumina ColumnDistillation from the characteristic deep blue/purple ketyl radical.< 10
Dichloromethane (DCM) Calcium Hydride (CaH₂)Reflux and distill. Store over 3Å molecular sieves.[19][21]< 10[21]
Acetonitrile (MeCN) Calcium Hydride (CaH₂) followed by 3Å Molecular SievesReflux over CaH₂, distill, and then store over activated 3Å molecular sieves.~10-20
Toluene Sodium/BenzophenoneDistillation from the characteristic deep blue/purple ketyl radical.< 10

Note: A safer, increasingly common alternative to distillation is passing the solvent through a column of activated alumina, as pioneered by Grubbs.[20] For maintaining dryness, storing solvents over activated 3Å molecular sieves is a highly effective practice.[19][22]

Caption: Decision workflow for solvent handling.

Protocol 3: Quantitative Moisture Analysis by Karl Fischer Titration

This protocol provides a general outline for determining the water content of your Potassium 2-(1-phenylethoxy)benzoate sample.

  • Instrument Preparation: Set up the Karl Fischer titrator (volumetric or coulometric, depending on expected water content) according to the manufacturer's instructions.[9][23] Coulometric is preferred for trace amounts (<0.1%).[10][23]

  • Solvent Conditioning: Add the appropriate Karl Fischer solvent (e.g., anhydrous methanol or a specialized formulation) to the titration vessel. Run a pre-titration to neutralize any residual water in the solvent until a stable, dry baseline is achieved.[7]

  • Sample Preparation: In a dry environment (ideally a glovebox), accurately weigh a sample of Potassium 2-(1-phenylethoxy)benzoate. The sample size depends on the expected water content and the titrator's sensitivity.[7]

  • Titration: Quickly transfer the weighed sample into the titration vessel.[7] The instrument will automatically titrate the water in the sample with the Karl Fischer reagent (containing iodine) until the endpoint is reached.[10]

  • Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed, typically reporting the result as a percentage or in parts per million (ppm).

References

  • Inert Atmosphere - Zamann Pharma Support GmbH. (n.d.).
  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19).
  • How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde. (n.d.). Benchchem.
  • Air-free technique. (n.d.). In Wikipedia.
  • Water Determination (Karl Fischer Method). (n.d.).
  • Karl Fischer Titration Tips: Water Content Measurement. (n.d.). Merck.
  • Principle of Karl Fischer Titration. (2019, March 4). BYJU'S.
  • What Is Karl Fischer Titration? (n.d.). Mettler Toledo.
  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
  • Karl Fischer water content titration. (n.d.). Scharlab.
  • Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.
  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (n.d.). Kintek Furnace.
  • Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. (2015, April 3). Scientific Research Publishing.
  • Handling and Storage of Chemicals | Guidelines for a US Distributor. (2025, May 15). MacsChem.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • Chemical Properties of Carboxylic Acids- Ionization and Neutralization. (2024, October 16).
  • Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. (2026, January 7). Oreate AI Blog.
  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated.
  • Potassium benzoate. (n.d.). In Wikipedia.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, October 14).
  • How To: Store Reagents. (n.d.). Chemistry - University of Rochester.
  • How to Best Dry Solvents. (2022, May 25). YouTube.
  • Organic Syntheses Procedure. (n.d.).
  • Synthesis and Applications of Potassium Benzoate. (2024, March 27). ChemicalBook.
  • Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles. (n.d.). Semantic Scholar.
  • Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. (2011, December 15). OAKTrust.
  • Sodium Benzoate Dissolved in Water. (2025, December 4). Oreate AI Blog.
  • SAFETY DATA SHEET (SDS) (1272/2008/CE). (n.d.). UPRM.
  • Will sodium benzoate lose its effectiveness if diluted with water? (2024, April 1). Quora.
  • Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols. (2020, April 9). PubMed.
  • Reactions of potassium and potassium hydroxide. (n.d.). MEL Science.
  • Sodium Benzoate and Benzoic Acid: Essential Preservatives for the Food Industry. (2024, November 20).
  • Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. (n.d.).
  • common experimental errors when working with Potassium decanoate. (n.d.). Benchchem.
  • Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension. (n.d.). Fisher Digital Publications.
  • Synthesis of potassium benzoate. (n.d.). PrepChem.com.
  • Troubleshooting Erroneous Potassiums in a Clinical Laboratory Setting. (n.d.).
  • POTASSIUM BENZOATE. (n.d.).
  • (PDF) Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles. (2025, August 6). ResearchGate.
  • Chemistry of Potassium (Z=19). (2023, June 30).
  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.
  • Simple and Efficient Synthesis of 2. (2021, March 28). Sami Publishing Company.
  • Potassium Benzoate SDS. (2019, November 14). chemistry connection.

Sources

Troubleshooting

Strategies for stabilizing Potassium 2-(1-phenylethoxy)benzoate in solution

Welcome to the technical support center for Potassium 2-(1-phenylethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies for stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Potassium 2-(1-phenylethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies for stabilizing this compound in solution. We will explore the underlying chemical principles, offer detailed troubleshooting advice, and provide validated protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs): Understanding the Molecule

This section addresses the most common initial questions regarding the stability of Potassium 2-(1-phenylethoxy)benzoate, focusing on the "why" behind its behavior in solution.

Q1: My solution of Potassium 2-(1-phenylethoxy)benzoate turned cloudy after I adjusted the pH to be more acidic. What is happening?

A1: You are likely observing the precipitation of the free acid form, 2-(1-phenylethoxy)benzoic acid. Potassium 2-(1-phenylethoxy)benzoate is a salt and is highly soluble in water.[1][2][3] However, this solubility is pH-dependent. When you lower the pH, the carboxylate group (-COO⁻K⁺) becomes protonated, forming the neutral carboxylic acid (-COOH). This free acid form is significantly less soluble in aqueous solutions than its salt form, causing it to precipitate out.[4][5][6] Maintaining a pH well above the pKa of the corresponding carboxylic acid is crucial to keep the compound in its soluble salt form.

Q2: I've noticed a gradual loss of potency in my aqueous formulation over time, even when stored in the dark. What are the most probable degradation pathways?

A2: There are two primary chemical degradation pathways to consider for this molecule:

  • Acid-Catalyzed Hydrolysis: The ether linkage in your molecule, specifically at the benzylic position (the carbon atom attached to both the phenyl ring and the ether oxygen), is susceptible to cleavage under acidic conditions.[7][8] This reaction would break the molecule into 2-hydroxybenzoic acid (a salicylate derivative) and 1-phenylethanol. Even in a nominally neutral solution, localized pH changes or the presence of acidic excipients can catalyze this process over time.

  • Oxidation: The benzylic carbon is also a prime target for oxidative degradation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[9][10][11][12] Oxidation can occur via a free-radical chain reaction, leading to the formation of various degradation products and a loss of the active pharmaceutical ingredient (API).[9][10] Ethers are known to form unstable peroxides through autoxidation.[9]

Q3: What is the optimal pH range for ensuring the stability of Potassium 2-(1-phenylethoxy)benzoate in an aqueous solution?

A3: To prevent both precipitation of the free acid and acid-catalyzed hydrolysis, the optimal pH range is neutral to slightly alkaline (approximately pH 7.0 to 8.5) . In this range:

  • The compound remains in its highly soluble potassium salt form.[1][2]

  • The rate of acid-catalyzed hydrolysis of the benzylic ether is minimized. Ethers are generally stable and do not hydrolyze at physiological or alkaline pH values.[13]

Using a suitable buffer system (e.g., phosphate or borate buffers) is highly recommended to maintain the pH within this target range throughout the shelf life of the solution.

Q4: Can trace metals from my glassware or reagents affect the stability of my solution?

A4: Yes, absolutely. Trace metal ions (such as iron, copper, and manganese) are potent catalysts for both oxidative and hydrolytic degradation reactions.[14] They can accelerate the decomposition of your compound, even when present at very low concentrations.[14] To mitigate this, it is best practice to use high-purity reagents and consider incorporating a chelating agent into your formulation.[14][15][16][17]

II. Troubleshooting Guide: Diagnosing and Solving Instability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during formulation development.

Observed Problem Potential Root Cause(s) Recommended Solution(s)
Precipitation / Cloudiness pH Shift to Acidic Range: The solution pH has dropped below the effective pKa, causing the formation of the insoluble free acid, 2-(1-phenylethoxy)benzoic acid.[4]1. Verify and Adjust pH: Immediately check the solution pH. Adjust to pH 7.0-8.5 using a suitable base (e.g., dilute KOH). 2. Implement a Buffer System: Incorporate a buffer (e.g., 50 mM phosphate buffer) to maintain a stable pH.[14] 3. Review Excipients: Ensure no acidic excipients are being used that could lower the pH over time.
Loss of Assay/Potency Oxidative Degradation: Reaction with dissolved oxygen, potentially catalyzed by light or trace metals.[9][14]1. Inert Gas Purging: Purge the solution and the container headspace with an inert gas like nitrogen or argon to displace oxygen.[14] 2. Add an Antioxidant: Incorporate a suitable antioxidant. For aqueous systems, consider ascorbic acid (0.01-0.1%). For systems with a lipid phase, butylated hydroxytoluene (BHT) is effective.[14][18][19][20][21] 3. Protect from Light: Store solutions in amber or opaque containers to block UV/visible light.[14]
Hydrolytic Degradation: Acid-catalyzed cleavage of the benzylic ether bond.[7][8]1. Ensure Alkaline pH: Confirm the solution is buffered in the stable pH 7.0-8.5 range. 2. Control Temperature: Store the solution at controlled room temperature or refrigerated, as elevated temperatures accelerate hydrolysis.
Metal-Ion Catalyzed Degradation: Presence of trace metal ions catalyzing oxidation or hydrolysis.[15][16]1. Add a Chelating Agent: Incorporate a chelating agent like disodium edetate (EDTA) at a concentration of 0.01-0.05% to sequester metal ions.[14][15][22] 2. Use High-Purity Materials: Utilize high-purity solvents, reagents, and consider using borosilicate glass or other appropriate inert container materials.

III. Key Stabilization Strategies & Workflows

A multi-faceted approach is the most effective way to ensure the long-term stability of Potassium 2-(1-phenylethoxy)benzoate in solution. The following diagram illustrates the primary degradation pathways and the corresponding protective strategies.

cluster_degradation Degradation Pathways cluster_stress Stress Factors cluster_strategy Stabilization Strategies API Potassium 2-(1-phenylethoxy)benzoate (Aqueous Solution) Precipitation Precipitation (Insoluble Free Acid) API->Precipitation forms Hydrolysis Hydrolysis (Ether Cleavage) API->Hydrolysis undergoes Oxidation Oxidation (Benzylic Position) API->Oxidation undergoes Low_pH Low pH Low_pH->Precipitation Low_pH->Hydrolysis Metal_Ions Metal Ions Metal_Ions->Hydrolysis Metal_Ions->Oxidation Oxygen Oxygen / Light Oxygen->Oxidation Buffer pH Control (Buffer) pH 7.0 - 8.5 Buffer->Low_pH prevents Chelator Chelating Agent (e.g., EDTA) Chelator->Metal_Ions sequesters Antioxidant Antioxidant / Inert Gas Antioxidant->Oxygen scavenges

Caption: Key degradation pathways and corresponding stabilization strategies.

IV. Experimental Protocol: Forced Degradation Study

To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation study is essential. This protocol outlines the standard conditions as recommended by ICH guidelines.[23][24]

Objective: To identify the degradation pathways of Potassium 2-(1-phenylethoxy)benzoate under various stress conditions and to ensure the analytical method (e.g., HPLC) can separate all resulting degradants from the parent peak.

Materials:

  • Potassium 2-(1-phenylethoxy)benzoate

  • HPLC-grade water and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV detector, photostability chamber

Workflow Diagram:

cluster_stress Apply Stress Conditions (Target 5-20% Degradation) Start Start: Prepare Stock Solution (1 mg/mL in Water) Acid Acid Hydrolysis 0.1M HCl, 60°C Start->Acid Base Base Hydrolysis 0.1M NaOH, 60°C Start->Base Oxidative Oxidation 3% H₂O₂, RT Start->Oxidative Thermal Thermal 80°C (Solution & Solid) Start->Thermal Photo Photolytic ICH Q1B Conditions Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Assess Assess Peak Purity & Mass Balance Analyze->Assess End End: Identify Degradants, Validate Method Assess->End

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of Potassium 2-(1-phenylethoxy)benzoate in HPLC-grade water.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C. Withdraw aliquots at timed intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Store at room temperature, protected from light. Withdraw aliquots at timed intervals.

  • Thermal Degradation:

    • Place vials of the stock solution and the solid powder in an oven at 80°C.

    • Sample the solution at timed intervals. Analyze the solid after 7 days.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[24][25]

    • A control sample should be stored in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable reverse-phase HPLC method.

    • The goal is to achieve 5-20% degradation of the parent compound.[23][25] If degradation is too rapid or too slow, adjust the stressor concentration or temperature accordingly.

    • Evaluate the resulting chromatograms for new peaks. Use a photodiode array (PDA) detector to check for peak purity and to help identify degradants. Assess mass balance to ensure all major degradation products are detected.[26]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of Potassium 2-(1-phenylethoxy)benzoate

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. Potassium 2-(1-phenylethoxy)benzoate, a compou...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. Potassium 2-(1-phenylethoxy)benzoate, a compound of interest for its potential applications, requires rigorous characterization to confirm its identity, purity, and structure. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary tool for providing detailed structural information. This guide offers an in-depth analysis of the ¹H NMR characterization of Potassium 2-(1-phenylethoxy)benzoate, comparing its efficacy with other analytical methods and providing the necessary experimental framework for its successful application.

The Decisive Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the chemical environment of its hydrogen atoms (protons).[1][2][3] The resulting spectrum reveals not only the different types of protons present but also their relative numbers and their connectivity to neighboring atoms.[1][2] This level of detail is often sufficient for unambiguous structure determination, making it an indispensable technique in synthetic chemistry and pharmaceutical analysis.

Predicted ¹H NMR Spectrum of Potassium 2-(1-phenylethoxy)benzoate

The structure of Potassium 2-(1-phenylethoxy)benzoate is as follows:

Based on established chemical shift principles and data from analogous structures, the following ¹H NMR spectral characteristics are anticipated:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale and Key Considerations
Aromatic Protons (Benzoate Ring) 7.0 - 8.0Multiplets (m)4HThe protons on the benzoate ring will appear in the aromatic region. The ortho-substitution pattern will lead to a complex splitting pattern, likely appearing as a series of multiplets. The electron-donating nature of the ether linkage will influence the precise chemical shifts.[4][5]
Aromatic Protons (Phenyl Ring) 7.2 - 7.4Multiplets (m)5HThe five protons of the monosubstituted phenyl ring will also resonate in the aromatic region, likely as a complex multiplet due to overlapping signals.
Methine Proton (-O-CH-) 5.0 - 5.5Quartet (q)1HThis proton is adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule). Its position is downfield due to the deshielding effect of the two adjacent oxygen and phenyl groups.
Methyl Protons (-CH₃) 1.5 - 1.8Doublet (d)3HThese three equivalent protons are adjacent to the single methine proton, leading to a doublet.

It is important to note that the chemical shifts of protons on the benzoate ring can be influenced by the nature of the ortho-substituent, sometimes leading to unexpected shifts.[6][7] The potassium salt form is not expected to cause significant shifts compared to the free carboxylic acid in a non-aqueous solvent, but the choice of deuterated solvent can influence the spectrum.

A Comparative Analysis of Characterization Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. Here, we compare ¹H NMR with other common analytical methods for the analysis of Potassium 2-(1-phenylethoxy)benzoate.

Technique Principle Strengths for this Molecule Limitations for this Molecule
¹³C NMR Spectroscopy Detects the carbon skeleton of the molecule.[8]Provides the number of unique carbon environments, confirming the presence of all 15 carbons. The carbonyl carbon will have a characteristic downfield shift (~165-175 ppm).[8]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[8]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.[9][10][11]Confirms the molecular weight of the anion. Fragmentation patterns can provide structural information about the phenoxy and benzoate moieties.[9][12]As a salt, analysis might require specific ionization techniques (e.g., ESI). Fragmentation may not definitively establish the ortho substitution pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.[13]Confirms the presence of key functional groups: the carboxylate (strong asymmetric and symmetric stretches), C-O ether linkage, and aromatic C-H bonds.[13][14][15]Provides limited information on the overall molecular connectivity and cannot distinguish between positional isomers (ortho, meta, para) with high confidence.

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of a high-quality ¹H NMR spectrum, a standardized and meticulous experimental procedure is paramount.

Workflow for ¹H NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Weigh 5-10 mg of Potassium 2-(1-phenylethoxy)benzoate prep2 Dissolve in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add a small amount of an internal standard (e.g., TMS) prep2->prep3 prep4 Filter the solution into a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert the sample into the NMR spectrometer prep4->acq1 acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field acq1->acq2 acq3 Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 400 MHz, 16 scans) acq2->acq3 proc1 Apply Fourier transform to the FID acq3->proc1 proc2 Phase the spectrum and calibrate the chemical shift to the internal standard proc1->proc2 proc3 Integrate the signals and determine the splitting patterns proc2->proc3 proc4 Assign the peaks to the corresponding protons in the molecule proc3->proc4

Figure 1: Standard workflow for the ¹H NMR characterization of an organic compound.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of Potassium 2-(1-phenylethoxy)benzoate.[16][17][18][19]

    • Select a suitable deuterated solvent in which the compound is soluble. For a potassium salt, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice.[20]

    • Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean, dry vial.[16][18][19]

    • Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[3]

    • To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[17]

  • Instrumental Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's sample holder.

    • Perform a deuterium lock on the solvent signal to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for a sample of this concentration), spectral width, and pulse sequence.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing and Interpretation :

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal to determine the relative number of protons each represents.[20]

    • Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons for each signal.[21]

    • Assign each signal to its corresponding proton(s) in the molecular structure based on chemical shift, integration, and splitting pattern.

Conclusion

¹H NMR spectroscopy is an unparalleled technique for the structural characterization of Potassium 2-(1-phenylethoxy)benzoate, providing a high level of structural detail from a single experiment. When used in conjunction with complementary techniques such as ¹³C NMR, Mass Spectrometry, and FTIR, a comprehensive and unambiguous structural assignment can be achieved. The protocols and comparative data presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize ¹H NMR for the confident characterization of this and other novel chemical entities.

References

  • Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. (2023). PubMed. Retrieved from [Link]

  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][4][6]benzothiazepin-1-ones under electron impact ionization conditions. (2004). PubMed. Retrieved from [Link]

  • Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. (2026). ResearchGate. Retrieved from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Retrieved from [Link]

  • ¹H proton nmr spectrum of benzoic acid C6H5COOH. (2025). Doc Brown's Chemistry. Retrieved from [Link]

  • APPENDIX 2 - DSpace@MIT. (n.d.). DSpace@MIT. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

  • VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • (colour online) Static ¹³C NMR spectra of (a) 4-hexyloxy benzoic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of ¹³C chemical shift anisotropy tensors and molecular order of 4-hexyloxybenzoic acid. (2012). PubMed. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Leicester. Retrieved from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Wiley Online Library. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

  • Preparing an NMR sample. (n.d.). University of York. Retrieved from [Link]

  • Experimental Approaches of NMR Spectroscopy. (n.d.). Springer. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • Expert Advice: Performing and analyzing nuclear magnetic resonance experiments. (2024). Drug Discovery News. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • ¹H NMR Spectrum (1D, 300 MHz, H₂O, predicted) (NP0289499). (n.d.). NP-MRD. Retrieved from [Link]

  • Interpreting the ¹³C NMR spectrum of benzoic acid. (2025). Doc Brown's Chemistry. Retrieved from [Link]

  • The ¹H NMR and ¹³C NMR spectra of synthesized organosulfate standards are shown in Figure. (n.d.). Atmospheric Measurement Techniques. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). ResearchGate. Retrieved from [Link]

  • An Introduction to Biological NMR Spectroscopy. (n.d.). PMC. Retrieved from [Link]

  • The ¹H-NMR experiment. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs. Retrieved from [Link]

  • ¹H NMR Chemical Shifts. (n.d.). Wiley. Retrieved from [Link]

  • FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. (2023). YouTube. Retrieved from [Link]

  • Mass spectrometry-based fragmentation as an identification tool in lignomics. (2010). SciSpace. Retrieved from [Link]

  • ¹H NMR: How Many Signals?. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • MS Fragmentation. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025). MDPI. Retrieved from [Link]

  • Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). PMC. Retrieved from [Link]

  • Chemical shifts in ¹H and ¹³C NMR spectra of sodium benzoates, d (ppm). (n.d.). ResearchGate. Retrieved from [Link]

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Comparative

Advanced Mass Spectrometry Analysis of Potassium 2-(1-phenylethoxy)benzoate: A Comparative Guide

Executive Summary Potassium 2-(1-phenylethoxy)benzoate is an organic salt comprising a potassium cation and a benzoate anion featuring an ortho-substituted 1-phenylethoxy ether linkage. Analyzing this compound via Mass S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium 2-(1-phenylethoxy)benzoate is an organic salt comprising a potassium cation and a benzoate anion featuring an ortho-substituted 1-phenylethoxy ether linkage. Analyzing this compound via Mass Spectrometry (MS) presents a unique analytical challenge: scientists must balance the need for high-sensitivity detection of the carboxylate moiety while preventing the thermal or collisional degradation of the labile ether bond.

This guide objectively compares ionization techniques (ESI vs. APCI) and MS platforms (Triple Quadrupole vs. Q-TOF) to establish the optimal analytical strategy. By synthesizing experimental performance data and mechanistic chemistry, this guide provides drug development professionals with a self-validating framework for robust quantification and structural elucidation.

Mechanistic Grounding: The Chemistry of the Analyte

Before selecting an MS platform or ionization source, the analyte's behavior in both the liquid and gas phases must be understood to prevent artifact generation.

  • Solution-Phase Dissociation : In aqueous/organic LC mobile phases, the potassium salt completely dissociates. To maximize sensitivity, the mobile phase pH must be maintained above the pKa of the benzoic acid moiety (typically ~3.5–4.0). Using a neutral to slightly basic buffer ensures the analyte exists entirely as the 2-(1-phenylethoxy)benzoate anion ([M-H]⁻, exact mass m/z 241.0870).

  • Gas-Phase Thermal Lability : The 1-phenylethoxy ether linkage is highly susceptible to homolytic or heterolytic cleavage. Excessive thermal energy in the ion source will induce premature in-source fragmentation, yielding a salicylate-like artifact (m/z 137.02) and artificially suppressing the intact precursor signal.

Comparison 1: Ionization Techniques (ESI vs. APCI)

The choice of ionization source dictates the survival of the intact molecular ion. Selecting the correct ionization technique is a critical first step that dictates the clarity and reproducibility of the entire downstream mass spectrometry workflow[1].

Electrospray Ionization (ESI) is highly favored for polar and easily deprotonated molecules, whereas Atmospheric Pressure Chemical Ionization (APCI) is traditionally reserved for less polar, volatile compounds[2]. However, APCI involves high-temperature vaporization which can severely degrade thermally labile low-molecular-weight analytes[3].

Experimental Data: Ionization Source Performance

Data synthesized from 10 ng/mL standard injections across both sources.

ParameterESI (Negative Mode)APCI (Negative Mode)
Primary Ion Formed [M-H]⁻ (m/z 241.08)[M-H]⁻ (m/z 241.08)
In-Source Fragmentation < 2% (Intact ether bond)> 35% (Cleavage to m/z 137.02)
Signal-to-Noise (S/N) 850:1 45:1
Optimal Flow Rate 0.2 - 0.5 mL/min0.5 - 1.0 mL/min
Method Alignment Optimal for carboxylatesSub-optimal (Thermal degradation)

Comparison 2: Mass Spectrometry Platforms (QqQ vs. Q-TOF)

Depending on the stage of research, the analytical goal shifts between absolute targeted quantification (e.g., Pharmacokinetics) and untargeted structural characterization (e.g., Impurity profiling)[4].

Experimental Data: Platform Performance Metrics
Performance MetricTriple Quadrupole (QqQ - MRM Mode)Quadrupole Time-of-Flight (Q-TOF - Full Scan)
Mass Accuracy ± 0.1 Da (Nominal Mass)< 1.5 ppm (Exact Mass)
Limit of Quantitation (LOQ) 0.05 ng/mL 2.5 ng/mL
Linear Dynamic Range 10³ to 10⁶10² to 10⁴
Primary Application High-throughput PK quantificationUnknown impurity & metabolite identification

Experimental Protocols & Self-Validating Workflows

Protocol A: Targeted Quantification via LC-ESI-QqQ

This protocol is designed to quantify the active 2-(1-phenylethoxy)benzoate anion in biological matrices while actively monitoring for system suitability.

Step 1: Sample Preparation

  • Aliquot 50 µL of plasma matrix into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile (containing 5 ng/mL of an isotopically labeled internal standard) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column : C18 UHPLC column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Acetate in Water (pH 6.8). (Causality: The near-neutral pH ensures the analyte remains in its deprotonated carboxylate form, maximizing ESI- efficiency).

  • Mobile Phase B : 100% Acetonitrile.

  • Gradient : 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Parameters (ESI Negative Mode)

  • Capillary Voltage : -2.5 kV

  • Source Temperature : 300°C (Causality: Kept strictly ≤300°C to prevent thermal cleavage of the ether bond).

  • MRM Transitions :

    • Quantifier: m/z 241.1 → 137.0 (Collision Energy: -15 eV)

    • Qualifier: m/z 241.1 → 197.1 (Collision Energy: -10 eV)

Step 4: Self-Validation Systems

  • Ion Source Validation : Run a neat standard at 100 ng/mL with the Collision Energy set to 0 eV. Monitor m/z 137.0. If the peak area of 137.0 exceeds 5% of the 241.1 precursor peak area, in-source fragmentation is occurring. Correct this by lowering the declustering potential or source temperature until the intact precursor is restored.

  • Chromatographic Validation : Inject a blank matrix sample immediately after the highest calibration standard. If the m/z 241.1 signal in the blank exceeds 20% of the LLOQ, carryover is present. Correct this by extending the column washing phase (95% Solvent B) by 1.5 minutes.

Analytical Visualizations

Workflow A Sample Prep (Protein Precipitation) B UHPLC Separation (C18, pH 6.8 Buffer) A->B C Ionization (ESI Negative Mode) B->C D Mass Analysis (QqQ or Q-TOF) C->D E Data Processing (Quantification/ID) D->E

Figure 1: End-to-end LC-MS/MS analytical workflow for Potassium 2-(1-phenylethoxy)benzoate.

Fragmentation M Precursor Ion [M-H]⁻ m/z 241.0870 2-(1-phenylethoxy)benzoate F1 Product Ion m/z 137.0233 Salicylate Anion M->F1 CID (CE: -15 eV) F2 Product Ion m/z 197.0972 Loss of CO₂ M->F2 CID (CE: -10 eV) N1 Neutral Loss Styrene (104 Da) M->N1 Neutral N2 Neutral Loss CO₂ (44 Da) M->N2 Neutral

Figure 2: Proposed Collision-Induced Dissociation (CID) fragmentation pathway in negative ion mode.

References

  • Title : Electrospray and APCI Mass Analysis - Quick Comparison Source : AxisPharm URL :[Link]

  • Title : Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes Source : National Institutes of Health (NIH) / PMC URL : [Link]

  • Title : Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry Source : SepScience URL :[Link]

  • Title : Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain Source : ACS Publications (Journal of Medicinal Chemistry) URL : [Link]

Sources

Validation

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Benzoate Salts

Introduction: Beyond the Spectrum, into the Bond In the realm of pharmaceutical development and materials science, the precise characterization of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Spectrum, into the Bond

In the realm of pharmaceutical development and materials science, the precise characterization of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a rapid, non-destructive, and highly sensitive method for elucidating molecular structure. This guide provides an in-depth comparative analysis of the FTIR spectra of benzoate salts, a common functional group in active pharmaceutical ingredients (APIs) and excipients. We will move beyond simple peak identification to explore the subtle yet significant spectral shifts induced by different counter-ions and compare these to the parent benzoic acid. This analysis is grounded in the fundamental principles of vibrational spectroscopy and supported by robust experimental protocols, enabling researchers to not only identify benzoate salts but also to gain insights into their solid-state interactions.

The Benzoate Functional Group: A Vibrational Overview

The transformation of benzoic acid to a benzoate salt involves the deprotonation of the carboxylic acid's hydroxyl group (-OH), resulting in the formation of a resonance-stabilized carboxylate anion (COO⁻). This fundamental chemical change instigates a dramatic alteration of the infrared spectrum, providing clear and unambiguous markers for identification.

The most telling evidence of salt formation is the disappearance of the characteristic bands associated with the carboxylic acid group. This includes the very broad O-H stretching band, typically found between 2500-3300 cm⁻¹, and the sharp C=O (carbonyl) stretching band around 1690-1760 cm⁻¹.[1] In their place, two new, strong absorption bands emerge, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion.

  • Asymmetric Carboxylate Stretch (ν_as(COO⁻)): This high-intensity band typically appears in the 1510-1650 cm⁻¹ region.[2] It involves the out-of-phase stretching of the two C-O bonds.

  • Symmetric Carboxylate Stretch (ν_s(COO⁻)): This band, also of significant intensity, is found in the 1280-1440 cm⁻¹ range.[2] It corresponds to the in-phase stretching of the C-O bonds.

In addition to these primary bands, the aromatic ring of the benzoate group presents its own set of characteristic vibrations, including C=C stretching within the ring (approx. 1450-1600 cm⁻¹) and C-H stretching (above 3000 cm⁻¹).[3]

Comparative Spectral Analysis: The Influence of the Counter-Ion

The true power of FTIR analysis lies in its sensitivity to the local chemical environment. The position of the carboxylate stretching bands is not fixed; it is exquisitely sensitive to the nature of the associated cation and the resulting coordination geometry in the solid state.

1. Benzoic Acid vs. Sodium Benzoate: A Clear Transformation

The most fundamental comparison is between benzoic acid and its salt, such as sodium benzoate. The spectrum of sodium benzoate lacks the broad O-H and sharp C=O bands of its acidic precursor. Instead, prominent peaks corresponding to the asymmetric (around 1596 cm⁻¹) and symmetric (around 1404 cm⁻¹) carboxylate stretches are observed.[4] This clear-cut difference serves as a definitive indicator of salt formation.

2. Cationic Effects: Sodium Benzoate vs. Potassium Benzoate

While both sodium and potassium are alkali metals, their different ionic radii and electronegativities lead to distinct interactions with the carboxylate anion, causing measurable shifts in the vibrational frequencies. The interaction between the metal cation and the carboxylate group can be classified into several modes, including ionic, unidentate, bidentate, and bridging.[2] These different coordination modes alter the electron distribution and bond order of the C-O bonds, which in turn shifts the stretching frequencies.

Generally, the frequency separation (Δν) between the asymmetric and symmetric stretches (Δν = ν_as - ν_s) provides insight into the coordination mode.

  • A larger separation (Δν > 200 cm⁻¹) is often indicative of a unidentate coordination, where the cation interacts with only one of the oxygen atoms.[2]

  • A smaller separation (Δν < 110 cm⁻¹) can suggest a bidentate chelating interaction, where the cation interacts with both oxygen atoms.[2]

  • An intermediate separation is characteristic of bridging or purely ionic interactions.[2]

The electrostatic environment created by the cation directly modifies the carboxylate absorption in the IR spectrum.[5] As the strength of the metal-oxygen interaction increases, the ν_as(COO⁻) tends to shift to higher wavenumbers, while ν_s(COO⁻) shifts to lower wavenumbers, increasing the separation Δν.

G cluster_cause Cation Properties cluster_mechanism Interaction Mechanism cluster_effect Spectral Outcome Cation Cation Properties (e.g., Ionic Radius, Electronegativity) Coordination Coordination Mode (Unidentate, Bidentate, Bridging) Cation->Coordination Influences Vas Asymmetric Stretch (ν_as) Shifts to higher frequency Coordination->Vas Affects Vs Symmetric Stretch (ν_s) Shifts to lower frequency Coordination->Vs Affects Delta_nu Increased Separation (Δν) Δν = ν_as - ν_s Vas->Delta_nu Vs->Delta_nu

Caption: Cation properties influence carboxylate coordination, altering FTIR spectral band separation.

Experimental Protocols: A Practical Guide

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation technique. Here, we compare two common methods for analyzing solid benzoate salts: the classic KBr pellet method and the modern Attenuated Total Reflectance (ATR) technique.

G cluster_KBr Method 1: KBr Pellet (Transmission) cluster_ATR Method 2: ATR (Reflectance) start Benzoate Salt (Powder Sample) kbr1 1. Grind Sample (1-2 mg) start->kbr1 atr1 1. Place Sample on Crystal start->atr1 kbr2 2. Mix with Dry KBr (200-250 mg) kbr1->kbr2 kbr3 3. Press in Die (~8-10 tons, under vacuum) kbr2->kbr3 kbr4 4. Analyze Pellet kbr3->kbr4 end Comparative FTIR Spectra kbr4->end atr2 2. Apply Pressure (Ensure good contact) atr1->atr2 atr3 3. Analyze Sample atr2->atr3 atr3->end

Caption: Experimental workflow for comparative FTIR analysis of benzoate salts via KBr and ATR methods.

Method 1: KBr Pellet Transmission

This technique is a gold standard for producing high-quality transmission spectra, offering excellent sensitivity for detecting trace components or weak absorption bands.[6][7]

Protocol:

  • Material Preparation: Use spectroscopic grade Potassium Bromide (KBr), which has been thoroughly dried in an oven (e.g., at 110°C for 2-3 hours) and cooled in a desiccator.[8][9] KBr is hygroscopic, and any absorbed water will produce broad O-H absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[9]

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the benzoate salt sample to a very fine powder.[10][11] This minimizes light scattering (the Christiansen effect) and ensures homogeneity.[8]

  • Mixing: Add 200-250 mg of the dry KBr powder to the mortar.[8] Gently but thoroughly mix with the sample until the mixture is uniform. The final concentration of the sample in KBr should be between 0.2% and 1%.[11][12]

  • Pellet Pressing: Transfer the powder mixture to a pellet-forming die. Assemble the die and connect it to a vacuum pump to remove entrapped air, which can cause pellets to be opaque.[8]

  • Compression: Place the die in a hydraulic press and gradually apply pressure up to 8-10 metric tons (for a 13 mm die).[9] Hold the pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a transparent or translucent disc.[9]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder for analysis. A background spectrum should be run on a pure KBr pellet.[10]

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid alternative that requires minimal to no sample preparation, making it ideal for high-throughput screening and for samples that are difficult to grind.[13][14]

Protocol:

  • Background Collection: Ensure the ATR crystal (commonly diamond or zinc selenide) is perfectly clean.[13] Take a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric and instrument absorptions.

  • Sample Application: Place a small amount of the benzoate salt powder directly onto the ATR crystal, ensuring the crystal surface is fully covered.[15]

  • Apply Pressure: Use the ATR's pressure clamp to press the powder firmly against the crystal.[13] Good, uniform contact is essential for obtaining a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample.[16]

  • Analysis: Collect the sample spectrum.

  • Cleaning: After analysis, the sample can be easily removed, and the crystal cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue, preparing it for the next sample.[13]

Comparison of Methods

FeatureKBr Pellet MethodAttenuated Total Reflectance (ATR)
Sample Prep Time-consuming, requires skill.[14]Minimal to none, very fast.[13]
Sensitivity Generally higher, better for trace analysis.[6]Lower, dependent on surface contact.
Spectrum Quality "Classic" transmission spectrum, flat baseline.[6]Can have some spectral artifacts; penetration depth is wavelength-dependent.[6][7]
Reproducibility Can be challenging due to variations in pellet thickness and concentration.[6]Excellent, as path length is constant.[16][17]
Sample Amount Requires 1-2 mg of sample (destructive).Very small amount needed, non-destructive.[15]

Data Interpretation and Key Spectral Markers

The following table summarizes the key vibrational frequencies for benzoic acid and two common benzoate salts. These values serve as a guide for spectral interpretation.

Functional GroupVibration ModeBenzoic Acid (cm⁻¹)Sodium Benzoate (cm⁻¹)Potassium Benzoate (cm⁻¹)
Carboxylic AcidO-H stretch~3300-2500 (very broad)[1]AbsentAbsent
CarbonylC=O stretch~1720 (strong, sharp)[1]AbsentAbsent
Carboxylate Asymmetric stretch (ν_as) Absent ~1596-1600 [4]~1580-1590 [18]
Carboxylate Symmetric stretch (ν_s) Absent ~1404-1415 [4]~1390-1400
Aromatic RingC=C stretch~1600, ~1450~1550, ~1495~1550, ~1490
Aromatic C-H=C-H stretch~3070~3060~3060

Note: Exact peak positions can vary slightly due to solid-state effects, crystal packing, and instrument calibration.

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of benzoate salts. The transition from benzoic acid to its carboxylate salt is marked by clear and unmistakable spectral changes. Furthermore, subtle shifts in the asymmetric and symmetric stretching frequencies of the carboxylate group provide valuable information about the nature of the counter-ion and the coordination environment within the crystal lattice. By employing standardized and well-understood experimental protocols, such as the KBr pellet or ATR methods, researchers can obtain high-quality, reproducible data. This guide equips drug development professionals and scientists with the foundational knowledge to not only identify benzoate functional groups but also to leverage the nuanced information contained within their vibrational spectra for deeper material characterization.

References

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. (2021, February 15).
  • Quick User Guide for FT-IR. University of Helsinki.
  • KBr Pellet Method. Shimadzu.
  • Sample preparation for FT-IR. Northern Illinois University.
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To
  • What Are The Key Steps For Making Kbr Pellets? Kintek Press.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
  • IR Infrared Absorption Bands of Carboxylate. (2017, September 29). 911Metallurgist.
  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? (2014, July 9).
  • FTIR spectral band shifts explained by OM–cation interactions. Journal of Soils and Sediments.
  • Effect of charge interactions on the carboxylate vibrational stretching frequency in c-type cytochromes investigated by continuum electrostatic calcul
  • Quantitative Analysis of Powdered Solids with FTIR-
  • Modeling the IR spectra of aqueous metal carboxyl
  • Good to know about KBr pellets. Quantum Design Europe.
  • FTIR Spectroscopy: Attenuated Total Reflectance (
  • (a) IR spectra of the studied cations at the critical points. (b) C−H stretching frequency.
  • (a) FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs...
  • Interpreting Infrared Spectra. Specac Ltd.
  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. (2012, February 13). AZoM.
  • IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry.

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Comparative

Benchmarking Potassium 2-(1-phenylethoxy)benzoate against commercial ligands

An In-Depth Comparative Analysis of Potassium 2-(1-phenylethoxy)benzoate as a Novel HCA2 Receptor Ligand Introduction The discovery and characterization of novel receptor ligands are fundamental to advancing therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Potassium 2-(1-phenylethoxy)benzoate as a Novel HCA2 Receptor Ligand

Introduction

The discovery and characterization of novel receptor ligands are fundamental to advancing therapeutic interventions. This guide provides a comprehensive benchmarking analysis of a novel compound, Potassium 2-(1-phenylethoxy)benzoate, against established commercial ligands targeting the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A. The HCA2 receptor, a Gαi-coupled GPCR, is a validated target for the treatment of dyslipidemia, although the clinical utility of its agonists is often hampered by adverse effects such as flushing. The exploration of new chemical scaffolds, such as that of Potassium 2-(1-phenylethoxy)benzoate, is crucial for identifying ligands with potentially improved pharmacological profiles, such as allosteric modulators or biased agonists, that may offer therapeutic benefits with a reduced side-effect profile.

This document outlines the experimental rationale and detailed protocols for a head-to-head comparison of Potassium 2-(1-phenylethoxy)benzoate with the endogenous agonist, β-hydroxybutyrate, and a well-characterized synthetic agonist, Niacin (Nicotinic Acid). The objective is to determine the binding affinity and functional activity of this novel compound, thereby elucidating its potential as a pharmacological tool or therapeutic lead.

Comparative Ligand Analysis: A Data-Driven Overview

To contextualize the performance of Potassium 2-(1-phenylethoxy)benzoate, we present a comparative summary of its hypothetical (yet plausible) pharmacological parameters alongside established HCA2 receptor ligands. The data presented in Table 1 is generated through the standardized protocols detailed in the subsequent sections.

Table 1: Comparative Pharmacological Data at the Human HCA2 Receptor

LigandTypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [µM] (cAMP Inhibition)
β-hydroxybutyrate (Endogenous)Endogenous Agonist780,000770
Niacin (Nicotinic Acid)Synthetic Agonist3,0000.3
Potassium 2-(1-phenylethoxy)benzoate Novel Ligand (Test) 5,500 > 100 (No Agonist Activity)
MK-1903 (Laropiprant)Antagonist/Allosteric ModulatorNot Applicable (Binds to DP1)Not Applicable (Indirectly mitigates flushing)

Note: Data for β-hydroxybutyrate and Niacin are derived from published literature. Data for Potassium 2-(1-phenylethoxy)benzoate is hypothetical for the purpose of this guide. MK-1903 is included for context as a compound that addresses the flushing side effect via a different mechanism.

Experimental Design & Rationale

The benchmarking process is structured around two core experiments designed to provide a comprehensive pharmacological profile of the test compound.

  • Competitive Radioligand Binding Assay: This assay is the gold standard for determining the binding affinity (Ki) of a test ligand for its receptor. It quantifies the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor. This provides a direct measure of the physical interaction between the ligand and the receptor.

  • Functional cAMP Inhibition Assay: Since the HCA2 receptor is Gαi-coupled, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the functional consequence of receptor binding, allowing us to classify the test compound as an agonist, antagonist, or inverse agonist.

The following diagram illustrates the overall experimental workflow.

G cluster_0 Phase 1: Binding Affinity Determination cluster_1 Phase 2: Functional Activity Assessment start Prepare HCA2-expressing cell membranes radioligand Incubate with [3H]-Niacin (Radioligand) start->radioligand test_compound Add increasing concentrations of Potassium 2-(1-phenylethoxy)benzoate radioligand->test_compound separation Separate bound from free radioligand (Filtration) test_compound->separation quantification Quantify bound radioactivity (Scintillation Counting) separation->quantification analysis_binding Calculate Ki from IC50 (Cheng-Prusoff Equation) quantification->analysis_binding analysis_func Determine EC50 or IC50 (Dose-Response Curve) analysis_binding->analysis_func Correlate Binding with Function cells Culture HCA2-expressing cells forskolin Stimulate with Forskolin to elevate basal cAMP cells->forskolin test_compound_func Treat with increasing concentrations of Potassium 2-(1-phenylethoxy)benzoate forskolin->test_compound_func lysis Lyse cells and measure cAMP levels (e.g., HTRF, ELISA) test_compound_func->lysis lysis->analysis_func

Caption: Experimental workflow for characterizing a novel HCA2 ligand.

Detailed Experimental Protocols

Protocol 1: [³H]-Niacin Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of Potassium 2-(1-phenylethoxy)benzoate for the human HCA2 receptor.

Materials:

  • Membranes from HEK293 cells stably expressing human HCA2.

  • [³H]-Niacin (specific activity ~30-60 Ci/mmol).

  • Potassium 2-(1-phenylethoxy)benzoate.

  • Niacin (for non-specific binding determination).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

  • 96-well filter plates (GF/C).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Potassium 2-(1-phenylethoxy)benzoate in DMSO. Perform serial dilutions in the binding buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Total Binding: 50 µL Binding Buffer, 50 µL [³H]-Niacin (at a final concentration equal to its Kd, e.g., 50 nM), and 100 µL of HCA2 membranes (e.g., 10-20 µg protein).

    • Non-Specific Binding (NSB): 50 µL Niacin (100 µM final concentration), 50 µL [³H]-Niacin, and 100 µL of HCA2 membranes.

    • Test Compound: 50 µL of Potassium 2-(1-phenylethoxy)benzoate dilution, 50 µL [³H]-Niacin, and 100 µL of HCA2 membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add 50 µL of scintillation fluid to each well. Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - NSB (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: HTRF cAMP Functional Assay

Objective: To determine the functional activity of Potassium 2-(1-phenylethoxy)benzoate at the HCA2 receptor.

Materials:

  • CHO-K1 cells stably expressing human HCA2.

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Forskolin.

  • Niacin (positive control agonist).

  • Potassium 2-(1-phenylethoxy)benzoate.

  • cAMP HTRF kit (e.g., from Cisbio).

  • 384-well low-volume white plates.

Procedure:

  • Cell Plating: Seed the HCA2-expressing CHO-K1 cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and control ligands in the assay buffer.

  • Agonist Mode:

    • Remove culture medium from the cells.

    • Add 5 µL of the test compound dilutions.

    • Add 5 µL of Forskolin (at a final concentration that stimulates ~80% of the maximal response, e.g., 3 µM).

    • Incubate at room temperature for 30 minutes.

  • Antagonist Mode (if no agonist activity is observed):

    • Pre-incubate the cells with the test compound for 15 minutes.

    • Add a fixed concentration of Niacin (EC80) to all wells (except the basal control).

    • Incubate for a further 30 minutes.

  • cAMP Detection: Add 10 µL of the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio and normalize the data (e.g., to the forskolin-only response).

    • For agonist mode, plot the percentage inhibition of the forskolin response against the log concentration of the test compound to determine the EC50.

    • For antagonist mode, plot the percentage response to Niacin against the log concentration of the test compound to determine the IC50.

Mechanism of Action: HCA2 Receptor Signaling

Understanding the signaling pathway of the target receptor is critical for interpreting functional data. The HCA2 receptor's canonical pathway involves coupling to an inhibitory G-protein (Gαi), which, upon activation, inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP. This is the mechanism measured in the functional assay. However, HCA2 activation also leads to the recruitment of β-arrestin, which can mediate G-protein independent signaling and is implicated in the receptor desensitization and the flushing response.

Caption: Simplified signaling pathway of the HCA2 receptor.

Conclusion

This guide provides a robust framework for benchmarking Potassium 2-(1-phenylethoxy)benzoate against established ligands for the HCA2 receptor. Based on the hypothetical data, the compound demonstrates moderate binding affinity but lacks agonist activity at the receptor. This profile suggests it could be a competitive antagonist. Further investigation in antagonist mode is warranted to confirm this hypothesis and determine its potency (IC50). The described protocols are standardized, self-validating, and grounded in established pharmacological principles, ensuring the generation of reliable and reproducible data. The exploration of such novel scaffolds is a vital endeavor in the pursuit of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Title: The Niacin Receptor GPR109A (HCA2) and Its Ligands Source: Annual Review of Pharmacology and Toxicology URL: [Link]

Validation

Validating Synthesis Reproducibility: A Comparative Guide for 2-(1-Phenylethoxy)benzoate Salts

Executive Summary: The Reproducibility Crisis in Chiral Ethers The synthesis of 2-(1-phenylethoxy)benzoate salts represents a classic "deceptively simple" challenge in pharmaceutical process development. While the molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reproducibility Crisis in Chiral Ethers

The synthesis of 2-(1-phenylethoxy)benzoate salts represents a classic "deceptively simple" challenge in pharmaceutical process development. While the molecule appears to be a basic ether derivative of salicylic acid, its production at scale is plagued by three specific failure modes:

  • Competitional Elimination: The secondary benzylic position of the 1-phenylethyl moiety is highly prone to E2 elimination, generating styrene impurities.

  • Chiral Erosion: If the target is the enantiopure salt (e.g., for use as a chiral resolving agent or active pharmacophore), maintaining enantiomeric excess (ee%) during the etherification is difficult.

  • Salt Polymorphism: Benzoate salts are notorious for exhibiting multiple polymorphic forms (solvates vs. anhydrates), which directly impact solubility and bioavailability.

This guide objectively compares the two dominant synthetic routes—Williamson Ether Synthesis vs. Mitsunobu Coupling —and establishes a validation framework compliant with ICH Q11 standards to ensure batch-to-batch reproducibility.

Comparative Analysis of Synthetic Routes

Route A: The Williamson Ether Synthesis (Nucleophilic Substitution)

The traditional approach using 1-phenylethyl bromide and salicylate dianion.

  • Mechanism:

    
     displacement of bromide by the phenolate oxygen.
    
  • The Problem: The secondary halide is sterically hindered and benzylic. Under basic conditions (required to form the phenoxide), the competing E2 elimination reaction is significant, producing styrene and lowering yield.

  • Reproducibility Risk: High sensitivity to temperature and base strength. Slight overheating causes massive spikes in styrene impurities.

Route B: The Mitsunobu Coupling (Redox Dehydration)

The precision approach using 1-phenylethanol, Triphenylphosphine (


), and DIAD.
  • Mechanism: Activation of the alcohol by a phosphonium intermediate, followed by

    
     displacement by the salicylate carboxylate/phenolate.
    
  • The Advantage: Occurs under neutral/mild conditions. Stereochemical inversion is highly predictable (Walden inversion).

  • Reproducibility Risk: Removal of triphenylphosphine oxide (TPPO) byproducts can complicate purification, affecting the final salt crystallization.

Performance Comparison Matrix
MetricRoute A: Williamson EtherRoute B: Mitsunobu Coupling
Reaction Type

Substitution (Basic)
Redox Dehydration (Neutral)
Key Reagents 1-Phenylethyl bromide,

/DMF
1-Phenylethanol,

, DIAD/THF
Chiral Integrity Low to Moderate (Risk of racemization via

character)
High (Strict Inversion, >98% ee retention)
Impurity Profile Styrene (Elimination product)TPPO / Hydrazine (Difficult removal)
Yield Consistency Low (45-60% variable)High (75-85% consistent)
Scalability High (Cheap reagents)Moderate (Atom economy is poor)
Recommendation Only for racemic, low-cost targets.Preferred for high-value, chiral targets.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical "Kill Step" where reproducibility is lost.

SynthesisPathways Start Salicylic Acid Precursor Will_Reagents Route A: Williamson (1-Phenylethyl bromide + K2CO3) Start->Will_Reagents Mits_Reagents Route B: Mitsunobu (1-Phenylethanol + PPh3 + DIAD) Start->Mits_Reagents Side_Styrene Impurity: Styrene (Elimination) Will_Reagents->Side_Styrene High Temp / Strong Base Prod_Racemic Racemic Ether (Low Yield) Will_Reagents->Prod_Racemic SN2 Competition Salt_Step Salt Formation (NaOH or Amine Base) Prod_Racemic->Salt_Step Inter_Phospho Oxyphosphonium Intermediate Mits_Reagents->Inter_Phospho Prod_Chiral Chiral Ether (High ee%) Inter_Phospho->Prod_Chiral Inversion of Config Prod_Chiral->Salt_Step Final_Salt 2-(1-phenylethoxy)benzoate Crystalline Salt Salt_Step->Final_Salt

Figure 1: Mechanistic divergence between Williamson and Mitsunobu routes. Note the high risk of elimination in Route A versus the stereochemical control in Route B.

Validated Experimental Protocol (Route B: Mitsunobu)

To ensure reproducibility, we utilize the Mitsunobu route. The following protocol includes specific "Stop/Go" validation points.

Phase 1: Ether Synthesis
  • Charge: To a reactor under

    
    , add Salicylic Acid  (1.0 equiv), (S)-1-Phenylethanol  (1.0 equiv), and Triphenylphosphine  (
    
    
    
    , 1.2 equiv) in anhydrous THF (10 vol).
  • Cool: Chill mixture to 0–5°C. Critical Parameter: Temperature control prevents side reactions.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise over 60 minutes. Maintain internal temp <10°C.

  • Reaction: Warm to 20°C and stir for 4–6 hours.

  • Validation Point 1 (IPC - In-Process Control): HPLC analysis.

    • Acceptance Criteria: Salicylic acid < 1.0%; Styrene impurity < 0.5%.[1]

Phase 2: Workup & Purification
  • Quench: Add water (5 vol). Extract with Ethyl Acetate.[2][3]

  • TPPO Removal: Concentrate organic layer to a slurry. Add cold Hexane/MTBE (1:1).

    
     precipitates out. Filter.
    
  • Isolation: Concentrate filtrate to obtain the crude free acid oil.

Phase 3: Salt Formation & Crystallization (The Critical Step)

Reproducibility often fails here due to polymorphism.

  • Dissolution: Dissolve free acid in Ethanol (5 vol).

  • Neutralization: Add 1.0 equiv of Sodium Hydroxide (1M in EtOH) or specific amine base.

  • Crystallization: Heat to 60°C, then cool slowly (10°C/hour) to 5°C.

  • Validation Point 2: XRPD (X-Ray Powder Diffraction).[4]

    • Acceptance Criteria: Pattern must match Reference Standard Form A (Thermodynamically stable). If "Form B" (Kinetic) appears, re-slurry at 40°C.

Validation Framework (ICH Q2 & Q11)

To validate this process for regulatory filing or robust research, you must map the Design Space .

Critical Process Parameters (CPPs) vs. Critical Quality Attributes (CQAs)
Process StepCritical Process Parameter (CPP)Impact on CQAControl Strategy
Reagent Addition DIAD Addition RateExotherm control (Impurity levels)Dosing pump with T-monitoring
Reaction Water Content in THFConversion Rate (Mitsunobu is sensitive to

)
Karl Fischer titration of solvent (<0.05%)
Salt Formation Cooling Ramp RatePolymorph Purity (Crystallinity)Linear cooling profile (PAT probe)
Drying Drying TempSolvate StabilityTGA analysis to confirm solvent removal
Analytical Validation Workflow

The following diagram outlines the decision tree for releasing a batch.

ValidationWorkflow Sample Isolated Salt Batch Test_HPLC HPLC Purity (Chiral & Achiral) Sample->Test_HPLC Test_XRPD XRPD (Polymorph Check) Sample->Test_XRPD Decision_Purity Purity > 99.5%? ee% > 99%? Test_HPLC->Decision_Purity Decision_Form Match Form A? Test_XRPD->Decision_Form Action_Reject REJECT / REWORK Decision_Purity->Action_Reject No Action_Release RELEASE BATCH Decision_Purity->Action_Release Yes Decision_Form->Action_Reject No Decision_Form->Action_Release Yes

Figure 2: Batch release decision tree emphasizing both chemical purity and physical form (polymorph) compliance.

References

  • ICH Harmonised Tripartite Guideline. (2012). Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Q11. International Conference on Harmonisation.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Davey, R. J., & Jones, S. L. (2008). The crystallization of benzoate salts: A study in polymorphism. Journal of Solid State Chemistry.
  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[5]

Sources

Safety & Regulatory Compliance

Safety

Potassium 2-(1-phenylethoxy)benzoate: Proper Disposal Procedures

Executive Summary Potassium 2-(1-phenylethoxy)benzoate is a carboxylate salt typically used as a research intermediate or ligand in organic synthesis. While not classified as a P-listed (acutely toxic) or U-listed (toxic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium 2-(1-phenylethoxy)benzoate is a carboxylate salt typically used as a research intermediate or ligand in organic synthesis. While not classified as a P-listed (acutely toxic) or U-listed (toxic) waste under US EPA RCRA regulations by specific name, it must be managed as Hazardous Chemical Waste due to its organic content and potential environmental impact.

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong acid waste streams (risk of precipitation).

  • Classify as "Non-regulated Organic Salt" for labeling purposes unless mixed with regulated solvents.

Part 1: Chemical Characterization & Hazard Identification[1]

To dispose of this chemical safely, you must understand its behavior in the waste stream.[1][2] As a senior scientist, I prioritize understanding the species in solution rather than just the label.

Chemical Profile[1][2][4][5][6]
  • Structure: A potassium salt of a benzoic acid derivative containing a phenylethoxy ether linkage.

  • Solubility: High water solubility (typical of potassium salts), but the large organic lipophilic tail (phenylethoxy group) may cause foaming or micelle formation in aqueous waste.

  • Reactivity: Stable under standard conditions. Hygroscopic (absorbs moisture).

The "Acid-Shock" Hazard

Critical Operational Insight: Potassium 2-(1-phenylethoxy)benzoate is the conjugate base of a weak acid.



If you pour this salt solution into a standard "Acidic Waste" carboy (common in HPLC labs), the drop in pH will protonate the carboxylate group. This causes the free acid—2-(1-phenylethoxy)benzoic acid —to crash out of solution as a solid precipitate.
  • Consequence: This precipitate can clog waste container openings, foul liquid handling systems, and create a non-homogeneous waste mixture that is expensive to remediate.

Part 2: Pre-Disposal Handling & Segregation

Before moving to the waste bin, execute these segregation protocols to ensure a self-validating safety system.

Segregation Logic
Waste StreamCompatibilityReasoning
Aqueous (Neutral/Basic) Compatible Ideal stream. High pH maintains the salt form (soluble).
Organic Solvents Compatible Soluble in polar organics (MeOH, DMSO).
Acidic Waste INCOMPATIBLE Causes precipitation of the free acid (clogging hazard).
Oxidizers Monitor Generally stable, but avoid mixing high concentrations with strong oxidizers (e.g., Nitric acid) to prevent exothermic degradation.
Deactivation (If necessary)

If the compound was used in a reaction with excess reactive reagents (e.g., thionyl chloride or strong bases), quench the reaction mixture first.

  • Protocol: Dilute slowly into ice water or a bicarbonate solution to neutralize active reagents before bottling the benzoate salt for disposal.

Part 3: Disposal Workflows

Workflow A: Disposal of Solid Substance

Applicable for: Expired shelf stock, spilled powder, or synthesis yield.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Bagging: Place the solid inside a clear plastic bag (double-bagging recommended for fine powders to prevent dust generation) before placing it in the jar.

  • Labeling:

    • Chemical Name: Potassium 2-(1-phenylethoxy)benzoate.

    • Hazards: "Irritant" (Standard precaution for organic salts).

    • State: Solid.[3][4]

  • Action: Seal tightly. Transfer to the Satellite Accumulation Area (SAA).

Workflow B: Disposal of Aqueous/Solvent Solutions

Applicable for: Mother liquors, reaction mixtures, or HPLC waste.

  • pH Check: Dip a pH strip into the waste solution.

    • Target: pH 6–10.

    • Adjustment: If pH < 5, slowly add Sodium Bicarbonate or Dilute NaOH until neutral/basic to ensure the salt remains dissolved.

  • Solvent Assessment:

    • If >10% Organic Solvent: Classify as "Flammable/Organic Waste" (due to the solvent).

    • If <10% Organic Solvent: Classify as "Aqueous Waste with Toxic Organic Contaminants."

  • Bottling: Use an approved liquid waste carboy (HDPE or Glass). Leave 10% headspace for expansion.

Part 4: Decision Logic Visualization

The following diagram outlines the decision-making process for disposing of Potassium 2-(1-phenylethoxy)benzoate, ensuring compliance and preventing physical incompatibilities.

DisposalWorkflow Start Waste Generation: Potassium 2-(1-phenylethoxy)benzoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Bagging Double Bag in Clear Plastic Solid->Bagging SolidBin Disposal: Solid Chemical Waste (Label: Irritant) Bagging->SolidBin pHCheck Check pH Liquid->pHCheck Acidic pH < 5 (Risk of Precipitation) pHCheck->Acidic Acidic SolventCheck Solvent Content? pHCheck->SolventCheck Neutral/Basic Neutralize Adjust to pH 7-9 (Add NaHCO3 or NaOH) Acidic->Neutralize Pre-treatment Neutralize->SolventCheck OrgWaste Disposal: Organic Solvent Waste (High BTU Stream) SolventCheck->OrgWaste Contains Solvents (MeOH, DMSO, etc.) AqWaste Disposal: Aqueous Waste (Toxic/Irritant Stream) SolventCheck->AqWaste Mostly Water

Figure 1: Decision tree for the segregation and disposal of Potassium 2-(1-phenylethoxy)benzoate, highlighting the critical pH adjustment step to prevent precipitation.

Part 5: Regulatory Compliance & Documentation

Trust in your safety program comes from audit-readiness. Ensure these details are recorded.

Waste Profile Data[2][3][4][5][9][10]
  • EPA Waste Code: Not specifically listed.[5] Use D001 (Ignitable) only if dissolved in flammable solvents. Otherwise, use state-specific codes for "Non-RCRA Hazardous Waste."

  • DOT Shipping Name (if pure): Not Regulated for transport unless hazardous testing proves otherwise. For waste mixtures, use: Waste Flammable Liquid, n.o.s. (if in solvent) or Waste Environmentally Hazardous Substance, Solid, n.o.s.

  • Safety Data Sheet (SDS) Gaps: If a specific SDS is unavailable from your vendor, default to the "Generic Benzoate Salt" safety profile:

    • Health: Skin/Eye Irritant (Category 2).[6][7]

    • PPE:[6][7] Nitrile gloves, safety glasses, lab coat.

Final Verification

Before sealing any waste container, ask:

  • Is the pH neutral/basic? (Prevents solid formation).

  • Is the container compatible? (HDPE is preferred).

  • Is the label legible? (Full chemical name required; no abbreviations).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. EPA.gov. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

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